5-Methylnicotinaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-2-7(5-9)4-8-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSGDXYJDSJMFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556449 | |
| Record name | 5-Methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100910-66-5 | |
| Record name | 5-Methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylpyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 5-methylpyridine-3-carboxaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 5-Methylpyridine-3-carboxaldehyde
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and handling considerations for 5-methylpyridine-3-carboxaldehyde (CAS No. 100910-66-5). As a pivotal intermediate in pharmaceutical synthesis, a thorough understanding of its characteristics is essential for researchers, chemists, and drug development professionals. This document synthesizes empirical data with practical, field-proven insights to facilitate its effective application in research and development settings.
Introduction and Strategic Importance
5-Methylpyridine-3-carboxaldehyde, also known as 5-methylnicotinaldehyde, is a heterocyclic aromatic aldehyde. Its strategic importance in medicinal chemistry and organic synthesis stems from the unique reactivity conferred by its constituent functional groups: the pyridine ring and the carboxaldehyde. The pyridine scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous FDA-approved pharmaceuticals.[1] The aldehyde group serves as a versatile chemical handle for a wide array of organic transformations, including condensations, oxidations, reductions, and multicomponent reactions (MCRs).[2][3]
This compound is a critical building block for constructing complex molecular architectures necessary for the development of novel active pharmaceutical ingredients (APIs).[2] Its application spans various therapeutic areas, making it a compound of significant interest in modern drug discovery pipelines.[4]
Figure 1: Molecular Structure of 5-Methylpyridine-3-carboxaldehyde.
Core Physicochemical Properties
The reliable application of any chemical intermediate is predicated on a precise understanding of its physical and chemical properties. The data presented below has been consolidated from various chemical suppliers and databases.
Table 1: Summary of Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 100910-66-5 | [5][6][7] |
| Molecular Formula | C₇H₇NO | [5][7][8] |
| Molecular Weight | 121.14 g/mol | [5][7] |
| Appearance | White to yellow solid | [5][6][9] |
| Melting Point | 37 °C | [5][6][9] |
| Boiling Point | 68 °C @ 0.5 Torr | [5][6][9] |
| Predicted Density | 1.095 ± 0.06 g/cm³ | [5][6] |
| Predicted pKa | 3.72 ± 0.20 | [5][6] |
| Synonyms | this compound, 5-Methyl-3-pyridinecarbaldehyde |[5][6] |
Analytical Characterization: Self-Validating Protocols
To ensure the identity, purity, and stability of 5-methylpyridine-3-carboxaldehyde, a multi-technique analytical approach is essential. The following protocols are designed to be self-validating, where the congruence of data from orthogonal techniques provides a high degree of confidence in the material's quality.
Figure 2: General workflow for physicochemical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the cornerstone of structural elucidation for organic molecules. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR details the carbon framework. Deuterated chloroform (CDCl₃) is a standard solvent choice due to its excellent solubilizing power for a broad range of organic compounds and its single, well-defined residual solvent peak.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of 5-methylpyridine-3-carboxaldehyde and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C{¹H} spectra on a spectrometer operating at a minimum of 400 MHz for ¹H.
-
Expected Signals (¹H NMR):
-
A singlet for the aldehyde proton (-CHO) in the downfield region (~9.9-10.1 ppm).
-
Aromatic protons on the pyridine ring, exhibiting characteristic shifts and coupling patterns.
-
A singlet for the methyl group (-CH₃) protons further upfield (~2.4-2.6 ppm).
-
-
Data Validation: The integration of the proton signals should correspond to the number of protons in the structure (1:1:2:3 for CHO, ring protons, and CH₃ respectively). The presence of all expected carbon signals in the ¹³C spectrum confirms the carbon backbone. Spectral data for this compound is available for comparison.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
Protocol:
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, for a quicker analysis, a thin film can be prepared by dissolving the solid in a volatile solvent, spotting it onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Key Vibrational Bands:
-
~1700-1715 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretch of the aromatic aldehyde.
-
~2820 cm⁻¹ and ~2720 cm⁻¹: Two weak bands characteristic of the C-H stretch of the aldehyde proton (Fermi resonance).
-
~1570-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~2900-3000 cm⁻¹: C-H stretching from the methyl group and aromatic ring.
-
-
Data Validation: The presence of the strong carbonyl (C=O) peak is the most telling feature, confirming the aldehyde functionality.
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound and offers structural information through its fragmentation pattern. Electron Ionization (EI) is a common technique that creates a radical cation (molecular ion, M⁺˙) which then undergoes fragmentation.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS.
-
Ionization: Use a standard electron energy of 70 eV for ionization.
-
Data Analysis:
-
Molecular Ion (M⁺˙): Identify the peak corresponding to the molecular weight of the compound (m/z = 121).
-
Fragmentation: A key fragmentation pathway for aldehydes is the loss of the formyl radical (•CHO, 29 amu) or a hydrogen radical (•H, 1 amu), leading to prominent peaks at m/z = 92 and m/z = 120, respectively.
-
-
Data Validation: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, which should match C₇H₇NO. The observed molecular ion peak must match the calculated molecular weight.[5]
Reactivity and Applications in Drug Development
The dual functionality of 5-methylpyridine-3-carboxaldehyde makes it a highly versatile intermediate.[2]
-
Aldehyde-Specific Reactions: It readily undergoes nucleophilic addition, Wittig reactions, and reductive amination to introduce a wide range of substituents at the 3-position of the pyridine ring.
-
Pyridine Ring Reactivity: The nitrogen atom in the pyridine ring can act as a base or a nucleophile and can be quaternized. It also influences the reactivity of the ring towards electrophilic or nucleophilic aromatic substitution.
-
Role in Multicomponent Reactions (MCRs): Aldehydes are keystone reagents in MCRs like the Ugi and Groebke-Blackburn-Bienaymé reactions.[3] These one-pot reactions are powerful tools in drug discovery for rapidly generating libraries of complex molecules from simple building blocks, accelerating the hit-to-lead optimization process.[3]
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety. The following guidelines are synthesized from available Safety Data Sheets (SDS).
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[11]
-
Handling:
-
Use only under a chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Avoid contact with skin and eyes.[11] In case of contact, rinse immediately and thoroughly with water.[12]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[11][12]
-
Wash hands thoroughly after handling.[11]
-
-
Storage:
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11][12]
-
Hazard Statements: The compound is classified as harmful if swallowed and causes skin and eye irritation.[5][9]
Conclusion
5-Methylpyridine-3-carboxaldehyde is a valuable and versatile chemical intermediate with significant potential in pharmaceutical research and development. Its well-defined physicochemical properties, combined with its dual reactivity, make it an ideal building block for the synthesis of novel, complex molecules. Adherence to the analytical and safety protocols outlined in this guide will ensure its effective and safe utilization in the laboratory, empowering scientists to advance the frontiers of drug discovery.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. sincerechemical.com [sincerechemical.com]
- 5. 5-Methylpyridine-3-carboxaldehyde | 100910-66-5 [chemicalbook.com]
- 6. 5-Methylpyridine-3-carboxaldehyde | 100910-66-5 [amp.chemicalbook.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. 3-Pyridinecarboxaldehyde, 5-methyl- | CymitQuimica [cymitquimica.com]
- 9. 5-Methylpyridine-3-carboxaldehyde price,buy 5-Methylpyridine-3-carboxaldehyde - chemicalbook [chemicalbook.com]
- 10. 5-Methylpyridine-3-carboxaldehyde(100910-66-5) 1H NMR spectrum [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
1H NMR and 13C NMR spectral data for 5-methylnicotinaldehyde
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Data of 5-methylnicotinaldehyde
Introduction
This compound, also known as 5-Methylpyridine-3-carboxaldehyde, is a substituted pyridine derivative with the molecular formula C₇H₇NO.[] As a functionalized heterocyclic compound, it serves as a valuable building block in the synthesis of more complex molecules within pharmaceutical and materials science research. The precise structural confirmation of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic compounds in solution.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for this compound. While a single, universally published reference spectrum is not consistently available, this document leverages foundational NMR principles and spectral data from analogous compounds to construct a detailed and predictive interpretation. This approach, rooted in the causal relationships between molecular structure and spectral output, offers researchers a robust framework for identifying and characterizing this molecule. We will detail the expected chemical shifts (δ), coupling constants (J), and signal multiplicities, providing the scientific reasoning behind these predictions.
Methodology: Acquiring High-Fidelity NMR Spectra
The acquisition of high-quality NMR data is fundamental to accurate structural analysis. The following protocol outlines a self-validating system for obtaining ¹H and ¹³C NMR spectra for small molecules like this compound.
Experimental Protocol: Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-20 mg of the purified this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[2][3]
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) to the vial.[2][3] The choice of solvent is critical; CDCl₃ is a common starting point for many organic molecules, while DMSO-d₆ is excellent for more polar compounds.
-
Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4][5] Solid impurities can severely degrade the quality of the magnetic field homogeneity (shimming).[2]
-
Cap the NMR tube securely. Wipe the outside of the tube, particularly the lower portion, with a lint-free tissue to remove any contaminants before insertion into the spectrometer.[4]
-
-
Spectrometer Setup and Referencing:
-
The spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
The sample is inserted into the magnet, and the field is "locked" onto the deuterium signal of the solvent. This corrects for any magnetic field drift during the experiment.
-
The magnetic field homogeneity is optimized through a process called shimming, which is crucial for obtaining sharp, symmetrical peaks.
-
Chemical shifts are referenced internally to the residual proton signal of the solvent (e.g., CHCl₃ at δ 7.26 ppm) or, for ultimate precision, to a small amount of an internal standard like tetramethylsilane (TMS) set to δ 0.00 ppm.[2][6]
-
-
Data Acquisition:
-
A standard one-pulse ¹H NMR experiment is run, typically requiring only a few minutes of acquisition time.
-
A standard proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of the ¹³C isotope, this experiment requires a longer acquisition time, often ranging from 20 minutes to several hours.[2]
-
Caption: Standard workflow for NMR sample preparation and data acquisition.
Structural Analysis and Spectral Interpretation
To accurately predict the NMR spectra, we first assign a numbering system to the atoms in the this compound molecule.
References
An In-depth Technical Guide to the FT-IR Spectrum Analysis of 5-methylnicotinaldehyde
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-methylnicotinaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of spectral interpretation, experimental methodology, and the structural elucidation of this key heterocyclic aldehyde.
Section 1: The Principle and Utility of FT-IR in Structural Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for determining the functional groups present in a molecule.[1][2] The method is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an infrared spectrum.[1] This spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint."
For a molecule like this compound, which possesses an aldehyde group, a substituted pyridine ring, and a methyl group, FT-IR spectroscopy is exceptionally well-suited to confirm its structural integrity and purity. Each of these functional groups gives rise to characteristic absorption bands in the spectrum, allowing for a detailed structural assignment.
Section 2: Experimental Protocol for FT-IR Data Acquisition
The acquisition of a high-quality FT-IR spectrum is paramount for accurate analysis. The following protocol outlines a self-validating system for obtaining the spectrum of this compound, commonly performed using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or liquid samples.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Perform a background scan to acquire a spectrum of the ambient environment (primarily H₂O and CO₂). This spectrum is automatically subtracted from the sample spectrum to eliminate environmental interference.
-
-
Sample Preparation (ATR Method):
-
Place a small, representative amount of the this compound sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply consistent pressure using the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is critical for achieving a strong, high-quality signal.
-
-
Data Acquisition Parameters:
-
Scan Range: Set the range from 4000 cm⁻¹ to 400 cm⁻¹. This covers the mid-infrared region where most fundamental molecular vibrations occur.
-
Resolution: A resolution of 4 cm⁻¹ is typically sufficient for routine structural confirmation.[3]
-
Number of Scans: Co-add a minimum of 16 or 32 scans to improve the signal-to-noise ratio (S/N).
-
-
Spectrum Collection and Processing:
-
Initiate the sample scan.
-
After data collection, the instrument's software will perform the Fourier transform to convert the interferogram into a spectrum.
-
The software will automatically ratio the sample spectrum against the stored background spectrum to generate the final transmittance or absorbance spectrum.
-
-
Post-Acquisition:
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.
-
Perform a clean check by acquiring a spectrum of the empty, clean crystal to ensure no sample residue remains.
-
Experimental Workflow Diagram
Caption: Workflow for FT-IR analysis of this compound.
Section 3: Detailed FT-IR Spectrum Analysis
The FT-IR spectrum of this compound can be logically divided into several key regions, each corresponding to the vibrations of its specific functional groups.
Molecular Structure of this compound
Caption: Structure of this compound with key functional groups.
Summary of Characteristic Vibrational Frequencies
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Functional Group | Comments |
| 3100 - 3000 | C-H Stretching (ν C-H) | Aromatic (Pyridine) | Typically multiple weak to medium bands. Appears at a higher frequency than aliphatic C-H stretches.[1][4] |
| 3000 - 2850 | C-H Asymmetric & Symmetric Stretching (ν C-H) | Methyl (-CH₃) | Strong intensity bands characteristic of sp³ C-H bonds.[1][5] |
| 2850 - 2700 | C-H Stretching (ν C-H) | Aldehyde (-CHO) | A key diagnostic feature. Often appears as a pair of weak to medium bands (a Fermi doublet), with one peak near 2820 cm⁻¹ and a distinct shoulder around 2720 cm⁻¹.[1][6][7][8] |
| 1710 - 1685 | C=O Stretching (ν C=O) | Aldehyde (-CHO) | Strong, sharp absorption. The frequency is lowered from a typical saturated aldehyde (1740-1720 cm⁻¹) due to conjugation with the aromatic pyridine ring.[6][9][10] |
| 1600 - 1450 | C=C and C=N Ring Stretching (ν C=C, ν C=N) | Aromatic (Pyridine) | Multiple bands of variable intensity. These vibrations are characteristic of the aromatic ring structure.[4][11] |
| ~1450 | C-H Asymmetric Bending (δ as CH₃) | Methyl (-CH₃) | Medium intensity band. |
| ~1375 | C-H Symmetric Bending (δ s CH₃) | Methyl (-CH₃) | A weaker but distinct band, characteristic of a methyl group.[4][5] |
| < 900 | C-H Out-of-Plane Bending (γ C-H) | Aromatic (Pyridine) | The position of these bands can provide information about the substitution pattern on the pyridine ring. |
Detailed Interpretation
-
The Aldehyde Group (Formyl, -CHO):
-
C=O Stretch: The most intense and easily identifiable peak in the spectrum will be the carbonyl (C=O) stretch. For this compound, this peak is expected in the 1710-1685 cm⁻¹ region.[6][10] Its position below 1720 cm⁻¹ is a direct consequence of electronic resonance with the pyridine ring, which weakens the C=O double bond, lowering its vibrational frequency.
-
C-H Stretch: The aldehyde C-H stretch is a highly reliable diagnostic feature. It manifests as one or two weak-to-medium intensity bands in the 2850-2700 cm⁻¹ region.[9] The appearance of a distinct peak around 2720 cm⁻¹, often as a shoulder on the more intense aliphatic C-H stretching bands, is strong evidence for the presence of an aldehyde.[6][7] This phenomenon, known as Fermi resonance, arises from the interaction of the fundamental C-H stretching vibration with an overtone of the C-H bending vibration.[12]
-
-
The Pyridine Ring:
-
Aromatic C-H Stretch: Look for weak to medium absorption bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[1] The presence of absorption in this region clearly distinguishes aromatic C-H bonds from aliphatic C-H bonds, which appear below 3000 cm⁻¹.
-
Ring C=C and C=N Stretches: The vibrations of the pyridine ring itself produce a series of characteristic bands between 1600 cm⁻¹ and 1450 cm⁻¹.[11] These absorptions, which can be of variable intensity, confirm the presence of the heterocyclic aromatic core.
-
-
The Methyl Group (-CH₃):
-
C-H Stretch: The methyl group contributes to the strong absorption bands in the 3000-2850 cm⁻¹ region due to its symmetric and asymmetric C-H stretching modes.[5] These bands will overlap with the higher-frequency component of the aldehyde C-H stretch.
-
C-H Bending: The methyl group also exhibits characteristic bending (deformation) vibrations. An asymmetric bend is expected around 1450 cm⁻¹, while a symmetric "umbrella" mode typically appears near 1375 cm⁻¹.[4]
-
Section 4: Conclusion
The FT-IR spectrum of this compound provides a wealth of structural information that is invaluable for identity confirmation and quality control in a research or drug development setting. By systematically analyzing the key regions of the spectrum, one can unequivocally verify the presence of the critical aldehyde, substituted pyridine, and methyl functional groups. The strong, conjugation-shifted carbonyl peak near 1700 cm⁻¹, coupled with the diagnostic Fermi doublet of the aldehyde C-H stretch around 2720 cm⁻¹, provides definitive evidence for the formyl moiety. Concurrently, absorptions corresponding to the aromatic C-H, ring C=C/C=N, and methyl C-H vibrations collectively validate the complete molecular architecture. This guide provides the foundational knowledge for researchers to confidently interpret these spectra and ensure the integrity of their materials.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization of Potential Bio-active Compounds Identified in HR-LC/MS Analysis of the Polyherbal Formulation from Northeast India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eng.uc.edu [eng.uc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Methylnicotinaldehyde
Abstract
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural characteristics is fundamental. Mass spectrometry is an indispensable analytical technique that provides profound insights into molecular structure through fragmentation analysis. This guide offers a detailed exploration of the predicted mass spectrometry fragmentation pattern of 5-methylnicotinaldehyde. In the absence of direct experimental spectra in publicly available databases, this document synthesizes established principles of mass spectrometry to propose the most probable fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The causality behind these predicted pathways is explained, providing a robust framework for the structural elucidation of this and related substituted pyridine compounds.
Introduction: The Significance of this compound
This compound, with the molecular formula C7H7NO and a molecular weight of 121.14 g/mol , is a substituted pyridine derivative.[] Substituted pyridines are a cornerstone in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. The precise characterization of such molecules is paramount, and mass spectrometry serves as a key tool for confirming molecular weight and deducing structural features. Understanding the fragmentation behavior of this compound not only aids in its specific identification but also contributes to a broader understanding of the mass spectral behavior of analogous nicotinic compounds.
This guide will delve into the predicted fragmentation patterns of this compound under two common ionization techniques: the high-energy Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and the softer Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC).
Predicted Electron Ionization (EI) Fragmentation Pathway
Electron Ionization (EI) subjects molecules to a high-energy electron beam (typically 70 eV), leading to the formation of a radical cation (M•+) and inducing extensive fragmentation.[2][3] The resulting fragmentation pattern is a molecular fingerprint that provides significant structural information. For this compound, the fragmentation is predicted to be driven by the presence of the aromatic pyridine ring, the aldehyde functional group, and the methyl substituent.
The initial ionization event will form the molecular ion at an m/z of 121. Subsequent fragmentation is likely to proceed through several key pathways:
-
Loss of a Hydrogen Radical (H•): Cleavage of the relatively weak C-H bond of the aldehyde group is a common fragmentation pathway for aromatic aldehydes.[4] This would result in a stable acylium ion at m/z 120.
-
Loss of the Formyl Radical (•CHO): Alpha-cleavage of the bond between the pyridine ring and the aldehyde group can lead to the loss of the formyl radical (29 Da).[4] This would produce a pyridinium-type ion at m/z 92.
-
Loss of Carbon Monoxide (CO): The [M-H]+ ion at m/z 120 can subsequently lose a neutral molecule of carbon monoxide (28 Da) to form a highly stable ion at m/z 92.
-
Ring Fragmentation: The pyridine ring itself can undergo fragmentation, often involving the loss of hydrogen cyanide (HCN, 27 Da) from ions like the one at m/z 92, leading to a fragment at m/z 65.
The following diagram illustrates the predicted major fragmentation pathways for this compound under EI conditions.
Caption: Predicted EI fragmentation pathway of this compound.
Predicted Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]+, in the positive ion mode.[5] Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of this precursor ion. The fragmentation in ESI is generally less extensive than in EI and often involves the loss of small neutral molecules.[6]
For this compound, ESI in positive mode would produce a protonated molecular ion at m/z 122. The basic nitrogen atom of the pyridine ring is the most likely site of protonation. The fragmentation of this [M+H]+ ion, induced by collision-induced dissociation (CID), is predicted to involve:
-
Loss of Carbon Monoxide (CO): A characteristic fragmentation for protonated aldehydes can be the loss of a neutral CO molecule (28 Da), which would lead to a fragment ion at m/z 94.
-
Loss of Ammonia (NH3) or related species: While less common for simple pyridines, complex rearrangements could potentially lead to the loss of nitrogen-containing neutral species, though this is considered a minor pathway.
The proposed ESI-MS/MS fragmentation pathway is simpler than the EI pathway, reflecting the lower energy nature of the process.
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Summary of Predicted Fragmentation Data
The following table summarizes the key predicted ions and their corresponding mass-to-charge ratios (m/z) for both EI and ESI mass spectrometry of this compound.
| Ionization Mode | Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| EI | 121 (M•+) | 120 | H• | [C7H6NO]+ |
| 92 | •CHO | [C6H6N]+ | ||
| 92 | H•, CO | [C6H6N]+ | ||
| 65 | •CHO, HCN | [C5H4]+• | ||
| ESI | 122 ([M+H]+) | 94 | CO | [C6H8N]+ |
Experimental Protocol for Mass Spectrometric Analysis
This section provides a generalized, robust protocol for the analysis of this compound using GC-MS for EI analysis and LC-MS for ESI analysis.
5.1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent for LC-MS or a more volatile solvent like dichloromethane for GC-MS.
5.2. GC-MS (EI) Method
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-300.
5.3. LC-MS (ESI) Method
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class (or equivalent).
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start with 5% B.
-
Ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Waters Xevo G2-XS QToF (or equivalent).
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/Hr.
-
MS Scan Range: m/z 50-300.
-
MS/MS: For fragmentation data, perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion at m/z 122, with a collision energy ramp (e.g., 10-40 eV).
Conclusion and Scientific Integrity
This guide provides a comprehensive, albeit predictive, overview of the mass spectrometric fragmentation of this compound. The proposed pathways are grounded in the fundamental principles of organic mass spectrometry and are consistent with the known behavior of related chemical structures.[4][7][8] It is crucial for the scientific community to recognize that these pathways are theoretical. Experimental validation using high-resolution mass spectrometry is essential to confirm these predictions and to fully elucidate the intricate fragmentation behavior of this molecule. The protocols outlined herein provide a solid foundation for conducting such validation studies.
References
Solubility Profile of 5-Methylpyridine-3-carboxaldehyde: A Guide for Pharmaceutical Development
An In-depth Technical Guide
Abstract
5-Methylpyridine-3-carboxaldehyde is a pivotal intermediate in modern medicinal chemistry, serving as a versatile building block for a variety of active pharmaceutical ingredients (APIs).[1][2] Its unique structure, featuring a pyridine ring, a methyl group, and a reactive aldehyde, makes it highly valuable in the synthesis of complex molecular architectures.[1][3] A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of 5-methylpyridine-3-carboxaldehyde, outlines a robust experimental protocol for its determination, and discusses predictive models for solvent screening.
Introduction: The Chemical and Pharmaceutical Significance of 5-Methylpyridine-3-carboxaldehyde
5-Methylpyridine-3-carboxaldehyde (CAS No. 100910-66-5, Molecular Formula: C₇H₇NO) is a substituted pyridine derivative.[2][4] The pyridine scaffold is a well-established "privileged structure" in drug design, present in numerous FDA-approved drugs and natural products like vitamin B3 (niacin).[3][5] The aldehyde functional group offers a reactive site for a multitude of organic transformations, making this compound a key starting material in multi-step syntheses.[1][6]
Given its role in pharmaceutical synthesis, knowledge of its solubility is not merely academic; it is a critical parameter that dictates:
-
Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the concentration of reactants in the solution phase.
-
Process Scalability: Consistent and predictable solubility is essential for scaling up synthesis from the laboratory bench to industrial production.
-
Purification Strategy: Solubility differences are exploited in crystallization, extraction, and chromatographic purification methods.
-
Formulation & Bioavailability: For APIs, solubility directly influences dissolution rates and, consequently, bioavailability.[7]
This guide serves as a foundational resource for researchers, chemists, and formulation scientists, providing the necessary tools to effectively work with this important intermediate.
Theoretical Underpinnings of Solubility
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a useful heuristic: a solute will dissolve best in a solvent that has a similar polarity.
The molecular structure of 5-methylpyridine-3-carboxaldehyde imparts a distinct polarity profile:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and possesses a lone pair of electrons, making it a hydrogen bond acceptor and contributing to the molecule's overall polarity.
-
Aldehyde Group: The carbonyl (C=O) bond is highly polar, creating a significant dipole moment and acting as a primary site for dipole-dipole interactions and hydrogen bonding with protic solvents.[8][9]
-
Methyl Group: This is a nonpolar, electron-donating group that slightly increases the molecule's lipophilicity.
These features suggest that 5-methylpyridine-3-carboxaldehyde will exhibit favorable solubility in polar solvents. The diagram below illustrates the key intermolecular forces at play.
Caption: Intermolecular forces influencing solubility.
Predicting Solubility with Thermodynamic Models
While experimental determination is the gold standard, computational models can provide rapid estimations and guide solvent selection, saving time and resources.[10]
-
UNIFAC (UNIQUAC Functional-group Activity Coefficients): This group-contribution method estimates activity coefficients based on the functional groups present in the solute and solvent molecules. It can predict in which solvents a compound will be highly soluble versus poorly soluble.[10]
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum chemistry-based model uses the surface polarity of molecules to predict thermodynamic properties, including solubility, without requiring extensive experimental data.[10]
-
Machine Learning Models: Modern approaches use machine learning algorithms trained on vast datasets of experimental solubility values to predict the solubility of new compounds.[11][12][13] These models can incorporate thermodynamic cycles and various molecular descriptors for enhanced accuracy.[11]
These predictive tools are invaluable during early-stage development for screening large numbers of potential solvents.
Qualitative Solubility Profile
Based on its molecular structure, a qualitative solubility profile for 5-methylpyridine-3-carboxaldehyde can be predicted. This provides a practical starting point for experimental work.
| Solvent Class | Example Solvents | Predicted Solubility | Justification |
| Polar Protic | Methanol, Ethanol, Water | High to Moderate | Capable of hydrogen bonding with the pyridine nitrogen and aldehyde oxygen. Water solubility is likely moderate due to the nonpolar methyl group and aromatic ring.[8] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions with the polar carbonyl group and pyridine ring. Lack of solvent-solvent hydrogen bonding makes them excellent solvents for polar molecules. |
| Intermediate Polarity | Acetone, Ethyl Acetate | Moderate | Can engage in dipole-dipole interactions, but less effectively than highly polar aprotic solvents.[6] |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | Intermolecular forces are dominated by weak London dispersion forces, which are insufficient to overcome the strong solute-solute interactions of the polar crystalline solid.[9] |
Experimental Protocol for Thermodynamic Solubility Determination
The following section details a robust and widely accepted method for determining the equilibrium (thermodynamic) solubility of a compound. The Shake-Flask method, coupled with HPLC or UV-Vis analysis, is a reliable approach.[7][14]
Rationale and Self-Validation
This protocol is designed to be self-validating by ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution. This is achieved by approaching equilibrium from two directions: undersaturation (dissolving the solid) and supersaturation (precipitating from a heated solution). If the resulting concentrations converge, it provides high confidence in the measured thermodynamic solubility.
Workflow Diagram
Caption: Shake-Flask solubility determination workflow.
Step-by-Step Methodology
-
Preparation of Standard Solutions & Calibration Curve:
-
Accurately prepare a stock solution of 5-methylpyridine-3-carboxaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve. The curve must have a correlation coefficient (R²) of >0.99 for accurate quantification.[14]
-
-
Sample Preparation (Shake-Flask Method):
-
Add an excess amount of solid 5-methylpyridine-3-carboxaldehyde to a series of vials, each containing a known volume of the test organic solvent. "Excess" means enough solid remains visible at the end of the experiment.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C).
-
Agitate the slurries for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be run to determine the point at which concentration no longer increases.
-
-
Sampling and Filtration:
-
Allow the vials to stand undisturbed at the equilibrium temperature for a short period (e.g., 30 minutes) to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to remove all undissolved solids. The first few drops should be discarded to saturate the filter membrane.[14]
-
-
Analysis:
-
Accurately dilute the filtered sample with the mobile phase (for HPLC) or a suitable solvent (for UV-Vis) to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the calibrated analytical method. Spectroscopic techniques like UV absorption are widely used for determining the concentration of organic compounds.[15][16]
-
-
Calculation:
-
Using the equation from the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Conclusion
A comprehensive understanding of the solubility of 5-methylpyridine-3-carboxaldehyde is indispensable for its effective use in pharmaceutical research and development. This guide has provided a framework for this understanding, grounded in the principles of physical organic chemistry. By combining theoretical predictions with robust experimental protocols, researchers can efficiently select optimal solvents, streamline process development, and accelerate the journey from chemical synthesis to drug product formulation. The methodologies described herein offer a reliable pathway to generating the critical solubility data required for advancing drug discovery projects.
References
- 1. nbinno.com [nbinno.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. 5-Methylpyridine-3-carboxaldehyde | 100910-66-5 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. improvedpharma.com [improvedpharma.com]
- 8. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 13. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmatutor.org [pharmatutor.org]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Thermal Stability and Decomposition of 5-Methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Methylnicotinaldehyde is a substituted pyridine aldehyde of significant interest as a building block in pharmaceutical synthesis. Its thermal stability is a critical parameter influencing every stage of the drug development lifecycle, from synthesis and purification to storage, formulation, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for understanding and evaluating the thermal stability of this compound. It synthesizes theoretical principles with actionable experimental protocols, enabling researchers to predict, analyze, and mitigate thermal degradation. We will explore its fundamental physicochemical properties, propose likely decomposition pathways based on chemical principles, and detail a multi-faceted analytical strategy centered on Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and evolved gas analysis.
Physicochemical Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of any stability investigation. This compound is a solid at room temperature with the key properties summarized below.[][2]
| Property | Value | Source |
| Molecular Formula | C₇H₇NO | [] |
| Molecular Weight | 121.14 g/mol | [] |
| Appearance | Solid | [2] |
| Boiling Point | 228.9 °C at 760 mmHg | [] |
| Density | 1.095 g/cm³ | [] |
| IUPAC Name | 5-methylpyridine-3-carbaldehyde | [][2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Note: These values are compiled from supplier data and may vary slightly between sources.
Theoretical Decomposition Pathways
The chemical structure of this compound—a pyridine ring substituted with both a methyl group and an aldehyde group—dictates its reactivity under thermal stress. Based on established principles of organic chemistry, several decomposition pathways can be hypothesized.
-
Oxidation: The aldehyde functional group is susceptible to oxidation, particularly in the presence of air (oxidizing atmosphere), which would convert it to 5-methylnicotinic acid.[4] This is a primary concern for long-term storage and handling in ambient conditions.
-
Decarbonylation: At elevated temperatures, aromatic aldehydes can undergo decarbonylation to release carbon monoxide (CO), a toxic gas.[5]
-
Polymerization: Aldehydes are known to undergo self-condensation or polymerization reactions, especially under heat, which would result in the formation of higher molecular weight species.
-
Substituent Scission: The bond between the pyridine ring and the aldehyde or methyl group could cleave, leading to fragmentation of the molecule.
-
Ring Fragmentation: Under more extreme thermal conditions, the pyridine ring itself can fragment, leading to the evolution of nitrogen oxides (NOx), carbon oxides, and other volatile organic compounds. A Safety Data Sheet for a related compound notes the formation of carbon oxides and nitrogen oxides (NOx) as hazardous combustion products.[6]
These pathways are not mutually exclusive and can occur concurrently, complicating the degradation profile.
References
An In-depth Technical Guide to the Key Reactive Sites of 5-Methylnicotinaldehyde
Abstract
5-Methylnicotinaldehyde, a substituted pyridine derivative, presents a fascinating scaffold for chemical synthesis and drug development due to its multiple, electronically distinct reactive centers. This guide provides an in-depth analysis of the molecule's electronic architecture to predict and rationalize its chemical behavior. We will dissect the key sites for nucleophilic and electrophilic attack, the reactivity of the heterocyclic nitrogen, and the role of its substituents. This analysis is supported by mechanistic insights, validated experimental protocols, and computational predictions, offering a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this versatile molecule.
Molecular Architecture and Electronic Landscape
This compound (IUPAC: 5-methylpyridine-3-carbaldehyde) is a heterocyclic aromatic aldehyde.[] Its reactivity is not merely a sum of its parts (a pyridine ring, an aldehyde, and a methyl group) but a complex interplay of their electronic influences.
-
Pyridine Ring: The core is an electron-deficient (π-deficient) aromatic system. The nitrogen atom is more electronegative than carbon and exerts a powerful electron-withdrawing inductive effect (-I), reducing the electron density of the ring carbons. This makes the pyridine ring less susceptible to electrophilic attack than benzene but more prone to nucleophilic substitution.[2]
-
Aldehyde Group (-CHO): Positioned at C3, the aldehyde is a potent electron-withdrawing group through both induction (-I) and resonance (-M). It significantly enhances the electrophilicity of the carbonyl carbon and further deactivates the pyridine ring towards electrophiles.
-
Methyl Group (-CH₃): Located at C5, the methyl group is a weak electron-donating group through induction (+I) and hyperconjugation. It slightly counteracts the electron-withdrawing effects of the ring nitrogen and aldehyde, making C5 and its ortho/para positions (C4, C6) marginally more electron-rich than they would be otherwise.
This unique electronic arrangement creates a molecule with several distinct reactive sites, which we will explore in detail.
Primary Reactive Site: The Electrophilic Carbonyl Carbon
The most prominent reactive site on the this compound molecule is the carbonyl carbon of the aldehyde group. The strong dipole, resulting from the highly electronegative oxygen atom and the resonance-withdrawing effect of the pyridine ring, renders this carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Key Reactions:
-
Nucleophilic Addition: The foundational reaction at this site. It is the gateway to a vast array of derivatives.
-
Reduction: Hydride reagents (e.g., NaBH₄, LiAlH₄) will readily reduce the aldehyde to the corresponding primary alcohol, (5-methylpyridin-3-yl)methanol.
-
Organometallic Addition: Grignard reagents (R-MgBr) and organolithium compounds (R-Li) attack the carbonyl carbon to form secondary alcohols.
-
Wittig Reaction: Phosphonium ylides convert the aldehyde into an alkene.
-
Cyanohydrin Formation: Addition of cyanide ion (e.g., from HCN or NaCN) yields a cyanohydrin.
-
Imine/Enamine Formation: Primary and secondary amines react to form imines (Schiff bases) and enamines, respectively.
-
Diagram: General Mechanism of Nucleophilic Addition
References
An In-depth Technical Guide to the Synthesis of Novel 5-Methylpyridine-3-carboxaldehyde Derivatives for Drug Discovery
Foreword: The Strategic Value of the Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, embedded in a multitude of FDA-approved drugs. Its nitrogen atom provides a key hydrogen bond acceptor site, enhances solubility, and allows for fine-tuning of pharmacokinetic properties. 5-Methylpyridine-3-carboxaldehyde, in particular, represents a versatile and strategically valuable starting material. The aldehyde functionality serves as a reactive handle for a diverse array of chemical transformations, while the methyl group and the pyridine nitrogen offer opportunities for further modification and optimization of biological activity. This guide provides a comprehensive overview of robust synthetic methodologies for the derivatization of 5-methylpyridine-3-carboxaldehyde, empowering researchers to unlock the full potential of this privileged scaffold in the quest for novel therapeutics.
I. Core Strategies for Derivatization: A Mechanistic Overview
The synthetic pathways to novel derivatives of 5-methylpyridine-3-carboxaldehyde can be broadly categorized into two main approaches: direct modification of the aldehyde group and functionalization of the pyridine ring. This guide will explore both strategies, providing detailed protocols and mechanistic insights for each.
II. Direct Functionalization of the Aldehyde Group
The aldehyde at the 3-position of the pyridine ring is a versatile functional group that can be readily transformed into a wide range of other functionalities, including alkenes, imines, and various heterocyclic systems.
A. Olefinic Derivatives via Wittig and Horner-Wadsworth-Emmons Reactions
The conversion of the aldehyde to an alkene is a fundamental transformation in organic synthesis. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most powerful methods to achieve this.
The Wittig reaction utilizes a phosphonium ylide to convert the aldehyde into an alkene. A key advantage is its tolerance for a wide range of functional groups. However, a notable drawback is the formation of triphenylphosphine oxide as a byproduct, which can sometimes be challenging to remove during purification[1].
The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs a phosphonate carbanion. This approach offers several advantages, including the formation of a water-soluble phosphate byproduct that is easily removed and a general preference for the formation of the (E)-alkene isomer[2][3].
Experimental Protocol: Horner-Wadsworth-Emmons Olefination
-
Phosphonate Anion Formation: To a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Reaction with Aldehyde: Stir the resulting mixture at 0 °C for 30 minutes, then add a solution of 5-methylpyridine-3-carboxaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Progression and Quenching: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired (E)-ethyl 3-(5-methylpyridin-3-yl)acrylate.
| Reagent/Solvent | Molar Ratio/Concentration | Purpose |
| Triethyl phosphonoacetate | 1.1 eq | Source of the phosphonate carbanion |
| Sodium Hydride (60%) | 1.1 eq | Base for deprotonation of the phosphonate |
| 5-Methylpyridine-3-carboxaldehyde | 1.0 eq | Starting material |
| Anhydrous THF | - | Aprotic solvent |
| Saturated NH4Cl | - | Quenching agent |
| Ethyl Acetate | - | Extraction solvent |
| Brine | - | Washing agent |
| Anhydrous Na2SO4 | - | Drying agent |
B. Schiff Base Formation and Reductive Amination
The reaction of 5-methylpyridine-3-carboxaldehyde with primary amines readily forms Schiff bases (imines), which are valuable intermediates and can be further reduced to secondary amines through reductive amination. These derivatives are of significant interest due to their potential antimicrobial activities[3][4][5][6].
Experimental Protocol: Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve 5-methylpyridine-3-carboxaldehyde (1.0 equivalent) and the desired primary amine (1.1 equivalents) in methanol.
-
Reduction: To the stirring solution, add sodium borohydride (1.5 equivalents) portion-wise at 0 °C.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. After completion, remove the methanol under reduced pressure. Add water to the residue and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to yield the target secondary amine.
A milder alternative to sodium borohydride is the use of pyridine-borane complex, which offers high selectivity for the reduction of the imine in the presence of other reducible functional groups[7][8][9].
C. Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a highly efficient method for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst[10]. This reaction is particularly useful for synthesizing α,β-unsaturated products, which are versatile intermediates for further transformations[5][11][12][13]. A notable advantage of this reaction is that it can often be performed under environmentally friendly conditions, sometimes even without a catalyst in a water-ethanol mixture[11].
Experimental Protocol: Catalyst-Free Knoevenagel Condensation
-
Reaction Setup: In a flask, suspend 5-methylpyridine-3-carboxaldehyde (1.0 equivalent) and malononitrile (1.1 equivalents) in a 1:1 mixture of water and ethanol.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the formation of a precipitate.
-
Isolation: After 1-2 hours, or upon completion as indicated by TLC, collect the solid product by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to obtain the purified 2-(5-methylpyridin-3-ylmethylene)malononitrile.
| Reagent/Solvent | Molar Ratio/Concentration | Purpose |
| 5-Methylpyridine-3-carboxaldehyde | 1.0 eq | Starting material |
| Malononitrile | 1.1 eq | Active methylene compound |
| Water:Ethanol (1:1) | - | "Green" solvent system |
III. Synthesis of Heterocyclic Derivatives
The aldehyde functionality of 5-methylpyridine-3-carboxaldehyde is an excellent starting point for the construction of various heterocyclic rings, many of which are known to possess significant biological activity.
A. From Chalcones to Pyrazolines and Pyrimidines
A key strategy involves the initial synthesis of a chalcone, an α,β-unsaturated ketone, through a Claisen-Schmidt condensation of 5-methylpyridine-3-carboxaldehyde with an appropriate acetophenone. These chalcones are valuable intermediates for the synthesis of five- and six-membered heterocyclic compounds such as pyrazolines and pyrimidines[7][14][15][16][17][18].
Workflow for Pyrazoline and Pyrimidine Synthesis
Caption: Synthetic pathway from 5-methylpyridine-3-carboxaldehyde to pyrazoline and pyrimidine derivatives.
Experimental Protocol: Synthesis of a Pyrazoline Derivative
-
Chalcone Synthesis: Dissolve 5-methylpyridine-3-carboxaldehyde (1.0 equivalent) and 4-methoxyacetophenone (1.0 equivalent) in ethanol. Add an aqueous solution of sodium hydroxide (40%) dropwise and stir the mixture at room temperature for 4-6 hours. Pour the reaction mixture into ice-cold water and acidify with dilute HCl. Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.
-
Pyrazoline Formation: Reflux a mixture of the synthesized chalcone (1.0 equivalent) and hydrazine hydrate (1.5 equivalents) in ethanol with a catalytic amount of acetic acid for 6-8 hours. Monitor the reaction by TLC.
-
Isolation and Purification: After cooling, pour the reaction mixture into ice-cold water. Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the desired pyrazoline derivative.
Pyrazoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer properties[11][14][19][20]. Similarly, pyrimidine derivatives synthesized from these chalcone precursors have shown potential as anti-inflammatory, antioxidant, and antitubercular agents[7][15][16][21].
| Compound Class | Potential Biological Activities |
| Pyrazolines | Anticancer, Anti-inflammatory, Antimicrobial |
| Pyrimidines | Antitubercular, Antibacterial, Antioxidant, Anticancer |
IV. Functionalization of the Pyridine Ring
To further explore the chemical space around the 5-methylpyridine-3-carboxaldehyde scaffold, functionalization of the pyridine ring itself is a powerful strategy. This typically involves the introduction of a halogen atom, which can then serve as a handle for various cross-coupling reactions.
A. Halogenation of the Pyridine Ring
The direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring. However, several methods have been developed for the selective introduction of halogens. For instance, bromination can be achieved at high temperatures, often in the presence of oleum, which typically directs the substitution to the 3-position. For substitution at the 2- or 4-positions, activation of the pyridine ring as an N-oxide is a common strategy[8]. A patented process for the preparation of 2-chloro-5-methylpyridine-3-carboxaldehyde involves the reaction of a cyanoolefin with a Vilsmeier reagent[22]. More recent methods allow for the selective 3-halogenation of pyridines under milder conditions through the formation of Zincke imine intermediates[23].
Conceptual Workflow for Halogenation and Cross-Coupling
Caption: A generalized workflow for the halogenation and subsequent cross-coupling of 5-methylpyridine-3-carboxaldehyde.
B. Palladium-Catalyzed Cross-Coupling Reactions
Once a halogen is installed on the pyridine ring, a vast array of derivatives can be accessed through well-established palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds between the halogenated pyridine and a boronic acid or ester[22][23][24][25]. It is widely used in the synthesis of biaryl and heteroaryl compounds.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines, the Buchwald-Hartwig amination is the method of choice. It facilitates the coupling of the halopyridine with a primary or secondary amine[2][12][26][27][28][29][30].
C. Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classic method for the formation of carbon-oxygen bonds, typically involving the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. This reaction provides a route to aryl ether derivatives of 5-methylpyridine-3-carboxaldehyde.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Intermediate
(Note: This is a general protocol and may require optimization based on the specific halogenated substrate.)
-
Reaction Setup: To a microwave vial, add the 2-chloro-5-methylpyridine-3-carboxaldehyde (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), a suitable phosphine ligand (e.g., SPhos, 0.04 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent Addition and Degassing: Add a mixture of dioxane and water (e.g., 4:1). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to 120-150 °C for 20-40 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
V. Conclusion and Future Outlook
5-Methylpyridine-3-carboxaldehyde is a highly versatile and valuable starting material for the synthesis of a diverse range of novel derivatives with significant potential in drug discovery. The methodologies outlined in this guide, from direct aldehyde modifications to sophisticated cross-coupling strategies on the pyridine core, provide a robust toolkit for researchers. The resulting compounds, including olefins, amines, pyrazolines, pyrimidines, and biaryl derivatives, represent a rich chemical space for the exploration of new biological activities. As our understanding of disease pathways continues to grow, the strategic application of these synthetic methods to scaffolds like 5-methylpyridine-3-carboxaldehyde will undoubtedly play a crucial role in the development of the next generation of therapeutics.
VI. References
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References
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. ijcrt.org [ijcrt.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chemrj.org [chemrj.org]
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- 15. derpharmachemica.com [derpharmachemica.com]
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- 19. jocpr.com [jocpr.com]
- 20. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes - Google Patents [patents.google.com]
- 23. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 24. 3-pyridine carboxaldehyde, 500-22-1 [thegoodscentscompany.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Virtuoso: 5-Methylnicotinaldehyde as a Premier Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of the 5-Methylnicotinaldehyde Scaffold
In the intricate tapestry of medicinal chemistry, the pyridine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of clinically successful drugs.[][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an ideal starting point for the design of novel therapeutic agents. Within this esteemed family of heterocycles, this compound emerges as a particularly valuable and versatile building block for drug discovery.
This substituted pyridine-3-carboxaldehyde offers a trifecta of strategic advantages to the discerning medicinal chemist.[3] The pyridine nitrogen acts as a hydrogen bond acceptor, crucial for anchoring ligands within the active sites of biological targets. The methyl group at the 5-position provides a subtle yet significant steric and electronic perturbation, allowing for the fine-tuning of selectivity and pharmacokinetic properties. Most importantly, the aldehyde functionality at the 3-position serves as a reactive handle for a diverse array of chemical transformations, enabling the rapid construction of extensive and structurally varied compound libraries.[4]
This comprehensive guide provides detailed application notes and robust protocols for leveraging this compound in the synthesis of bioactive molecules. We will delve into the causality behind key experimental choices and present methodologies designed for reproducibility and success in a research and development setting.
Core Synthetic Transformations: A Gateway to Molecular Diversity
The true power of this compound as a building block lies in the reactivity of its aldehyde group. This functional group is a linchpin for several cornerstone reactions in organic synthesis, each providing a unique pathway to novel chemical space. The following sections will detail the theoretical underpinnings and provide field-proven protocols for four such key transformations.
Workflow for Derivatizing this compound
Caption: Key synthetic routes from this compound.
Schiff Base Formation: Forging the Imine Bond for Biological Exploration
The condensation of this compound with primary amines to form Schiff bases (imines) is a straightforward and highly efficient method for introducing a vast array of substituents.[5] These imines are not merely synthetic intermediates; they often exhibit a range of biological activities themselves, including antimicrobial and anticancer properties.[4][6][7]
Scientific Rationale
The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration. The formation of the C=N double bond introduces a rigidifying element into the molecular structure, which can be advantageous for receptor binding. The diverse range of commercially available primary amines allows for the systematic exploration of structure-activity relationships (SAR).
Detailed Protocol: Synthesis of a this compound Schiff Base Library
Materials:
-
This compound
-
A diverse set of primary amines (e.g., substituted anilines, benzylamines)
-
Ethanol, absolute
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).
-
In a separate vial, prepare a solution of the desired primary amine (1.0 mmol) in absolute ethanol (5 mL).
-
Add the amine solution to the stirred solution of this compound.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum to yield the purified Schiff base derivative.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Self-Validation: The purity of the resulting Schiff base can be confirmed by melting point determination, and its structure elucidated using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Knoevenagel Condensation: Constructing α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, reacting this compound with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.[8][9] The resulting α,β-unsaturated products are key intermediates in the synthesis of various pharmaceuticals and often exhibit potent biological activity, including anticancer effects.[10][11]
Scientific Rationale
The reaction is initiated by the deprotonation of the active methylene compound by a base to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of this compound. Subsequent dehydration yields the stable conjugated system. The choice of base is critical; a weak base like piperidine or an amine is typically used to avoid self-condensation of the aldehyde.[8]
Detailed Protocol: Piperidine-Catalyzed Knoevenagel Condensation
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine (catalyst)
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with hotplate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol (15-20 mL).[12]
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.[12]
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.[12]
-
After completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, collect it by filtration and wash with cold ethanol.
-
If no solid forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[12]
Self-Validation: The formation of the α,β-unsaturated product can be confirmed by the appearance of characteristic vinyl proton signals in the ¹H NMR spectrum and the disappearance of the aldehyde proton signal.
Wittig Reaction: Precision Alkene Synthesis
The Wittig reaction provides a reliable and stereoselective method for converting the aldehyde group of this compound into an alkene.[13][14] This reaction is invaluable for introducing exocyclic double bonds or for chain extension, enabling access to a wide range of molecular architectures.[15]
Scientific Rationale
The reaction involves a phosphorus ylide (Wittig reagent) attacking the carbonyl carbon to form a betaine intermediate, which then cyclizes to an oxaphosphetane. This intermediate collapses to form the desired alkene and a highly stable triphenylphosphine oxide, the formation of which is the driving force for the reaction.[8] The stereochemical outcome can often be controlled by the nature of the ylide and the reaction conditions.[14]
Detailed Protocol: One-Pot Aqueous Wittig Reaction
Materials:
-
This compound
-
Appropriate alkyl halide (for ylide formation, e.g., benzyl bromide)
-
Triphenylphosphine
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a test tube or small flask, suspend triphenylphosphine (1.6 mmol) in 5 mL of saturated aqueous sodium bicarbonate solution.
-
Add the alkyl halide (1.6 mmol) followed by this compound (1.0 mmol) to the suspension.[16]
-
Stir the biphasic mixture vigorously at room temperature for 1-2 hours. Monitor by TLC.[16]
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether (5 mL portions).[16]
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.[8]
Self-Validation: Successful reaction is indicated by the disappearance of the aldehyde proton in the ¹H NMR spectrum and the appearance of new olefinic proton signals.
Reductive Amination: A Workhorse for Amine Synthesis
Reductive amination is arguably one of the most important C-N bond-forming reactions in medicinal chemistry, allowing for the conversion of the aldehyde into a secondary or tertiary amine in a single pot.[17][18] This reaction is widely used to introduce amine functionalities, which are prevalent in a vast number of pharmaceuticals due to their ability to form salt and engage in crucial hydrogen bonding interactions.
Scientific Rationale
The reaction proceeds in two stages within the same pot: the initial formation of an imine (or iminium ion) from the condensation of this compound and a primary or secondary amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[17] A key aspect of this reaction is the choice of a reducing agent that is selective for the iminium ion over the starting aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[18]
Detailed Protocol: Reductive Amination using Sodium Triacetoxyborohydride
Materials:
-
This compound
-
Primary or secondary amine (e.g., substituted anilines, cyclic amines)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 equiv) in DCE (0.2 M), add the amine (1.1 equiv).[19]
-
Stir the mixture for a few minutes, then add sodium triacetoxyborohydride (1.2 equiv) portion-wise.[19]
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.[19]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCE or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Self-Validation: The product can be characterized by NMR and mass spectrometry, confirming the formation of the new C-N bond and the absence of the aldehyde functionality.
Reaction Scheme: Reductive Amination
Caption: General scheme for reductive amination.
Application in Kinase Inhibitor Discovery
The pyridine scaffold is a well-established feature in many ATP-competitive kinase inhibitors, where the pyridine nitrogen often forms a critical hydrogen bond with the "hinge" region of the kinase active site.[20] Derivatives of this compound are therefore excellent candidates for the development of novel kinase inhibitors.
Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[21] Small molecule inhibitors that target key kinases in this pathway, such as PI3K and mTOR, have shown significant promise.
A hypothetical kinase inhibitor derived from this compound could be designed to bind to the ATP-binding pocket of PI3Kα. The 5-methyl-pyridin-3-yl core would anchor the molecule in the active site, while substituents introduced via the synthetic methods described above could be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
Illustrative Signaling Pathway
Caption: Inhibition of the PI3K pathway by a derivative.
Data Presentation: A Representative Library
To illustrate the potential of this compound in generating bioactive compounds, the following table presents hypothetical but plausible data for a small library of derivatives synthesized using the protocols outlined above. The biological activity is represented by IC₅₀ values against a representative cancer cell line and a target kinase.
| Compound ID | Synthetic Route | R Group (from Amine) | Cancer Cell Line IC₅₀ (µM) [MCF-7] | Target Kinase IC₅₀ (nM) [PI3Kα] |
| SMN-SB-01 | Schiff Base | 4-Fluoroaniline | 12.5 | >10,000 |
| SMN-SB-02 | Schiff Base | 3,4-Dimethoxyaniline | 8.2 | >10,000 |
| SMN-RA-01 | Reductive Amination | Morpholine | 5.6 | 850 |
| SMN-RA-02 | Reductive Amination | 4-Methylpiperazine | 3.1 | 420 |
| SMN-RA-03 | Reductive Amination | 3-(Trifluoromethyl)aniline | 1.8 | 95 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This compound is a powerful and versatile building block that provides a robust platform for the rapid and efficient synthesis of diverse compound libraries. The key synthetic transformations of Schiff base formation, Knoevenagel condensation, Wittig reaction, and reductive amination offer a rich toolbox for medicinal chemists to explore novel chemical space. The strategic placement of the methyl group and the reactive aldehyde on the privileged pyridine scaffold makes it an ideal starting point for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. As drug discovery continues to demand innovative molecular architectures, the strategic application of this compound is poised to play an increasingly significant role in the generation of next-generation medicines.
References
- 2. bhu.ac.in [bhu.ac.in]
- 3. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi-res.com [mdpi-res.com]
- 7. ijrar.org [ijrar.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. A Simple, Efficient and Green Procedure for the Knoevenagel Condensation of Aldehydes with N-Methylpiperazine at Room Temperature under Solvent-Free Conditions (2008) | Chhanda Mukhopadhyay | 40 Citations [scispace.com]
- 19. Reductive amination of tertiary anilines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pure.ed.ac.uk [pure.ed.ac.uk]
- 21. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: A Detailed Protocol for Reductive Amination Using 5-Methylnicotinaldehyde
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within pharmaceutical and medicinal chemistry.[1][2] It offers a highly efficient and controlled method for the formation of carbon-nitrogen bonds, constructing secondary and tertiary amines from readily available carbonyl compounds and primary or secondary amines.[3][4] This one-pot reaction, which combines the formation of an imine or iminium ion intermediate followed by its immediate reduction, is prized for its operational simplicity and atom economy, aligning with the principles of green chemistry.[4][5][6] The strategic selection of the reducing agent is paramount to the success of this transformation, as it must selectively reduce the C=N bond of the imine intermediate without affecting the starting carbonyl group.[5] This guide provides a comprehensive protocol for the reductive amination of 5-methylnicotinaldehyde, a heterocyclic aldehyde of significant interest in drug discovery.
Reactant Profile: this compound
This compound is a pyridine-based aldehyde featuring a methyl group at the 5-position of the pyridine ring.
-
Molecular Formula: C₇H₇NO[]
-
Molecular Weight: 121.14 g/mol []
-
Boiling Point: 228.9°C at 760 mmHg[]
-
Density: 1.095 g/cm³[]
The electronic nature of the pyridine ring influences the reactivity of the aldehyde group, making it susceptible to nucleophilic attack by amines to form the crucial imine intermediate.
The Core Mechanism: A Stepwise Look at Reductive Amination
The reductive amination process unfolds in two key stages occurring in situ:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of this compound. This is followed by a dehydration step to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[6][8] This equilibrium is often favored under mildly acidic conditions which facilitate the departure of the water molecule.[3]
-
Hydride Reduction: A carefully chosen reducing agent then delivers a hydride ion to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.[8]
Visualizing the Mechanism
Caption: The two-stage mechanism of reductive amination.
Selecting the Optimal Reducing Agent
The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should be mild enough to not reduce the starting aldehyde but potent enough to efficiently reduce the in situ generated imine.
| Reducing Agent | Key Characteristics | Advantages | Disadvantages | Recommended Solvents |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective borohydride reagent.[1][9] | Excellent for one-pot reactions; high selectivity for imines over aldehydes/ketones.[1][5] Safer than sodium cyanoborohydride.[5] | Water-sensitive; not compatible with methanol.[9][10] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).[5][9] |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild reducing agent, less reactive than NaBH₄.[11] | Stable in mildly acidic conditions; can be used in protic solvents like methanol.[11] | Highly toxic cyanide byproducts.[9] | Methanol, Ethanol.[10][11] |
| Sodium Borohydride (NaBH₄) | Stronger reducing agent.[1] | Inexpensive and readily available. | Can reduce the starting aldehyde, leading to side products.[1][12] Often requires a two-step process.[1] | Methanol, Ethanol.[10] |
For the reductive amination of this compound, Sodium Triacetoxyborohydride (STAB) is the recommended reagent due to its high selectivity, which minimizes the formation of the corresponding alcohol byproduct and allows for a convenient one-pot procedure.[1][5]
Detailed Experimental Protocol
This protocol details a general procedure for the reductive amination of this compound with a primary or secondary amine using STAB.
Materials and Reagents
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.0–1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.2–1.5 equiv)[1]
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv) and the chosen amine (1.0–1.2 equiv). Dissolve the starting materials in anhydrous DCE or DCM.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. For less reactive amines or ketones, a catalytic amount of acetic acid can be added to facilitate this step.[1]
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.2–1.5 equiv) to the reaction mixture in portions.[1] An exotherm may be observed.
-
Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM) two to three times.[1]
-
Drying and Concentration: Combine the organic layers and dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product as necessary.[1] For many research applications, purification by column chromatography on silica gel is a common method.[1] Alternatively, acid-base extraction can be employed to isolate the basic amine product.[13][14]
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction stalls, consider adding a slight excess of the reducing agent or extending the reaction time. For challenging substrates, gentle heating may be beneficial.
-
Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the starting aldehyde. This is minimized by using a selective reducing agent like STAB and ensuring the imine has sufficient time to form before the reduction is complete.[1]
-
Purification Challenges: If the product is difficult to separate from the starting amine, consider using a scavenger resin to remove the excess amine.[15][16] Acid-base extraction is a powerful technique for purifying the final amine product.[13][14]
-
Moisture Sensitivity: STAB is sensitive to water, so it is crucial to use anhydrous solvents and maintain an inert atmosphere to ensure its efficacy.[5][9]
Conclusion
This application note provides a robust and detailed protocol for the reductive amination of this compound. By understanding the underlying mechanism and the critical role of reagent selection, researchers can confidently and efficiently synthesize a wide array of substituted amines. The use of STAB offers a safe and highly selective method, making it an excellent choice for this important transformation in drug discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gctlc.org [gctlc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. commonorganicchemistry.com [commonorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Knoevenagel Condensation with 5-Methylnicotinaldehyde: A Comprehensive Guide for Synthetic and Medicinal Chemists
Abstract
This technical guide provides an in-depth exploration of the Knoevenagel condensation reaction utilizing 5-methylnicotinaldehyde as a key electrophilic substrate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to offer a foundational understanding of the reaction's mechanistic underpinnings, the rationale behind procedural choices, and detailed, field-proven protocols. By leveraging the unique electronic properties of the pyridine scaffold, the methodologies described herein offer a robust pathway to a diverse array of α,β-unsaturated compounds, which are pivotal intermediates in medicinal chemistry and materials science. This guide is structured to empower researchers to not only replicate the described procedures but also to intelligently adapt and troubleshoot them for their specific research and development objectives.
Introduction: The Strategic Value of the Knoevenagel Condensation
The Knoevenagel condensation stands as a cornerstone of C-C bond formation in organic synthesis.[1] It involves the reaction of a carbonyl compound with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product after a dehydration step.[2] This reaction is particularly valued for its operational simplicity and the high value of its products, which are versatile precursors for a multitude of more complex molecular architectures, including many natural products and pharmaceuticals.[3][4]
The choice of this compound as the aldehyde component introduces a pyridine ring into the final product, a privileged scaffold in drug discovery. The nitrogen atom in the pyridine ring not only influences the molecule's solubility and bioavailability but also provides a handle for further chemical modifications. The methyl group at the 5-position can also play a role in modulating the steric and electronic properties of the resulting derivatives, which is a key consideration in structure-activity relationship (SAR) studies.
Mechanistic Insights: Understanding the "Why"
A thorough grasp of the reaction mechanism is paramount for effective protocol design and optimization. The base-catalyzed Knoevenagel condensation proceeds through a series of well-defined steps:
-
Enolate Formation: A base, typically a weak one like piperidine or triethylamine, abstracts an acidic α-hydrogen from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized enolate. The use of a weak base is crucial to prevent the self-condensation of the aldehyde.[1]
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate.
-
Protonation: The intermediate is protonated, often by the conjugate acid of the base catalyst, to yield a β-hydroxy compound.
-
Dehydration: The β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product. This step is often spontaneous or can be facilitated by heat.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust and adaptable. While Protocol 1 offers a classic and highly effective method, Protocol 2 presents a greener, often faster alternative.
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
This method is a widely used and reliable procedure for the Knoevenagel condensation. Ethanol is a good solvent for both the reactants and the catalyst, and the reaction can be conveniently monitored by Thin Layer Chromatography (TLC).
Materials:
| Reagent/Material | CAS Number | Molecular Formula | Amount | Molar Eq. |
| This compound | 100910-66-5 | C₇H₇NO | 1.21 g | 1.0 |
| Malononitrile | 109-77-3 | C₃H₂N₂ | 0.66 g | 1.0 |
| Piperidine | 110-89-4 | C₅H₁₁N | 0.085 g (0.1 mL) | 0.1 |
| Ethanol (absolute) | 64-17-5 | C₂H₆O | 20 mL | - |
| Standard laboratory glassware | - | - | - | - |
| Magnetic stirrer and hotplate | - | - | - | - |
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.21 g (10 mmol) of this compound and 0.66 g (10 mmol) of malononitrile in 20 mL of absolute ethanol.
-
Add 0.1 mL (1 mmol) of piperidine to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion (typically 2-4 hours, indicated by the disappearance of the aldehyde spot on TLC), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash it with a small amount of cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: DBU/Water-Catalyzed Condensation at Room Temperature
This protocol offers a more environmentally friendly approach, using water as a solvent and a catalytic amount of the strong, non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This method is often faster and can provide excellent yields without the need for heating.
Materials:
| Reagent/Material | CAS Number | Molecular Formula | Amount | Molar Eq. |
| This compound | 100910-66-5 | C₇H₇NO | 1.21 g | 1.0 |
| Ethyl Cyanoacetate | 105-56-6 | C₅H₇NO₂ | 1.13 g (1.1 mL) | 1.0 |
| DBU | 6674-22-2 | C₉H₁₆N₂ | 0.152 g (0.15 mL) | 0.1 |
| Water | 7732-18-5 | H₂O | 10 mL | - |
| Standard laboratory glassware | - | - | - | - |
| Magnetic stirrer | - | - | - | - |
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 1.21 g (10 mmol) of this compound and 1.13 g (10 mmol) of ethyl cyanoacetate in 10 mL of water.
-
Add 0.15 mL (1 mmol) of DBU to the mixture.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 30-60 minutes. Monitor by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold water.
-
If the product does not precipitate, extract the mixture with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Characterization of Products
The successful synthesis of the Knoevenagel condensation product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the product. Key signals to look for in ¹H NMR include the disappearance of the aldehyde proton (around 9-10 ppm) and the appearance of a new vinylic proton.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the aldehyde C-H stretch and the presence of characteristic peaks for the newly formed alkene and the electron-withdrawing groups (e.g., a strong C≡N stretch for malononitrile products).
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the expected condensation has occurred.
-
Melting Point: A sharp melting point is a good indicator of the purity of the crystalline product.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficient reaction time or temperature- Poor quality starting materials | - Use fresh catalyst.- Increase reaction time and/or temperature.- Purify starting materials before use. |
| Formation of Side Products | - Self-condensation of the aldehyde (if a strong base is used)- Michael addition of the active methylene compound to the product | - Use a weaker base (e.g., piperidine, triethylamine).- Use a 1:1 stoichiometry of reactants. |
| Difficulty in Purification | - Product is an oil or has similar polarity to starting materials | - Attempt purification by column chromatography with a carefully selected solvent system.- Consider converting the product to a crystalline derivative for easier purification. |
Conclusion
The Knoevenagel condensation of this compound is a versatile and efficient method for the synthesis of a wide range of α,β-unsaturated compounds bearing a valuable pyridine moiety. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can reliably produce these important synthetic intermediates. The protocols provided in this guide offer a solid foundation for further exploration and application in the fields of drug discovery and materials science.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Methylpyridine-3-carboxaldehyde
Introduction: The Strategic Value of 5-Methylpyridine-3-carboxaldehyde in Medicinal Chemistry
5-Methylpyridine-3-carboxaldehyde, also known as 5-methylnicotinaldehyde, is a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique structure, featuring a pyridine ring substituted with both a reactive aldehyde and a methyl group, makes it a highly versatile building block for constructing complex molecular architectures. This strategic combination of functional groups allows for its participation in a variety of powerful multicomponent reactions (MCRs), which are highly valued in drug discovery for their efficiency and ability to rapidly generate libraries of structurally diverse molecules. The resulting heterocyclic scaffolds, particularly those containing the pyridyl moiety, are frequently found in pharmacologically active agents, underscoring the importance of this precursor in medicinal chemistry.
This technical guide provides an in-depth exploration of two of the most prominent MCRs for the synthesis of novel heterocyclic compounds from 5-methylpyridine-3-carboxaldehyde: the Hantzsch Dihydropyridine Synthesis and the Biginelli Reaction. These protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying mechanistic principles and strategic considerations for successful synthesis.
Part 1: The Hantzsch Synthesis of 1,4-Dihydropyridines
The Hantzsch synthesis is a classic and reliable one-pot multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form 1,4-dihydropyridines (1,4-DHPs).[1][2] These 1,4-DHP scaffolds are of significant interest in medicinal chemistry, forming the core of several important drugs, most notably as calcium channel blockers.[1][2] The incorporation of the 5-methylpyridine moiety at the 4-position of the DHP ring can impart unique pharmacological properties.
Mechanistic Rationale
The Hantzsch reaction proceeds through a series of interconnected equilibria culminating in the formation of the stable dihydropyridine ring. The generally accepted mechanism involves two key initial steps that occur in parallel:
-
Knoevenagel Condensation: One equivalent of the β-ketoester (e.g., ethyl acetoacetate) reacts with the aldehyde (5-methylpyridine-3-carboxaldehyde) to form an α,β-unsaturated carbonyl intermediate.[3]
-
Enamine Formation: A second equivalent of the β-ketoester condenses with ammonia (from ammonium acetate) to generate a β-enamino ester.[3]
These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.[3]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(5-methylpyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate
This protocol details a standard procedure for the Hantzsch reaction using 5-methylpyridine-3-carboxaldehyde.
Materials:
-
5-Methylpyridine-3-carboxaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol (absolute)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer with heating capabilities
Procedure:
-
In a 100 mL round-bottom flask, combine 5-methylpyridine-3-carboxaldehyde (10 mmol, 1.21 g), ethyl acetoacetate (20 mmol, 2.60 g, 2.53 mL), and ammonium acetate (12 mmol, 0.92 g).
-
Add 30 mL of absolute ethanol to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will typically precipitate out of the solution upon cooling. If not, the volume of ethanol can be reduced under vacuum, and the mixture can be cooled in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure diethyl 2,6-dimethyl-4-(5-methylpyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate as a crystalline solid.
Expected Results:
| Product | Molecular Formula | Molecular Weight | Typical Yield |
| Diethyl 2,6-dimethyl-4-(5-methylpyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate | C₁₉H₂₄N₂O₄ | 344.41 g/mol | 75-85% |
Part 2: The Biginelli Reaction for Dihydropyrimidinone Synthesis
First reported by Pietro Biginelli in 1891, this multicomponent reaction provides a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[4][5] DHPMs are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[5] Employing 5-methylpyridine-3-carboxaldehyde in this reaction allows for the synthesis of novel DHPMs bearing a pyridyl substituent, a common motif in pharmacologically active compounds.
Mechanistic Insights
The mechanism of the Biginelli reaction is thought to begin with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidinone product.[4]
Experimental Protocol: Synthesis of Ethyl 4-(5-methylpyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol outlines a classic acid-catalyzed Biginelli reaction.
Materials:
-
5-Methylpyridine-3-carboxaldehyde
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask, add 5-methylpyridine-3-carboxaldehyde (10 mmol, 1.21 g), ethyl acetoacetate (10 mmol, 1.30 g, 1.27 mL), and urea (15 mmol, 0.90 g).
-
Add 20 mL of ethanol to the flask, followed by 3-4 drops of concentrated hydrochloric acid.
-
Fit the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux with vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC (e.g., ethyl acetate:hexane, 1:1).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted urea and catalyst, followed by a wash with a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to yield pure ethyl 4-(5-methylpyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Expected Results:
| Product | Molecular Formula | Molecular Weight | Typical Yield |
| Ethyl 4-(5-methylpyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₄H₁₇N₃O₃ | 275.30 g/mol | 80-90% |
Visualization of Synthetic Pathways
To provide a clearer understanding of the reaction workflows, the following diagrams illustrate the key transformations.
References
Application Notes and Protocols: 5-Methylnicotinaldehyde as a Versatile Starting Material for the Synthesis of Novel Kinase Inhibitors
Introduction: The Strategic Importance of the Pyridine Scaffold in Kinase Inhibition
Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major focus of drug discovery efforts. A significant portion of clinically approved kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to the substrate.
The pyridine ring is a privileged scaffold in the design of such inhibitors due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the adenine moiety of ATP. 5-Methylnicotinaldehyde, with its strategically placed methyl and aldehyde functionalities on a pyridine core, represents a highly versatile and valuable starting material for the synthesis of a diverse array of potent and selective kinase inhibitors. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, allowing for the construction of complex heterocyclic systems and the introduction of various pharmacophoric features to modulate potency, selectivity, and pharmacokinetic properties.
This technical guide provides an in-depth exploration of the utility of this compound in the synthesis of kinase inhibitors, with a focus on inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. We will detail synthetic protocols, discuss the rationale behind experimental choices, and provide visualizations of the synthetic workflow and the targeted signaling pathway.
Synthetic Strategies: From Aldehyde to Potent Inhibitor
The transformation of this compound into a sophisticated kinase inhibitor scaffold typically involves a multi-step synthetic sequence. A common and effective strategy involves the initial oxidation of the aldehyde to a carboxylic acid or its corresponding amide, followed by the construction of a second heterocyclic ring system, often a pyrazole, which is another common feature in kinase inhibitors. This pyrazole ring can then be further functionalized to optimize target engagement.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a pyrazole-based kinase inhibitor starting from this compound.
Caption: General synthetic workflow for a pyrazole-based kinase inhibitor.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of a representative kinase inhibitor scaffold from this compound.
Protocol 1: Synthesis of 5-Methylnicotinamide from this compound
This two-step protocol describes the oxidation of the aldehyde to a carboxylic acid, followed by conversion to the primary amide.
Step 1: Oxidation to 5-Methylnicotinic Acid
-
Rationale: The aldehyde is first oxidized to the more stable carboxylic acid, which can then be readily activated for amide coupling. A mild oxidizing agent like silver(I) oxide is chosen to avoid over-oxidation or side reactions on the pyridine ring.
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a 1:1 mixture of ethanol and water (0.2 M), add silver(I) oxide (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the silver salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-methylnicotinic acid, which can be used in the next step without further purification.
-
Step 2: Amide Formation to Yield 5-Methylnicotinamide
-
Rationale: The carboxylic acid is activated with thionyl chloride to form the acyl chloride, which readily reacts with ammonia to form the desired amide.
-
Procedure:
-
Suspend the crude 5-methylnicotinic acid (1.0 eq) in thionyl chloride (3.0 eq) and reflux for 2 hours.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Carefully add the resulting crude acyl chloride to a cooled (0 °C) concentrated solution of ammonium hydroxide (excess).
-
Stir the mixture for 1 hour, allowing it to warm to room temperature.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 5-methylnicotinamide.[1][2][3]
-
Protocol 2: Synthesis of a Substituted Pyrazole Core
This protocol outlines the construction of a pyrazole ring, a key pharmacophore in many kinase inhibitors, starting from a β-ketoester and hydrazine. While this is a general procedure, the nicotinamide moiety would be incorporated in a subsequent step, for instance, through an amide coupling to an amino-functionalized pyrazole.
-
Rationale: The Knorr pyrazole synthesis is a classic and reliable method for constructing the pyrazole ring. It involves the condensation of a β-ketoester with a hydrazine derivative.
-
Procedure:
-
Dissolve ethyl 2-cyano-3-oxobutanoate (1.0 eq) in glacial acetic acid (0.5 M).
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the desired 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.
-
Protocol 3: Amide Coupling to Afford a Final Kinase Inhibitor Scaffold
This protocol details the coupling of a carboxylic acid (derived from the nicotinamide moiety in a real synthesis) with an amino-functionalized pyrazole core.
-
Rationale: Amide bond formation is a crucial step in assembling the final inhibitor. A standard coupling reagent like EDC in combination with HOBt is used to facilitate the reaction and minimize side products.
-
Procedure:
-
To a solution of 5-methylnicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.3 M), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final pyrazole-based kinase inhibitor scaffold.
-
Targeted Signaling Pathways: VEGFR-2 and PI3K/Akt/mTOR
Kinase inhibitors derived from nicotinamide-based scaffolds have shown significant activity against key signaling pathways implicated in cancer progression, particularly the VEGFR-2 and PI3K/Akt/mTOR pathways.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[4] In many tumors, the VEGFR-2 pathway is overactive, promoting the growth of blood vessels that supply the tumor with nutrients and oxygen.[5] Inhibitors that block the ATP-binding site of VEGFR-2 can effectively halt this process.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7][8][9][10] Its aberrant activation is a frequent event in many human cancers. The morpholine moiety, often incorporated into kinase inhibitors, is known to be important for PI3K inhibition.
Caption: Overview of the PI3K/Akt/mTOR signaling pathway.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study is beyond the scope of this guide, some general principles can be inferred from the literature on pyridine-based kinase inhibitors:
| Moiety/Substituent | Position on Scaffold | General Contribution to Activity |
| Pyridine Nitrogen | Core Scaffold | Forms a key hydrogen bond with the kinase hinge region. |
| Methyl Group | 5-position of Pyridine | Can provide beneficial steric interactions and improve metabolic stability. |
| Amide Linker | Connecting Pyridine and Heterocycle | Often involved in hydrogen bonding with the kinase; its geometry is critical. |
| Substituted Heterocycle | (e.g., Pyrazole) | Fills a hydrophobic pocket and allows for fine-tuning of selectivity. |
| Terminal Groups | On the Heterocycle | Can be modified to improve solubility, cell permeability, and target engagement. |
Conclusion
This compound is a readily available and highly versatile starting material for the synthesis of a wide range of kinase inhibitors. Its pyridine core provides a solid foundation for ATP-competitive binding, while the aldehyde functionality allows for the facile introduction of diverse chemical functionalities and the construction of complex heterocyclic systems. The synthetic strategies and protocols outlined in this guide provide a framework for researchers and drug development professionals to leverage the potential of this compound in the discovery of novel and potent kinase inhibitors targeting critical signaling pathways in diseases such as cancer.
References
- 1. scbt.com [scbt.com]
- 2. 5-Methylnicotinamide | C7H8N2O | CID 65560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Methylnicotinamide, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Wittig Reaction with 5-Methylnicotinaldehyde
Introduction: Strategic Olefination of a Heterocyclic Aldehyde
The Wittig reaction stands as a cornerstone in synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds with exceptional regiocontrol.[1][2] This olefination reaction, which converts aldehydes and ketones into alkenes, proceeds through the reaction of a phosphorus ylide with a carbonyl compound.[1] The inherent value of the Wittig reaction is particularly pronounced in the synthesis of complex molecules, including pharmaceutical intermediates, where precise control over the newly formed double bond's position is paramount.
This guide provides a detailed experimental protocol for the Wittig reaction of 5-methylnicotinaldehyde, a substituted pyridine aldehyde. The resulting product, 5-methyl-3-vinylpyridine, is a valuable building block in medicinal chemistry and materials science. We will explore the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and detail the necessary characterization of the final product. The protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of this important vinylpyridine derivative.
Reaction Scheme and Mechanism
The overall transformation involves the reaction of this compound with a phosphorus ylide, typically generated in situ from a phosphonium salt, to yield 5-methyl-3-vinylpyridine and triphenylphosphine oxide as a byproduct.[1]
The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a transient four-membered oxaphosphetane intermediate.[2][3] This intermediate then collapses in a retro-[2+2] cycloaddition to furnish the desired alkene and the thermodynamically stable triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond is a key driving force for the reaction.[1]
Materials and Instrumentation
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store under inert gas, protected from light. |
| Methyltriphenylphosphonium bromide | ≥98% | Commercially Available | Hygroscopic, store in a desiccator. |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly reactive and flammable. Handle with extreme care under an inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Ensure dryness for optimal ylide formation. |
| Diethyl ether (Et₂O) | Anhydrous | Commercially Available | |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | For quenching the reaction. | |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | For drying organic extracts. | |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Hexanes | ACS Grade | For chromatography. | |
| Ethyl acetate (EtOAc) | ACS Grade | For chromatography. |
Instrumentation
| Instrument | Purpose |
| Magnetic stirrer with stir bars | For reaction mixing. |
| Schlenk line or glovebox | To maintain an inert atmosphere. |
| Syringes and needles | For transfer of anhydrous solvents and reagents. |
| Rotary evaporator | For solvent removal. |
| Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) | For reaction monitoring. |
| UV lamp (254 nm) | For visualization of TLC plates. |
| Glassware for column chromatography | For product purification. |
| Nuclear Magnetic Resonance (NMR) spectrometer | For structural characterization of starting material and product. |
| Fourier-Transform Infrared (FTIR) spectrometer | For functional group analysis. |
Experimental Protocol
Safety Precautions: this compound is a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[4] Sodium hydride is a highly flammable solid that reacts violently with water. All manipulations involving sodium hydride and anhydrous solvents must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Part 1: Preparation of the Phosphorus Ylide (Methylenetriphenylphosphorane)
-
Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to create a suspension.
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred suspension at room temperature. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Ylide Formation: Stir the resulting mixture at room temperature for 1 hour. The formation of the ylide is typically accompanied by the development of a characteristic orange-red color.
Part 2: Wittig Reaction with this compound
-
Aldehyde Solution: In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Addition: Cool the ylide suspension to 0 °C using an ice bath. Slowly add the solution of this compound to the ylide suspension via syringe over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., 80:20 hexanes:ethyl acetate), observing the disappearance of the aldehyde spot.
Part 3: Work-up and Purification
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, which contains the desired 5-methyl-3-vinylpyridine and triphenylphosphine oxide, is purified by flash column chromatography on silica gel. A gradient elution system, starting with hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. The fractions containing the pure product (as determined by TLC) are collected and the solvent is removed under reduced pressure to yield the final product.
Workflow Diagram
Caption: Workflow for the synthesis of 5-methyl-3-vinylpyridine.
Characterization of Starting Material and Product
Accurate characterization of both the starting material and the final product is crucial for confirming the success of the reaction.
This compound
| Property | Value |
| Molecular Formula | C₇H₇NO |
| Molecular Weight | 121.14 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 228.9 °C at 760 mmHg[5] |
| Density | 1.095 g/cm³[5] |
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~9.9 (s, 1H, -CHO), ~8.6 (s, 1H, Ar-H), ~8.5 (s, 1H, Ar-H), ~7.9 (s, 1H, Ar-H), ~2.4 (s, 3H, -CH₃).
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~192.0 (C=O), ~153.0 (Ar-C), ~150.0 (Ar-C), ~136.0 (Ar-C), ~133.0 (Ar-C), ~130.0 (Ar-C), ~18.0 (-CH₃).
FTIR (neat, cm⁻¹): ~3050 (Ar C-H stretch), ~2920, 2850 (Aliphatic C-H stretch), ~2720 (Aldehyde C-H stretch), ~1700 (C=O stretch), ~1590, 1470 (Aromatic C=C stretch).
5-Methyl-3-vinylpyridine
| Property | Value |
| Molecular Formula | C₈H₉N |
| Molecular Weight | 119.16 g/mol |
| Appearance | Colorless to pale yellow oil |
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.4 (s, 1H, Ar-H), ~8.3 (s, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~6.6 (dd, 1H, J = 17.6, 10.8 Hz, -CH=CH₂), ~5.8 (d, 1H, J = 17.6 Hz, -CH=CH₂), ~5.3 (d, 1H, J = 10.8 Hz, -CH=CH₂), ~2.3 (s, 3H, -CH₃).
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~150.0 (Ar-C), ~148.0 (Ar-C), ~136.0 (Ar-C), ~134.0 (Ar-C), ~133.0 (-CH=CH₂), ~132.0 (Ar-C), ~116.0 (-CH=CH₂), ~18.0 (-CH₃).
FTIR (neat, cm⁻¹): ~3080 (=C-H stretch), ~3030 (Ar C-H stretch), ~2920, 2850 (Aliphatic C-H stretch), ~1630 (C=C stretch), ~1590, 1470 (Aromatic C=C stretch), ~990, 910 (=C-H bend).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no ylide formation (no color change) | Impure phosphonium salt; wet THF; inactive base. | Ensure the phosphonium salt is dry. Use freshly opened or distilled anhydrous THF. Use a fresh bottle of sodium hydride. |
| Reaction does not go to completion | Insufficient equivalents of ylide; steric hindrance. | Use a slight excess (1.2-1.5 equivalents) of the ylide. Increase the reaction time or gently warm the reaction mixture. |
| Difficult purification (co-elution of product and triphenylphosphine oxide) | Similar polarities of the product and byproduct. | Optimize the solvent system for column chromatography. Consider alternative purification methods such as crystallization or precipitation of the triphenylphosphine oxide. |
| Low yield of final product | Ylide decomposition; side reactions of the aldehyde. | Ensure all operations are carried out under a strict inert atmosphere. Add the aldehyde solution slowly at 0 °C to control the reaction rate. |
Conclusion
The Wittig reaction provides an effective and highly regioselective method for the synthesis of 5-methyl-3-vinylpyridine from this compound. By carefully controlling the reaction conditions, particularly the exclusion of moisture and oxygen, and by employing a robust purification strategy, this valuable synthetic building block can be obtained in good yield. The detailed protocol and characterization data provided in this application note serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development.
References
Application of 5-Methylnicotinaldehyde in Agrochemical Synthesis: An Application and Protocol Guide
Prepared by: Gemini, Senior Application Scientist
Abstract: The pyridine scaffold is a cornerstone in modern agrochemical design, most notably forming the core of the highly effective neonicotinoid class of insecticides.[1] These compounds function as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.[1] A critical industrial intermediate for the synthesis of many neonicotinoids is 2-chloro-5-chloromethylpyridine (CCMP). While established routes to CCMP typically start from precursors like 3-methylpyridine or nicotinic acid, this guide explores the potential application of 5-methylnicotinaldehyde as a versatile, alternative starting material.[2][3] We provide detailed protocols for an established, industrially relevant synthesis of a key pyridine intermediate and present investigative pathways for the conversion of this compound into valuable building blocks for agrochemical synthesis. This document is intended for researchers, chemists, and process development professionals in the agrochemical sector.
Part 1: Established Synthesis of a Key Agrochemical Intermediate: 2-chloro-5-methylpyridine
Introduction to 2-chloro-5-methylpyridine
The compound 2-chloro-5-methylpyridine is a fundamental building block in the synthesis of a variety of agrochemicals. Its primary importance lies in its role as a direct precursor to 2-chloro-5-chloromethylpyridine (CCMP), a crucial intermediate for blockbuster neonicotinoid insecticides such as acetamiprid and imidacloprid.[4] The synthesis of 2-chloro-5-methylpyridine is often the initial, critical step that sets the stage for subsequent functionalization. Industrial syntheses frequently begin with readily available and cost-effective materials like 3-methylpyridine (β-picoline).
Reaction Principle: Chlorination of 3-Methylpyridine
The conversion of 3-methylpyridine to 2-chloro-5-methylpyridine involves the direct chlorination of the pyridine ring. This reaction is a nucleophilic substitution on the pyridine ring, which is typically resistant to electrophilic substitution. The process is often carried out at elevated temperatures in the presence of a catalyst. The selectivity of the chlorination is a key challenge, but conditions can be optimized to favor the formation of the desired 2-chloro-5-methylpyridine isomer.[2]
Experimental Workflow: Synthesis of 2-chloro-5-methylpyridine
Caption: Workflow for the synthesis of 2-chloro-5-methylpyridine.
Detailed Protocol: Synthesis of 2-chloro-5-methylpyridine from 3-Methylpyridine
This protocol is based on a general method described in the patent literature, which emphasizes high selectivity and yield.[2]
Materials:
-
3-Methylpyridine (I)
-
Chlorine gas
-
Catalyst (e.g., a supported palladium chloride catalyst)[3]
-
Nitrogen (as a carrier gas)
-
Aqueous sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., dichloromethane)
Equipment:
-
Vaporizer
-
Tubular reactor packed with catalyst
-
Condenser
-
Scrubber (for unreacted chlorine)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Catalyst Packing: Pack the tubular reactor with the supported palladium chloride catalyst.
-
System Purge: Purge the entire system with nitrogen gas.
-
Heating: Heat the reactor to the desired reaction temperature (e.g., 250-300°C).
-
Reactant Introduction: Vaporize the 3-methylpyridine and introduce it into the reactor using a nitrogen carrier gas. Simultaneously, introduce a controlled flow of chlorine gas into the reactor.
-
Reaction: The chlorination reaction occurs as the mixed gases pass over the heated catalyst bed.
-
Product Collection: The reaction mixture exiting the reactor is cooled in a condenser to liquefy the products.
-
Neutralization: The collected crude product is washed with an aqueous sodium hydroxide solution to neutralize any dissolved HCl and remove unreacted chlorine.
-
Extraction: The organic layer is separated. The aqueous layer may be extracted with an organic solvent to recover any dissolved product.
-
Purification: The combined organic layers are dried and then purified by distillation to yield 2-chloro-5-methylpyridine.
Data Summary
| Reactant/Parameter | Molar Ratio/Condition | Purpose | Expected Yield | Purity | Reference |
| 3-Methylpyridine | 1 equivalent | Starting Material | - | - | [2][3] |
| Chlorine Gas | 1-1.5 equivalents | Chlorinating Agent | - | - | [2] |
| Catalyst | Catalytic amount | Reaction Facilitation | - | - | [3] |
| Temperature | 250-300 °C | Reaction Condition | - | - | [3] |
| Product | - | - | >85% | >99% | [2] |
Part 2: Investigative Pathway: this compound as a Versatile Precursor
Rationale for Exploration
This compound (C₇H₇NO) is a pyridine derivative that contains both a methyl group and an aldehyde functional group.[] This dual functionality offers significant synthetic flexibility, allowing for selective transformations to create a variety of useful agrochemical intermediates. While not a common starting material in current large-scale agrochemical production, its structure presents a compelling case for investigation as a precursor to key building blocks like 2-chloro-5-hydroxymethylpyridine and 2-chloro-5-pyridinecarboxylic acid.
Proposed Synthetic Pathways from this compound
The following pathways are proposed based on standard, well-established organic transformations. They represent scientifically sound, albeit theoretical, routes that warrant further laboratory investigation.
Caption: Proposed synthetic pathways from this compound.
Pathway A: Synthesis of 2-chloro-5-hydroxymethylpyridine
-
Step 1: Ring Chlorination. The first step would be the selective chlorination of the pyridine ring at the 2-position. This could be achieved using similar conditions to the chlorination of 3-methylpyridine, though optimization would be necessary to account for the presence of the aldehyde group. The product would be 2-chloro-5-methylnicotinaldehyde.
-
Step 2: Aldehyde Reduction. The aldehyde group of 2-chloro-5-methylnicotinaldehyde would then be selectively reduced to a primary alcohol. This is a standard transformation readily accomplished with reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. This step would yield the desired intermediate, 2-chloro-5-hydroxymethylpyridine. This intermediate can then be converted to CCMP using a chlorinating agent like thionyl chloride (SOCl₂).[6]
Pathway B: Synthesis of 2-chloro-5-pyridinecarboxylic acid
-
Step 1: Ring Chlorination. As in Pathway A, the initial step is the chlorination of the pyridine ring to produce 2-chloro-5-methylnicotinaldehyde.
-
Step 2: Aldehyde Oxidation. The aldehyde group can be oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). This would yield 2-chloro-5-pyridinecarboxylic acid, another valuable intermediate for agrochemical synthesis.
Discussion and Future Directions
The primary challenge in these proposed pathways is the management of chemoselectivity. The conditions for ring chlorination must be carefully chosen to avoid unwanted side reactions with the aldehyde group. Conversely, the reduction or oxidation of the aldehyde must not affect the chloro- or methyl-substituents on the ring.
Further research should focus on:
-
Screening various chlorinating agents and catalysts for the selective chlorination of this compound.
-
Optimizing reaction conditions (temperature, solvent, reaction time) for each step to maximize yield and purity.
-
Developing a one-pot synthesis from this compound to the desired intermediates to improve process efficiency.
Part 3: Application in Neonicotinoid Synthesis
Example Synthesis: Acetamiprid from 2-chloro-5-chloromethylpyridine (CCMP)
CCMP, which can be synthesized from the intermediates discussed above, is the cornerstone for producing acetamiprid. The synthesis involves a multi-step process where the chloromethyl group of CCMP is reacted with N-cyano-N'-methyl-acetamidine.
Synthetic Pathway to Acetamiprid
Caption: Final step in the synthesis of the insecticide Acetamiprid.
This final conversion highlights the industrial significance of the pyridine-based intermediates. The ability to generate these intermediates from various starting materials, including potentially this compound, is crucial for maintaining a robust and flexible supply chain for these important crop protection agents.
References
Application Notes and Protocols: A One-Pot Synthesis Strategy for Novel Pyridinyl-Dihydropyrimidinones Utilizing 5-Methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to a robust and efficient one-pot synthesis of novel dihydropyrimidinone (DHPM) derivatives incorporating a 5-methylpyridine moiety. Leveraging the classic Biginelli three-component reaction, this protocol details the synthesis of ethyl 6-methyl-4-(5-methylpyridin-3-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate from 5-methylnicotinaldehyde, ethyl acetoacetate, and urea. This application note is designed to provide researchers and medicinal chemists with the foundational knowledge and a validated protocol to access this promising class of heterocyclic compounds, which hold significant potential in drug discovery.
Introduction: The Power of One-Pot Multicomponent Reactions
In the quest for novel therapeutic agents, the efficiency of synthetic strategies is paramount. One-pot multicomponent reactions (MCRs) have emerged as a cornerstone of modern medicinal chemistry, allowing for the construction of complex molecular architectures from three or more starting materials in a single synthetic operation.[1] This approach offers substantial advantages over traditional linear syntheses by minimizing waste, reducing reaction times, and simplifying purification processes.[2]
The Biginelli reaction, first reported in 1891, is a quintessential MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[3] DHPMs are a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[4][5] Notably, they are recognized as potent calcium channel blockers and antihypertensive agents.[3][6]
This compound is a versatile and readily available building block. The incorporation of the 5-methylpyridine moiety into the DHPM scaffold is of significant interest as pyridine rings are prevalent in numerous pharmaceuticals. This application note details a practical, one-pot protocol for the synthesis of a novel pyridinyl-DHPM, providing a gateway for the exploration of new chemical space in drug development.
Reaction Mechanism and Rationale
The Biginelli reaction proceeds via an acid-catalyzed cascade of bimolecular reactions.[3] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting.
The Iminium Pathway: A Widely Accepted Mechanism
While several pathways have been proposed, the iminium mechanism is the most widely accepted for the acid-catalyzed Biginelli reaction.[7]
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of this compound with urea. This step forms a protonated aminal, which then dehydrates to generate a reactive N-acyliminium ion intermediate.[8]
-
Nucleophilic Attack: The enol form of ethyl acetoacetate acts as the nucleophile, attacking the electrophilic iminium ion.[8]
-
Cyclization and Dehydration: The resulting open-chain ureide undergoes intramolecular cyclization via a nucleophilic attack of the terminal amine on the ketone carbonyl. A final dehydration step yields the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[3]
Figure 1: Simplified workflow of the Biginelli reaction mechanism.
Experimental Choices Explained
-
Catalyst: A catalytic amount of a Brønsted acid, such as hydrochloric acid (HCl), is employed to protonate the aldehyde, activating it for nucleophilic attack by urea and facilitating the dehydration steps.[9]
-
Solvent: Ethanol is a common solvent for the Biginelli reaction as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.[10]
-
Temperature: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization steps, typically leading to higher yields in a shorter timeframe.[10]
Detailed Experimental Protocol
This protocol describes the one-pot synthesis of ethyl 6-methyl-4-(5-methylpyridin-3-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Materials and Equipment
| Reagent/Equipment | Details |
| This compound | C₇H₇NO, MW: 121.14 g/mol |
| Ethyl Acetoacetate | C₆H₁₀O₃, MW: 130.14 g/mol |
| Urea | CH₄N₂O, MW: 60.06 g/mol |
| Ethanol (EtOH) | Anhydrous |
| Hydrochloric Acid (HCl) | Concentrated (catalyst) |
| Round-bottom flask | 100 mL |
| Reflux condenser | |
| Magnetic stirrer with heating | |
| Thin Layer Chromatography (TLC) | Silica gel plates |
| Filtration apparatus | Buchner funnel, filter paper |
| Standard laboratory glassware |
Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow for the one-pot synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 121 mg), ethyl acetoacetate (1.2 mmol, 156 mg), and urea (1.5 mmol, 90 mg) in 20 mL of ethanol.
-
Catalyst Addition: To the stirred mixture, add 3-4 drops of concentrated hydrochloric acid.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallization: For higher purity, recrystallize the crude product from a minimal amount of hot ethanol.
-
Drying: Dry the purified white to off-white solid product under vacuum.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 70-85% |
| Appearance | White to off-white crystalline solid |
| ¹H NMR | Characteristic peaks for the pyridine ring protons, the C4-H of the DHPM ring, the methyl groups, and the ethyl ester. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbons (ester and urea), and the aromatic and aliphatic carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to the expected product (C₁₅H₁₉N₃O₃, MW: 289.33 g/mol ). |
Biological Significance and Future Directions
The synthesized pyridinyl-dihydropyrimidinone is a novel compound with significant potential for biological evaluation. The DHPM core is a known pharmacophore, and the introduction of the 5-methylpyridine moiety can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and its interaction with biological targets.[4]
Derivatives of this scaffold could be screened for a variety of pharmacological activities, including but not limited to:
-
Anticancer activity[6]
-
Antibacterial and antifungal properties[4]
-
Anti-inflammatory effects[4]
-
Calcium channel modulation[3]
Further derivatization of the synthesized DHPM is also possible. For instance, the ester group can be hydrolyzed and converted to amides, or the N1 and N3 positions of the pyrimidinone ring can be further functionalized to generate a library of analogues for structure-activity relationship (SAR) studies.
Conclusion
This application note provides a detailed and scientifically grounded protocol for a one-pot synthesis of a novel pyridinyl-dihydropyrimidinone using this compound. The Biginelli reaction offers an efficient and straightforward route to this promising heterocyclic scaffold. The information and protocol presented herein are intended to empower researchers in medicinal chemistry and drug discovery to synthesize and explore this class of compounds for the development of new therapeutic agents.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. jk-sci.com [jk-sci.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
Application Notes and Protocols: 5-Methylnicotinaldehyde as a Versatile Precursor for Functional Materials
Introduction: The Strategic Value of 5-Methylnicotinaldehyde
This compound, a substituted pyridine-3-carboxaldehyde, is a molecule of significant interest to researchers in materials science and drug discovery. Its strategic combination of a reactive aldehyde group and a pyridine ring, adorned with a methyl substituent, offers a unique platform for the synthesis of a diverse array of functional materials. The pyridine moiety, a common motif in pharmacologically active compounds, provides a key structural element for exploring structure-activity relationships (SAR). The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures. These transformations include, but are not limited to, Schiff base formation, Knoevenagel condensation, and Wittig reactions, paving the way for the creation of novel catalysts, polymers, and pharmaceutical intermediates.[1]
This guide provides an in-depth exploration of the potential of this compound as a precursor for functional materials. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to leverage this versatile building block in their respective fields.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a precursor is paramount for successful experimental design and execution. The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| IUPAC Name | 5-methylpyridine-3-carbaldehyde | [1] |
| Molecular Formula | C₇H₇NO | [1] |
| Molecular Weight | 121.14 g/mol | [1] |
| Boiling Point | 228.9°C at 760 mmHg | [1] |
| Density | 1.095 g/cm³ | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [1] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of this compound and its derivatives. Key expected spectroscopic features are outlined below:
-
¹H NMR: The aldehyde proton is highly deshielded and will appear as a singlet far downfield, typically in the range of 9-10 ppm. The aromatic protons on the pyridine ring and the methyl protons will have characteristic chemical shifts and coupling patterns.[3]
-
¹³C NMR: The carbonyl carbon of the aldehyde will exhibit a characteristic resonance in the downfield region of the spectrum.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde will be present, typically in the range of 1710-1685 cm⁻¹ for an α,β-unsaturated aldehyde. A peak around 2720 cm⁻¹ is also characteristic of the C-H stretch of an aldehyde.[3]
Application in the Synthesis of Schiff Base Catalysts
Rationale: Schiff bases, formed through the condensation of an aldehyde with a primary amine, are versatile ligands in coordination chemistry.[4][5] Metal complexes of Schiff base ligands have demonstrated significant catalytic activity in a variety of organic transformations.[6] The pyridine nitrogen and the imine nitrogen of a Schiff base derived from this compound can act as a bidentate ligand, coordinating to a metal center and creating a catalytically active site. The methyl group on the pyridine ring can influence the steric and electronic properties of the resulting catalyst, potentially tuning its activity and selectivity.
Experimental Workflow: Synthesis of a this compound-Derived Schiff Base Ligand and its Metal Complex
Caption: Workflow for the synthesis of a Schiff base catalyst.
Protocol: Synthesis of N-(5-methylpyridin-3-ylmethylene)aniline
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.21 g, 10.0 mmol) in 30 mL of absolute ethanol.
-
Addition of Amine: To this solution, add aniline (0.93 g, 10.0 mmol).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 hexane:ethyl acetate).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Protocol: Synthesis of a Copper(II) Schiff Base Complex
-
Ligand Solution: Dissolve the synthesized N-(5-methylpyridin-3-ylmethylene)aniline (0.98 g, 5.0 mmol) in 20 mL of methanol in a 50 mL flask.
-
Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (0.50 g, 2.5 mmol) in 15 mL of warm methanol.
-
Complexation: Slowly add the copper(II) acetate solution to the ligand solution with constant stirring. A color change and/or precipitation should be observed.
-
Reaction: Continue stirring the mixture at room temperature for 2 hours.
-
Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold methanol, and dry in a desiccator.
-
Characterization: Characterize the resulting complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.
Application in the Development of Metal-Organic Frameworks (MOFs)
Rationale: Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands.[7][8] The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tuned by judiciously selecting the metal and organic linker. While multicarboxylate linkers are commonly employed in MOF synthesis, nitrogen-containing heterocyclic linkers offer unique coordination geometries and the potential for post-synthetic modification.
To be utilized as a linker in MOF synthesis, this compound must first be converted into a multitopic ligand, typically by introducing coordinating groups such as carboxylates or other nitrogen heterocycles. A plausible strategy involves the oxidation of the aldehyde group to a carboxylic acid and subsequent derivatization to introduce additional coordinating sites.
Proposed Synthetic Pathway for a Ditopic MOF Linker from this compound
Caption: Proposed synthesis of a MOF linker from this compound.
Protocol: Oxidation of this compound to 5-Methylnicotinic Acid
Disclaimer: This is a general protocol and may require optimization.
-
Reaction Setup: In a flask, suspend this compound (1.21 g, 10.0 mmol) in 50 mL of water.
-
Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄) (approximately 1.6 g, 10.1 mmol) in 50 mL of water to the aldehyde suspension at room temperature with vigorous stirring.
-
Reaction: The reaction is exothermic. Maintain the temperature below 40°C using an ice bath if necessary. Stir until the purple color of the permanganate has disappeared.
-
Work-up: Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 3-4.
-
Isolation: The 5-methylnicotinic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.
Further derivatization of the resulting carboxylic acid would be required to create a multitopic linker suitable for MOF synthesis. The specific conditions for the subsequent solvothermal synthesis of the MOF would depend on the chosen metal source and the final linker structure.
Application in the Synthesis of Pyridine-Based Polymers
Rationale: Pyridine-containing polymers are of interest for a variety of applications, including as materials for electronic devices, membranes, and catalysts.[2][9] The aldehyde functionality of this compound can participate in condensation polymerization reactions with suitable co-monomers. For example, a reaction with a diamine could yield a poly(azomethine) or, after reduction, a poly(amine).
Protocol: Proposed Synthesis of a Poly(azomethine) via Condensation Polymerization
-
Monomer Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts of this compound and a diamine (e.g., 1,4-phenylenediamine) in a high-boiling aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Polymerization: Heat the reaction mixture to a high temperature (e.g., 160-180°C) with continuous stirring.
-
Water Removal: The water formed during the condensation reaction should be removed to drive the equilibrium towards polymer formation. This can be achieved by azeotropic distillation with a suitable solvent like toluene or by carrying out the reaction under a stream of inert gas.
-
Monitoring: The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Isolation: After several hours, cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Purification: Collect the polymer by filtration, wash thoroughly with the non-solvent to remove unreacted monomers and oligomers, and dry under vacuum.
-
Characterization: Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity, and by spectroscopic methods (¹H NMR, FT-IR) to confirm the structure.
Application in Drug Development as a Scaffold for Bioactive Molecules
Rationale: The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its ability to participate in hydrogen bonding and its electronic properties make it a valuable component for interacting with biological targets. The aldehyde group of this compound provides a convenient point for chemical diversification to generate libraries of compounds for biological screening.[1][10][] For instance, the Biginelli or Ugi multicomponent reactions, which are powerful tools in drug discovery, can utilize aldehydes as a key starting material.[12]
Protocol: Synthesis of a Dihydropyrimidinone Derivative via the Biginelli Reaction
This protocol is adapted from established procedures for similar aldehydes.[12]
-
Reaction Mixture: In a round-bottom flask, combine this compound (1.0 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), and urea or thiourea (1.2 mmol).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol (10 mL), and a catalytic amount of an acid catalyst (e.g., a few drops of concentrated HCl or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often crystallizes out. The solid can be collected by filtration.
-
Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone derivative.
-
Biological Screening: The synthesized compound can then be submitted for a variety of biological assays to evaluate its potential therapeutic activity.
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of a wide range of functional materials. Its unique combination of a reactive aldehyde and a functionalized pyridine ring provides a rich platform for chemical innovation. The protocols and application notes presented in this guide are intended to serve as a starting point for researchers to explore the vast potential of this valuable building block in the development of novel catalysts, porous materials, polymers, and drug candidates. Through creative synthetic strategies and rigorous characterization, the full potential of this compound as a cornerstone for advanced functional materials can be realized.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine-based polymers and derivatives: Synthesis and applications [ouci.dntb.gov.ua]
- 3. iris.unito.it [iris.unito.it]
- 4. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Biological Evaluation of Transition and Inner Transition Metal Complexes of Ligands Derived Schiff Base from 1-phenyl-2, 3-dimethyl-4-(4-iminopentan-2-one)-pyrazole-5-one and 2-aminophenol – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. New linker installation in metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Buy 5-Hydroxy-2-methylnicotinaldehyde (EVT-13221959) [evitachem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of 5-Methylpyridine-3-carboxaldehyde in Multicomponent Reactions for Scaffold Diversification
Abstract
Multicomponent reactions (MCRs) are a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple, readily available starting materials in a single synthetic operation.[1][2] This guide focuses on the strategic application of 5-methylpyridine-3-carboxaldehyde, a versatile heterocyclic aldehyde, as a key building block in prominent MCRs.[3] Its unique electronic properties and inherent structural motifs make it an invaluable synthon for generating diverse libraries of pharmacologically relevant compounds. We provide detailed mechanistic insights, field-proven protocols, and workflow optimizations for the Hantzsch and Biginelli reactions, tailored for researchers, scientists, and drug development professionals aiming to leverage this powerful combination of reagent and reaction class.
Introduction: Why 5-Methylpyridine-3-carboxaldehyde in MCRs?
The pyridine ring is a privileged scaffold in pharmaceutical science, present in numerous FDA-approved drugs.[4] Its ability to act as a hydrogen bond acceptor and its water-solubilizing properties make it a desirable feature in drug candidates.[5] 5-Methylpyridine-3-carboxaldehyde combines this critical pharmacophore with a reactive aldehyde functionality, making it an ideal substrate for MCRs.
Key Advantages:
-
Structural Rigidity and Vectorial Diversity: The pyridine core provides a rigid anchor, allowing appended functionalities to be projected in well-defined vectors, which is crucial for optimizing interactions with biological targets.
-
Inbuilt Pharmacophore: The pyridine nitrogen introduces a key site for hydrogen bonding and potential salt formation, enhancing pharmacokinetic properties.
-
High Reactivity: The aldehyde group readily participates in condensation reactions that initiate many MCR cascades.
-
Efficiency and Atom Economy: MCRs are inherently efficient, minimizing waste and reducing the number of synthetic steps required to build molecular complexity, aligning with the principles of green chemistry.[1][6]
This document will explore its application in two of the most powerful MCRs for heterocyclic synthesis: the Hantzsch Dihydropyridine Synthesis and the Biginelli Reaction.
The Hantzsch 1,4-Dihydropyridine Synthesis
The Hantzsch synthesis is a classic four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form 1,4-dihydropyridines (1,4-DHPs).[7][8] These products can subsequently be oxidized to the corresponding pyridine derivatives.[8][9] The 1,4-DHP core is famously found in a class of calcium channel blockers used to treat hypertension, including drugs like nifedipine and amlodipine.[8][10][11]
Mechanistic Rationale
The reaction proceeds through a cascade of condensation and addition reactions. The causality behind the sequence is critical for understanding reaction control. The currently accepted mechanism involves two key intermediates that converge.[9][10]
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde (5-methylpyridine-3-carboxaldehyde) to form an α,β-unsaturated carbonyl compound.[10]
-
Enamine Formation: A second equivalent of the β-ketoester reacts with the ammonia source to generate a reactive β-enamino ester.[10]
-
Michael Addition & Cyclization: The enamine performs a Michael addition to the α,β-unsaturated carbonyl intermediate. This is followed by an intramolecular cyclization and dehydration to yield the final 1,4-dihydropyridine ring system.[10]
Experimental Protocol: Hantzsch Synthesis
This protocol describes a reliable, solvent-free synthesis of a 1,4-dihydropyridine derivative using 5-methylpyridine-3-carboxaldehyde. The choice of a solvent-free system is deliberate; it often enhances reaction rates, simplifies purification, and reduces environmental impact.[12]
Materials:
-
5-Methylpyridine-3-carboxaldehyde (1.0 mmol, 1.0 eq)
-
Ethyl acetoacetate (2.0 mmol, 2.0 eq)
-
Ammonium acetate (1.2 mmol, 1.2 eq)
-
Catalyst: L-proline (10 mol%)
-
Round-bottom flask (25 mL) with magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Ethanol (for recrystallization)
-
Silica gel for Thin Layer Chromatography (TLC)
Procedure:
-
Reaction Setup: To the 25 mL round-bottom flask, add 5-methylpyridine-3-carboxaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), ammonium acetate (1.2 mmol), and L-proline (0.1 mmol).
-
Scientist's Note: L-proline acts as an efficient organocatalyst, promoting both the Knoevenagel and Michael addition steps through enamine and iminium catalysis, respectively.
-
-
Reaction Execution: Place the flask in a pre-heated oil bath at 60 °C. Stir the mixture vigorously. The reactants will typically melt and form a homogenous slurry.
-
Monitoring: Monitor the reaction's progress by TLC (using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is generally complete within 2-4 hours.
-
Workup and Isolation: Once the reaction is complete, cool the flask to room temperature. Add 10 mL of ice-cold water to the solidified mixture and stir for 15 minutes to precipitate the product fully.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water (2 x 5 mL). Recrystallize the crude solid from hot ethanol to yield the pure 1,4-dihydropyridine product.
-
Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
| Aldehyde | β-Dicarbonyl | Catalyst | Conditions | Time (h) | Yield (%) |
| 5-Methylpyridine-3-carboxaldehyde | Ethyl acetoacetate | L-proline | 60°C, Solvent-free | 3 | ~90 |
| 5-Methylpyridine-3-carboxaldehyde | Methyl acetoacetate | L-proline | 60°C, Solvent-free | 3 | ~88 |
| 5-Methylpyridine-3-carboxaldehyde | Acetylacetone | L-proline | 60°C, Solvent-free | 2.5 | ~92 |
Note: Yields are representative and may vary based on specific experimental conditions and scale.
The Biginelli Reaction
First reported by Pietro Biginelli in 1891, this one-pot reaction combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea under acidic catalysis to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[13][14] DHPMs are a class of compounds with a wide array of biological activities, including roles as calcium channel blockers, antiviral agents, and antibacterial compounds.[13][15][16]
Mechanistic Rationale
The mechanism of the Biginelli reaction has been debated, but the most widely accepted pathway, proposed by Kappe, begins with the acid-catalyzed condensation between the aldehyde and urea.[13][14]
-
Iminium Ion Formation: The aldehyde (5-methylpyridine-3-carboxaldehyde) reacts with urea to form an N-acyliminium ion intermediate. This is often the rate-determining step.[13]
-
Nucleophilic Addition: The enol form of the β-ketoester adds to the iminium ion.
-
Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization via nucleophilic attack of the terminal amine onto the carbonyl group, followed by dehydration to yield the final DHPM product.[13]
Experimental Protocol: Biginelli Reaction
This protocol employs an efficient and environmentally benign solvent-free method using an inexpensive and reusable solid acid catalyst.[15]
Materials:
-
5-Methylpyridine-3-carboxaldehyde (1.0 mmol, 1.0 eq)
-
Ethyl acetoacetate (1.0 mmol, 1.0 eq)
-
Urea (1.5 mmol, 1.5 eq)
-
Catalyst: Silica chloride (SiO₂-Cl) (2.5 mol%)
-
Round-bottom flask (25 mL) with magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
Ethyl acetate (for washing and TLC)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, thoroughly mix 5-methylpyridine-3-carboxaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and silica chloride (2.5 mol%).
-
Scientist's Note: Silica chloride is an effective Lewis acid catalyst that is easily handled and removed by simple filtration. Its use under solvent-free conditions accelerates the reaction.[15]
-
-
Reaction Execution: Heat the mixture in an oil bath at 80 °C with stirring for approximately 3 hours.[15]
-
Monitoring: Follow the reaction's progress by TLC (using an 8:2 Hexane:Ethyl Acetate mobile phase).
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. Wash the mixture with 15 mL of cold water to remove the catalyst and any excess urea, then filter the solid product.
-
Purification: Wash the crude solid with hot ethyl acetate to remove unreacted starting materials.[15] The remaining solid can be further purified by recrystallization from hot ethanol to afford the pure DHPM derivative.
-
Characterization: Dry the product and characterize by NMR, IR spectroscopy, and mass spectrometry.
General Experimental Workflow Diagram
The following diagram illustrates a self-validating workflow applicable to both protocols, ensuring reproducibility and purity.
Conclusion and Future Perspectives
5-Methylpyridine-3-carboxaldehyde has proven to be an exceptional building block for constructing complex heterocyclic scaffolds via multicomponent reactions. The Hantzsch and Biginelli reactions, detailed herein, provide robust and efficient pathways to generate libraries of 1,4-dihydropyridines and dihydropyrimidinones. These protocols, optimized for efficiency and sustainability, offer a reliable foundation for further exploration. The inherent biological relevance of the pyridine core, combined with the structural diversity afforded by MCRs, ensures that derivatives of 5-methylpyridine-3-carboxaldehyde will continue to be high-value targets in academic research and industrial drug discovery programs. Future work could involve expanding its use in other MCRs like the Ugi or Passerini reactions or developing asymmetric variations of the protocols described.
References
- 1. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Recent advances in multi-component reactions and their mechanistic insights: a triennium review - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. sincerechemical.com [sincerechemical.com]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. scispace.com [scispace.com]
- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methylnicotinaldehyde
Welcome to the technical support center for the synthesis of 5-methylnicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve your product yield.
Troubleshooting Guide: Enhancing the Yield of this compound
This section addresses common challenges encountered during the synthesis of this compound. Each issue is presented in a question-and-answer format, offering explanations and actionable solutions.
Q1: My yield of this compound is consistently low. What are the primary factors I should investigate?
Low yields can stem from several factors, from the choice of synthetic route to reaction conditions and work-up procedures. A systematic approach to troubleshooting is crucial.
Possible Causes and Solutions:
-
Suboptimal Synthetic Route: The most common routes to this compound involve either the oxidation of 5-methyl-3-pyridinemethanol or the partial reduction of a 5-methylnicotinic acid derivative. If you are using a multi-step synthesis starting from 3,5-lutidine, inefficiencies at each step can compound, leading to a low overall yield.
-
Recommendation: For a more direct route, consider the oxidation of 5-methyl-3-pyridinemethanol. This one-step conversion can be highly efficient if the right oxidizing agent is chosen.
-
-
Over-oxidation to Carboxylic Acid: A significant challenge in the synthesis of aldehydes is their propensity for over-oxidation to the corresponding carboxylic acid, in this case, 5-methylnicotinic acid.
-
Recommendation: Employ mild and selective oxidizing agents. Chromium-based reagents should generally be avoided due to their toxicity and harshness.[1][2] Consider using Dess-Martin Periodinane (DMP) or a Swern oxidation protocol, both of which are known for their mild conditions and high chemoselectivity for oxidizing primary alcohols to aldehydes.[1][2][3][4][5]
-
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure you are using the correct stoichiometry of reagents and that the reaction is allowed to run for a sufficient amount of time. The purity of your starting materials is also critical; impurities can inhibit the catalyst or react in undesirable ways.
-
-
Product Degradation: The aldehyde product can be sensitive to the reaction conditions, especially if harsh acids or bases are used, or if the reaction is run at elevated temperatures for extended periods.
-
Issues During Work-up and Purification: The product may be lost during the extraction or purification steps. Aldehydes can sometimes be volatile or prone to forming hydrates or acetals.
-
Recommendation: A carefully planned work-up is essential. Buffering the reaction mixture to a neutral pH before extraction can prevent acid- or base-catalyzed side reactions.[2] For purification, column chromatography on silica gel is often effective. Ensure your solvents are dry, as water can lead to the formation of hydrates.
-
Q2: I am observing significant formation of 5-methylnicotinic acid as a byproduct. How can I minimize this over-oxidation?
The formation of 5-methylnicotinic acid is a classic example of over-oxidation. The choice of oxidant and control of reaction conditions are key to preventing this.
Strategies to Minimize Over-oxidation:
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | Room temperature, neutral pH[1][2] | High selectivity, mild conditions, simple work-up[1][3] | Costly, potentially explosive nature on a large scale[1] |
| Swern Oxidation | Low temperature (-78 °C), uses DMSO and oxalyl chloride[4] | Mild, high tolerance for functional groups[4][5] | Produces malodorous dimethyl sulfide, requires careful temperature control[4][6] |
| Photocatalytic Oxidation | Visible light, uses a photocatalyst (e.g., TiO2)[7][8] | "Green" and sustainable approach | May require specialized equipment and optimization of the catalyst system |
Key Considerations:
-
Stoichiometry of the Oxidant: Use a slight excess (typically 1.1-1.5 equivalents) of the mild oxidizing agent. A large excess can promote over-oxidation.
-
Reaction Time: Monitor the reaction closely by TLC. As soon as the starting alcohol is consumed, quench the reaction to prevent further oxidation of the aldehyde product.
-
Temperature Control: For exothermic reactions, ensure efficient cooling to prevent localized heating that can accelerate over-oxidation.
Q3: My starting material is 3,5-lutidine. What is the most efficient pathway to this compound and where are the potential pitfalls?
Starting from 3,5-lutidine, a common route involves two main steps: oxidation of one methyl group to a carboxylic acid, followed by a reduction to the aldehyde. A more direct, but potentially less selective, approach is the direct oxidation of one of the methyl groups.
Workflow: 3,5-Lutidine to this compound
Caption: Synthetic routes from 3,5-lutidine.
Potential Pitfalls and Solutions:
-
Step 1: Oxidation of 3,5-Lutidine to 5-Methylnicotinic Acid
-
Challenge: Over-oxidation to pyridine-3,5-dicarboxylic acid is a common side reaction when using strong oxidants like potassium permanganate (KMnO4).[9][10]
-
Solution: Carefully control the stoichiometry of KMnO4 and the reaction temperature.[10][11] A patented method suggests using hydrogen peroxide in concentrated sulfuric acid, which may offer better selectivity.[9] The work-up is also critical; the dicarboxylic acid byproduct can be separated by adjusting the pH.[10]
-
-
Step 2: Conversion of 5-Methylnicotinic Acid to the Aldehyde
-
Challenge: The direct reduction of a carboxylic acid to an aldehyde is difficult.
-
Solution: A common strategy is to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an ester. The acid chloride can then be selectively reduced to the aldehyde using a poisoned catalyst in a Rosenmund-type reduction.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for synthesizing this compound?
The choice of starting material depends on availability, cost, and the desired scale of the synthesis. The most common precursors are:
-
5-Methyl-3-pyridinemethanol: This is often the preferred precursor for laboratory-scale synthesis due to the direct and high-yielding oxidation to the aldehyde using mild reagents.
-
3,5-Lutidine: This is a readily available and cost-effective starting material, particularly for larger-scale syntheses, although it requires a multi-step process.[12][13]
-
5-Methylnicotinic Acid: If this compound is commercially available or has been synthesized in-house, it can be converted to the aldehyde via reduction of a suitable derivative.[14]
Q2: Are there any specific safety precautions I should take during this synthesis?
Yes, standard laboratory safety practices should be followed, with special attention to the following:
-
Pyridine and its derivatives: These compounds can be toxic and have strong, unpleasant odors. Always handle them in a well-ventilated fume hood.
-
Oxidizing agents: Reagents like Dess-Martin periodinane should be handled with care as they can be shock-sensitive. Swern oxidation produces toxic carbon monoxide and foul-smelling dimethyl sulfide, and must be performed in a fume hood.[4]
-
Solvents: Many of the solvents used (e.g., dichloromethane, chloroform) are volatile and have associated health risks. Ensure proper personal protective equipment (PPE) is worn.
Q3: How can I effectively purify the final this compound product?
Purification is critical for obtaining a high-purity product.
-
Extraction: After quenching the reaction, an aqueous work-up is typically performed. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with a mild base (like sodium bicarbonate solution) can remove acidic impurities, and a brine wash will help remove water.
-
Drying: The organic extract should be dried over an anhydrous salt such as sodium sulfate or magnesium sulfate before solvent removal.
-
Chromatography: Flash column chromatography on silica gel is a very effective method for purifying pyridine aldehydes. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an option for purification, especially on a larger scale.
Q4: Can I use catalytic methods for the synthesis?
Yes, catalytic methods can be very effective and are often preferred for their efficiency and sustainability.
-
Catalytic Oxidation: The oxidation of 5-methyl-3-pyridinemethanol can be performed using catalytic amounts of certain metal complexes.[15] Photocatalytic oxidation is also an emerging "green" alternative.[7][16]
-
Catalytic Reduction: The conversion of a 5-methylnicotinoyl derivative (like the acid chloride) to the aldehyde can be achieved by catalytic hydrogenation over a poisoned palladium catalyst (e.g., Lindlar's catalyst).
Q5: What is the role of the pyridine nitrogen in the reactivity of the methyl group?
The electron-withdrawing nature of the nitrogen atom in the pyridine ring increases the acidity of the protons on the adjacent methyl group.[17] While this effect is most pronounced at the 2- and 4-positions, it still influences the reactivity at the 3- and 5-positions. This increased acidity can potentially lead to side reactions, such as deprotonation and subsequent undesired reactions, if strong bases are used in the synthetic sequence. Therefore, it is important to choose reaction conditions that are compatible with this potential reactivity.
Experimental Protocol: Dess-Martin Oxidation of 5-Methyl-3-pyridinemethanol
This protocol provides a general guideline for the oxidation of 5-methyl-3-pyridinemethanol to this compound using Dess-Martin Periodinane (DMP).
Materials:
-
5-Methyl-3-pyridinemethanol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methyl-3-pyridinemethanol (1 equivalent) in anhydrous DCM.
-
Addition of DMP: To the stirred solution, add Dess-Martin Periodinane (1.2 equivalents) portion-wise at room temperature. The reaction is typically mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is usually complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the two layers are clear.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure this compound.
Diagram: Dess-Martin Oxidation Workflow
Caption: Step-by-step workflow for Dess-Martin oxidation.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 10. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 11. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 12. EP0929523A1 - Preparation of 3,5-lutidine - Google Patents [patents.google.com]
- 13. CA2263912A1 - Preparation of 3,5-lutidine - Google Patents [patents.google.com]
- 14. 5-Methylnicotinic acid | 3222-49-9 | FM01739 | Biosynth [biosynth.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Technical Support Center: Recrystallization of 5-Methylpyridine-3-carboxaldehyde
Welcome to the technical support guide for the purification of 5-methylpyridine-3-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on recrystallization techniques. Here, we address common challenges and frequently asked questions to help you achieve high purity for this critical chemical intermediate.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the recrystallization of 5-methylpyridine-3-carboxaldehyde, providing the foundational knowledge needed for successful purification.
Q1: What are the ideal characteristics of a recrystallization solvent for 5-methylpyridine-3-carboxaldehyde?
A1: The perfect solvent for recrystallization hinges on a steep solubility curve.[1][2][3] Ideally, 5-methylpyridine-3-carboxaldehyde should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).[1][2] This differential solubility is the driving force for crystallization upon cooling. Additionally, the solvent should not react with the aldehyde, should be volatile enough to be easily removed from the final crystals, and should either completely dissolve impurities at all temperatures or not dissolve them at all.[1]
Q2: Based on its structure, what classes of solvents are a good starting point for recrystallization tests?
A2: 5-Methylpyridine-3-carboxaldehyde is a polar aromatic molecule. The pyridine ring and the aldehyde group contribute to its polarity. Therefore, polar solvents are generally a good starting point.[1][4] However, pyridine-containing compounds can sometimes present crystallization challenges.[5][6] A good rule of thumb is to test solvents that have functional groups similar to the compound of interest.[5][6]
Initial screening should include:
-
Alcohols (Methanol, Ethanol): These are often excellent choices for polar compounds.[7]
-
Water: Given its high polarity, water can be a very effective solvent for polar enough compounds, often resulting in very pure crystals if successful.[5][6]
-
Ketones (Acetone, Methyl Ethyl Ketone): These are good polar solvents, though acetone's low boiling point can sometimes be a drawback.[8]
-
Esters (Ethyl Acetate): Another versatile polar solvent.[8]
It is also common to use mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, to fine-tune the solubility.[1]
Q3: What are the most common impurities found in crude 5-methylpyridine-3-carboxaldehyde?
A3: Impurities will depend on the synthetic route. Common syntheses might involve the oxidation of the corresponding alcohol (5-methylpyridin-3-yl)methanol or the reduction of a nitrile or ester. Potential impurities could include unreacted starting materials, over-oxidized product (5-methylpyridine-3-carboxylic acid), or byproducts from side reactions. Aldehydes themselves can sometimes undergo side reactions if not handled properly.[9]
Q4: How does the cooling rate affect the purity and size of the crystals?
A4: The rate of cooling is a critical parameter. Slow, undisturbed cooling from a hot, saturated solution is highly encouraged as it promotes the formation of large, well-ordered crystals.[2][10] This slow growth allows impurities to be excluded from the crystal lattice and remain in the mother liquor. Rapid cooling, such as immediately placing the hot flask in an ice bath, can cause the compound to "crash out" of solution as a fine powder or oil, trapping impurities within the solid.[10] An ideal crystallization might show initial crystal formation after about 5 minutes, with continued growth over 20 minutes or more.[10]
Part 2: Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization process and offers step-by-step solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. [11][12] 2. The solution is supersaturated .[11][12] | 1. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Allow it to cool again. Repeat until the solution becomes slightly cloudy (saturated) at a higher temperature. 2. Induce Crystallization: a) Scratch: Use a glass rod to gently scratch the inner surface of the flask below the liquid level. The microscopic scratches provide nucleation sites.[11][12] b) Seed: Add a tiny "seed" crystal of the pure compound to the solution.[11][12] |
| The compound "oils out" instead of crystallizing. | 1. The melting point of the compound is lower than the boiling point of the solvent.[2][12] 2. The concentration of the solute is too high, or the solution is cooling too rapidly. 3. Significant impurities are present, depressing the melting point.[12] | 1. Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-5% more) and allow it to cool much more slowly.[12] Insulating the flask can help. 2. Change Solvent System: Switch to a lower-boiling point solvent or use a mixed-solvent system where the compound is less soluble. |
| Crystal yield is very low. | 1. Too much solvent was used , leaving a significant amount of product in the mother liquor.[10][11] 2. The solution was not cooled sufficiently. 3. Premature crystallization occurred during hot filtration. | 1. Concentrate the Mother Liquor: If the mother liquor has not been discarded, evaporate a portion of the solvent and cool again to obtain a second crop of crystals. Note that this crop may be less pure. 2. Ensure Thorough Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[4] 3. Minimize Heat Loss: During hot filtration, use a pre-heated funnel and flask, and keep the solution near its boiling point to prevent the product from crystallizing on the filter paper. |
| The purified crystals are still colored or show impurities by analysis (TLC, HPLC). | 1. The chosen solvent is not effective at separating the specific impurity. 2. Crystallization occurred too quickly, trapping impurities.[10] 3. The crystals were not washed properly after filtration. | 1. Re-crystallize: Perform a second recrystallization, possibly using a different solvent system. 2. Slow Down Cooling: Ensure the solution cools as slowly as possible.[10] 3. Proper Washing: After collecting the crystals via vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without dissolving the product.[4][11] |
Part 3: Experimental Workflow & Visualization
Step-by-Step General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add ~50 mg of crude 5-methylpyridine-3-carboxaldehyde. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the test tube gently. A good solvent will dissolve the compound when hot but not when cold.[1]
-
Dissolution: Place the bulk of the crude solid in an appropriately sized Erlenmeyer flask. Add the minimum amount of the selected solvent to just cover the solid. Heat the mixture to a boil while stirring. Continue adding small portions of hot solvent until all the solid just dissolves.[11]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
Hot Gravity Filtration (If Necessary): If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[11] Once at room temperature, you may place it in an ice bath to maximize yield.[4]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.[4]
-
Drying: Allow the crystals to dry completely. This can be done by air drying on the filter paper or in a desiccator.
Recrystallization Workflow Diagram
The following diagram illustrates the decision-making process and steps involved in a typical recrystallization experiment.
References
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. Recrystallization [wiredchemist.com]
- 3. mt.com [mt.com]
- 4. youtube.com [youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. quora.com [quora.com]
- 9. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Minimizing over-oxidation of 5-methylnicotinaldehyde to carboxylic acid
Introduction: The Challenge of Selectivity
Welcome to the technical support center for the synthesis of 5-methylnicotinaldehyde. This key intermediate is crucial in the development of various pharmaceutical compounds. However, its synthesis presents a common and significant challenge for researchers: preventing its over-oxidation to the unwanted byproduct, 5-methylnicotinic acid.
Aldehydes, by their nature, are readily oxidized to carboxylic acids.[1][2] This guide is designed to provide you, the research scientist, with the in-depth knowledge, troubleshooting strategies, and validated protocols necessary to navigate this synthetic hurdle. We will move beyond simple step-by-step instructions to explain the chemical principles behind each recommendation, empowering you to optimize your reaction for maximal yield and purity.
This resource is structured to address your needs directly, from quick answers in our FAQ section to in-depth problem-solving in the Troubleshooting Guide and detailed, ready-to-use experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 5-methylnicotinic acid formation during the synthesis of this compound?
The formation of 5-methylnicotinic acid is a classic case of over-oxidation. The aldehyde functional group is highly susceptible to further oxidation to a carboxylic acid, often more so than the primary alcohol precursor. Using strong, non-selective oxidizing agents (like potassium permanganate or chromic acid) or harsh reaction conditions (elevated temperatures) will invariably lead to the formation of the carboxylic acid byproduct.[1][3]
Q2: My starting material is 3,5-lutidine. Can I directly oxidize it to this compound?
Direct selective oxidation of one methyl group of 3,5-lutidine to an aldehyde is extremely challenging. Strong oxidants like potassium permanganate, which are capable of oxidizing the methyl group, are very difficult to stop at the aldehyde stage and typically yield 5-methylnicotinic acid.[4][5][6] A more reliable and controllable strategy involves a multi-step synthesis: first, functionalize one methyl group (e.g., via radical bromination), convert it to the primary alcohol (5-methyl-3-pyridinemethanol), and then perform a mild oxidation to the desired aldehyde.
Q3: What are the most reliable "mild" oxidation methods to convert 5-methyl-3-pyridinemethanol to this compound?
For this transformation, several mild oxidation protocols are favored to prevent over-oxidation. The most common and effective are:
-
Dess-Martin Periodinane (DMP) Oxidation: Known for its neutral conditions, broad functional group tolerance, and operational simplicity.[7][8][9]
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride at cryogenic temperatures (-78 °C). It is highly effective and stops cleanly at the aldehyde.[10][11][12]
-
TEMPO-based Oxidations: These systems use a catalytic amount of a stable radical like TEMPO with a stoichiometric co-oxidant. They are highly selective for primary alcohols.[13][14][15]
Q4: How can I effectively monitor the reaction to prevent over-oxidation?
Close monitoring of the reaction's progress is critical. The most common method is Thin-Layer Chromatography (TLC) . You should run a co-spot with your starting material (the alcohol) and, if available, a standard of the desired aldehyde and the potential carboxylic acid byproduct. The reaction is complete when the starting alcohol spot has been fully consumed. Quenching the reaction immediately upon completion is key to preventing the formation of byproducts. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guide: Diagnosing and Solving Over-oxidation
This section addresses specific issues you may encounter during your experiment.
Q: I am oxidizing 5-methyl-3-pyridinemethanol, but my post-reaction analysis (TLC, NMR) shows a significant amount of 5-methylnicotinic acid. What went wrong?
A: This is the most common failure mode. Let's break down the potential causes and solutions in a logical sequence.
dot
Caption: Troubleshooting Decision Tree for Over-oxidation.
-
Causality - The Oxidizing Agent:
-
Problem: You may be using an oxidant that is inherently too powerful. Reagents like potassium permanganate, Jones reagent (CrO₃/H₂SO₄), or nitric acid are designed for robust oxidations and will not stop at the aldehyde stage.
-
Solution: You must switch to a validated mild oxidant. The Dess-Martin periodinane (DMP) or a Swern oxidation are highly recommended.[8][10]
-
-
Causality - Stoichiometry and Reaction Conditions:
-
Problem: Even with a mild oxidant, using a large excess or allowing the temperature to rise can promote over-oxidation. For instance, Swern oxidations are highly exothermic upon addition of the base and require strict temperature control (e.g., -78 °C) to remain selective.[16] Similarly, allowing a DMP reaction to proceed for many hours after the starting alcohol is consumed can lead to byproduct formation.
-
Solution:
-
Stoichiometry: Use a modest excess of the mild oxidant (typically 1.1 to 1.3 equivalents).
-
Temperature: Adhere strictly to the recommended temperature for the protocol. For Swern oxidations, this means using a dry ice/acetone bath.
-
Time: Monitor the reaction closely by TLC. Once the spot corresponding to 5-methyl-3-pyridinemethanol has disappeared, quench the reaction promptly.
-
-
Q: My Dess-Martin Periodinane (DMP) reaction is very slow or stalls completely. What should I do?
A: This typically points to an issue with the reagent's quality or the reaction environment.
-
Reagent Quality: DMP is sensitive to moisture and can degrade upon improper storage, resulting in reduced activity. Use DMP from a freshly opened bottle or a properly stored container.
-
Anhydrous Conditions: Ensure your solvent (typically dichloromethane or chloroform) is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Acceleration: While seemingly counterintuitive, the addition of a catalytic amount of water can sometimes accelerate DMP oxidations.[8] However, this should be done cautiously, as excess water will decompose the reagent.
Comparative Overview of Recommended Oxidation Methods
The choice of method depends on available equipment, scale, and sensitivity of other functional groups. This table provides a high-level comparison to guide your decision.
| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation | TEMPO (Anelli-type) Oxidation |
| Key Reagents | Dess-Martin Periodinane | DMSO, Oxalyl Chloride, Triethylamine | TEMPO (catalytic), NaOCl, KBr |
| Temp. | Room Temperature | -78 °C (Cryogenic) | 0 °C to Room Temperature |
| Solvent | CH₂Cl₂ or CHCl₃ | CH₂Cl₂ | CH₂Cl₂ / H₂O (Biphasic) |
| Advantages | Operationally simple, neutral pH, reliable for many substrates.[9] | High yields, stops cleanly at the aldehyde, widely applicable.[11][12] | Uses inexpensive oxidants, catalytic, good for large scale.[17] |
| Disadvantages | Reagent can be expensive and moisture-sensitive; potentially explosive under certain conditions.[18] | Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide; reagents are corrosive and toxic.[10] | Biphasic reaction can be slower; pH control is important. |
Experimental Protocols
The following protocols are provided as a validated starting point for your experiments.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of 5-methyl-3-pyridinemethanol
dot
Caption: Experimental Workflow for DMP Oxidation.
Materials:
-
5-methyl-3-pyridinemethanol (1.0 eq)
-
Dess-Martin Periodinane (1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (N₂), dissolve 5-methyl-3-pyridinemethanol in anhydrous CH₂Cl₂.
-
To the stirred solution, add Dess-Martin periodinane in one portion at room temperature.
-
Stir the resulting mixture at room temperature. Monitor the reaction progress by TLC until the starting alcohol is completely consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂. Quench by slowly adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. jackwestin.com [jackwestin.com]
- 3. ncert.nic.in [ncert.nic.in]
- 4. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 5. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 6. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Swern Oxidation [organic-chemistry.org]
- 13. [PDF] Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents | Semantic Scholar [semanticscholar.org]
- 14. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Copper(I)/TEMPO-catalyzed aerobic oxidation of primary alcohols to aldehydes with ambient air | Springer Nature Experiments [experiments.springernature.com]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
- 17. BJOC - Metal-free mechanochemical oxidations in Ertalyte® jars [beilstein-journals.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
Stability of 5-methylnicotinaldehyde in acidic vs. basic conditions
Welcome to the technical support guide for 5-methylnicotinaldehyde. This document provides in-depth guidance, troubleshooting, and best practices for researchers working with this compound. Our goal is to equip you with the necessary information to ensure the stability and integrity of this compound throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For maximum shelf-life, this compound should be stored in a cool, dark, and dry environment.[1] We recommend storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation and degradation from atmospheric moisture.[2][3] The container should be tightly sealed.
Q2: I need to make a stock solution. What solvent should I use and how stable is it?
While soluble in various organic solvents, the stability of this compound in solution is highly dependent on the pH and the nature of the solvent. For immediate use, aprotic solvents like anhydrous DMSO or DMF are suitable. If using protic solvents like ethanol or methanol, prepare solutions fresh and use them promptly. Aqueous solutions are not recommended for storage due to the compound's susceptibility to pH-dependent degradation.
Q3: What are the primary degradation products I should be aware of?
Under basic conditions, the most common degradation products are 5-methylnicotinic acid and (5-methylpyridin-3-yl)methanol, formed via a disproportionation reaction.[4][5] Under harsh acidic conditions, while more stable than in base, various impurities can arise from acid-catalyzed side reactions, though these are generally less defined.
Troubleshooting Guide: Stability Under Reaction Conditions
This section addresses specific issues you may encounter during experiments involving this compound.
Q4: My reaction mixture, containing this compound and a strong base (e.g., NaOH, KOH), turned dark yellow/brown. What is causing this discoloration and loss of my starting material?
A: You are observing a classic base-induced degradation pathway. This compound lacks α-hydrogens (hydrogens on the carbon adjacent to the aldehyde group), making it incapable of forming an enolate.[6] In the presence of a strong base, it undergoes a self-redox reaction known as the Cannizzaro reaction .[4][7][8]
-
Causality: In this reaction, two molecules of the aldehyde react. One is oxidized to a carboxylic acid (5-methylnicotinic acid), and the other is reduced to a primary alcohol ((5-methylpyridin-3-yl)methanol).[4][5] The discoloration may be due to the formation of minor, highly conjugated polymeric byproducts, especially if the reaction is heated. This pathway is a significant source of impurity and yield loss in basic media.
Q5: I am running a reaction under acidic conditions (e.g., using HCl or TFA) and my compound is precipitating out of solution. Is it degrading?
A: Precipitation in acidic media is more likely a solubility issue than degradation. The pyridine nitrogen in this compound is basic and will be protonated by the acid to form a pyridinium salt. This salt has drastically different solubility properties than the neutral parent compound and may be insoluble in many organic solvents.
-
Experimental Tip: If you must work in acidic conditions, consider using a more polar solvent system that can accommodate the salt form. While generally more stable in acid than in base, it is crucial to monitor for potential degradation, especially if heat is applied. Forced degradation studies show that significant degradation can occur under harsh acidic conditions.[9]
Q6: My HPLC/LC-MS analysis of a basic reaction mixture shows two new major peaks that are not my desired product. How can I identify them?
A: These two peaks are almost certainly the alcohol and carboxylic acid products from the Cannizzaro reaction described in Q4.
-
Identification Workflow:
-
Mass Spectrometry (MS): The expected mass for the alcohol, (5-methylpyridin-3-yl)methanol, is approximately 123.15 g/mol . The expected mass for the acid, 5-methylnicotinic acid, is approximately 137.14 g/mol . Check your MS data for ions corresponding to these masses ([M+H]⁺).
-
Retention Time: The carboxylic acid is more polar than the starting aldehyde and will typically have an earlier retention time in reverse-phase HPLC. The alcohol's polarity is similar to the aldehyde, and its retention time may be close to the starting material, depending on your method.
-
Confirmation: If available, run authentic standards of 5-methylnicotinic acid and the corresponding alcohol to confirm retention times and fragmentation patterns.
-
In-Depth Mechanisms of Degradation
Pathway 1: Base-Catalyzed Disproportionation (Cannizzaro Reaction)
This is the primary degradation pathway for this compound in the presence of a base. The absence of an α-hydrogen prevents the more common Aldol condensation and instead favors this redox pathway.[6][10]
The mechanism proceeds as follows:
-
Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of one aldehyde molecule.
-
Hydride Transfer: The resulting tetrahedral intermediate is unstable and collapses, transferring a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule.[5]
-
Product Formation: This transfer results in the formation of a carboxylate and an alkoxide, which then undergo a proton exchange to yield the final products: 5-methylnicotinic acid and (5-methylpyridin-3-yl)methanol.[4]
Caption: Base-catalyzed Cannizzaro reaction pathway.
Pathway 2: Acidic Condition Equilibrium
Under acidic conditions, the primary event is the reversible protonation of the electron-rich pyridine nitrogen. This creates a pyridinium salt, altering the molecule's solubility and electronic properties. While the aldehyde group itself is relatively resistant to acid hydrolysis, the strong electron-withdrawing nature of the protonated ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by any nucleophiles present in the medium.
Caption: Acid-base equilibrium of this compound.
Recommended Protocols
Protocol 1: Forced Degradation Study Workflow
To quantitatively assess the stability of this compound, a forced degradation study is essential.[11][12] This allows for the rapid identification of potential degradation products and helps in developing a stability-indicating analytical method.
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Stress Samples: In separate vials, mix the stock solution with the stressor solutions:
-
Acidic: 1 part stock + 1 part 0.2M HCl (final concentration 0.1M HCl).
-
Basic: 1 part stock + 1 part 0.2M NaOH (final concentration 0.1M NaOH).
-
Neutral: 1 part stock + 1 part Purified Water.
-
-
Incubation: Place the vials in a controlled environment (e.g., a 60°C water bath).
-
Time Points: At each designated time point (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately neutralize the aliquot to stop the reaction. Add an equimolar amount of base to the acidic sample and acid to the basic sample.
-
Analysis: Dilute the quenched sample to a suitable concentration for analysis by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent this compound from its primary degradation products.[13]
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV-Vis Diode Array Detector (DAD) monitoring at a wavelength appropriate for the chromophore (e.g., 260 nm).
-
Injection Volume: 10 µL.
Data Summary: Stability Profile
| Condition | Stressor | Temperature | Expected Stability | Primary Degradation Pathway |
| Basic | 0.1M NaOH | 60°C | Low (Rapid Degradation) | Cannizzaro Reaction |
| Acidic | 0.1M HCl | 60°C | Moderate (Slow Degradation) | Acid-catalyzed side reactions |
| Neutral | Water | 60°C | Moderate to High | Slow hydrolysis/other reactions |
| Oxidative | 3% H₂O₂ | RT | Moderate | Oxidation of aldehyde/ring |
| Photolytic | UV Light | RT | Moderate to High | Photochemical degradation |
| Thermal | Solid State | 80°C | High | Minimal degradation |
References
- 1. 4985-92-6|5-Methylpicolinaldehyde|BLD Pharm [bldpharm.com]
- 2. 1289148-72-6|4,5-Dimethylnicotinaldehyde|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 6. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Cannizzaro Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Aldol condensation - Wikipedia [en.wikipedia.org]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. longdom.org [longdom.org]
- 13. ijmr.net.in [ijmr.net.in]
Technical Support Center: Troubleshooting Low Conversion Rates in 5-Methylnicotinaldehyde Reactions
Welcome to the technical support center for reactions involving 5-methylnicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in their chemical syntheses. Here, we will explore common issues and provide actionable, evidence-based solutions to optimize your reactions.
I. Troubleshooting Guide: Diagnosis and Step-by-Step Solutions
This section is structured to help you diagnose the potential causes of low conversion and provides detailed protocols to address them.
Q1: My reaction with this compound has stalled or is showing low conversion. What are the primary factors I should investigate?
Low conversion in reactions like Knoevenagel condensations or multi-component reactions involving aldehydes can stem from several factors.[1] A systematic approach to troubleshooting is crucial. The key areas to investigate are:
-
Catalyst Activity and Loading: The choice and amount of catalyst are critical.[1] Catalysts, often weak bases, can be inappropriate for the specific substrates, deactivated, or used in suboptimal amounts.[1]
-
Solvent Effects: The reaction medium significantly influences kinetics.[1]
-
Reaction Temperature: Temperature can be a double-edged sword; it can increase reaction rates but also promote side reactions if too high.[1]
-
Water Removal (for condensation reactions): The formation of water as a byproduct can inhibit reactions that are equilibrium-driven.[1]
-
Quality and Stoichiometry of Reactants: Impurities in starting materials or incorrect molar ratios are common sources of poor performance.[1]
Below is a workflow to systematically address these issues.
Troubleshooting Workflow: A Logic-Based Approach
This diagram outlines a step-by-step process for identifying and resolving the root cause of low conversion.
Caption: Troubleshooting Decision Tree for Low Conversion Rates.
Q2: I suspect my catalyst is the issue. How can I select a better catalyst and optimize its loading?
Catalyst selection is highly dependent on the specific reaction. For instance, in Knoevenagel-type reactions, weak bases like piperidine are common.[1] However, for other transformations, Lewis acids or other types of catalysts may be more effective.
Experimental Protocol: Catalyst Screening
-
Setup: Prepare multiple small-scale reactions in parallel (e.g., in vials or a multi-well plate).
-
Reactants: To each vessel, add this compound (1.0 mmol) and the other reactant(s) in the appropriate stoichiometric ratio.
-
Catalyst Addition: Add a different catalyst to each reaction vessel at a standard loading (e.g., 5-10 mol%).[1][2]
-
Reaction: Stir the mixtures at a set temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Analysis: Compare the conversion rates for each catalyst to identify the most effective one.
| Catalyst Example | Typical Loading (mol%) | Common Reaction Type |
| Piperidine | 5-10 | Knoevenagel Condensation |
| Indium(III) chloride | 10 | Multi-component reactions |
| Proline | 10-20 | Asymmetric Aldol Reactions |
| Palladium on Carbon | 5 | Hydrogenation Reactions |
Note: The optimal catalyst loading should also be determined empirically by running the reaction with varying amounts of the best-performing catalyst.
Q3: How do I address the potential for water to inhibit my condensation reaction?
In condensation reactions, the removal of water is crucial as its accumulation can reverse the reaction equilibrium.[1]
Experimental Protocol: Water Removal using a Dean-Stark Apparatus
-
Apparatus Assembly: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.[1]
-
Reagents: Charge the flask with this compound, the other reactants, catalyst, and a solvent that forms an azeotrope with water (e.g., toluene).[1]
-
Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. As it cools, water will separate and collect at the bottom, while the solvent returns to the reaction flask.[1]
-
Completion: Continue the reaction until no more water is collected, or until analysis (TLC/GC) shows the reaction is complete.[1]
Alternatively, for smaller scale or heat-sensitive reactions, the use of molecular sieves can be an effective method for in-situ water removal.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its reactivity?
This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent oxidation and hydration. Aldehydes are prone to oxidation to carboxylic acids, which can impact subsequent reactions.
Q2: What are some common side reactions to be aware of when using this compound?
Besides oxidation, aldehydes can undergo self-condensation (aldol reaction) under basic conditions. Cannizzaro reaction is another possibility for aldehydes lacking alpha-hydrogens, though not directly applicable here. Depending on the other reactants and conditions, other side reactions may occur. Careful monitoring of the reaction profile by chromatography is recommended.
Q3: Which analytical techniques are most suitable for monitoring the progress of my reaction?
-
Thin Layer Chromatography (TLC): A quick and easy method for qualitative monitoring of the disappearance of starting materials and the appearance of products.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are excellent for quantitative analysis of reaction conversion and purity.[3][4] They can accurately determine the ratio of reactants to products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used to determine the conversion by integrating the signals of the starting material and product.
-
Mass Spectrometry (MS): Often coupled with GC or HPLC, MS is used to identify the mass of the product and any byproducts, aiding in the elucidation of side reactions.[3][4]
Analytical Workflow: Monitoring Reaction Progress
This diagram illustrates a typical workflow for analyzing a reaction mixture.
Caption: Workflow for Analytical Monitoring of Reactions.
III. References
-
Reaction optimization conditions for 5. | Download Table - ResearchGate. Available at: --INVALID-LINK--
-
Troubleshooting low conversion rates in Knoevenagel reactions - Benchchem. Available at: --INVALID-LINK--
-
5 ANALYTICAL METHODOLOGY. Available at: --INVALID-LINK--
-
-
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. Available at: --INVALID-LINK--
-
-
Optimization of the reaction conditions for obtaining com- pound 5a. - ResearchGate. Available at: --INVALID-LINK--
-
Reaction Design & Optimization - Sigma-Aldrich. Available at: --INVALID-LINK--
-
ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf - NIH. Available at: --INVALID-LINK--
-
Optimization of reaction parameters for 5,5'-methylenebis (salicylaldehyde) synthesis using sonochemical approach - Eurasian Chemical Communications. Available at: --INVALID-LINK--
-
Optimization of 5-hydroxymethylfurfural oxidation via photo-enzymatic cascade process - Green Chemistry (RSC Publishing). Available at: --INVALID-LINK--
-
Types of catalysts (article) | 1st quarter | Khan Academy. Available at: --INVALID-LINK--
-
ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Available at: --INVALID-LINK--
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. Available at: --INVALID-LINK--
-
2-Methylpyridine-3-carbaldehyde | C7H7NO | CID 11083881 - PubChem. Available at: --INVALID-LINK--
-
Catalytic Self-condensation of 5-Hydroxymethylfurfural over Modified Heteropolyacid | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
HSC Chemistry Module 5 Rapid Review | Equilibrium and Acid Reactions - YouTube. Available at: --INVALID-LINK--
-
(PDF) Molybdenum Complexes Derived from 2-Hydroxy-5-nitrobenzaldehyde and Benzhydrazide as Potential Oxidation Catalysts and Semiconductors - ResearchGate. Available at: --INVALID-LINK--
References
Technical Support Center: Catalyst Selection for Optimizing 5-Methylnicotinaldehyde Synthesis
Welcome to the technical support center for the synthesis of 5-methylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into catalyst selection and process optimization. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, with a focus on the catalytic ammoxidation of 3,5-lutidine.
Q1: What are the primary catalytic systems for the synthesis of this compound?
The synthesis of this compound is not as extensively documented as that of nicotinic acid or 3-cyanopyridine. However, analogous reactions, such as the ammoxidation of picolines, provide a strong basis for catalyst selection. The most promising catalysts are vanadium-based systems, often promoted with other metal oxides.[1][2][3]
-
Vanadium Oxide Catalysts: Vanadium(V) oxide (V₂O₅) is a widely used catalyst for the oxidation of methylpyridines.[4][5] It can be used in its pure form or supported on various materials to enhance its stability and activity.
-
Supported Vanadium Catalysts: To improve performance and reduce catalyst consumption, V₂O₅ is often dispersed on high-surface-area supports.[4] Common supports include:
-
TiO₂ (Anatase): This is a highly effective support that enhances the activity of the vanadium catalyst.[2][6] The anatase crystal structure of TiO₂ has been shown to be more active and selective than the rutile form.[6]
-
Al₂O₃: Alumina can also serve as a support, offering good thermal stability.
-
SiO₂: Silica is another common support material.
-
-
Mixed Oxide Catalysts: The addition of promoter oxides can significantly improve the catalyst's activity, selectivity, and lifespan.[3] Common promoters for vanadium-based catalysts include:
Q2: What is the proposed reaction mechanism for the ammoxidation of 3,5-lutidine to this compound?
While the direct synthesis of this compound from 3,5-lutidine is not explicitly detailed in the provided results, a plausible pathway can be inferred from the ammoxidation of similar compounds like 3-picoline to 3-cyanopyridine. The reaction likely proceeds through a series of oxidation and amination steps on the catalyst surface.
Caption: Proposed reaction pathway for this compound synthesis.
Q3: How do reaction conditions affect the yield and selectivity of this compound?
Optimizing reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of byproducts.
-
Temperature: The reaction is typically carried out at elevated temperatures, generally in the range of 280-450°C.[9] The optimal temperature will depend on the specific catalyst used.
-
Pressure: The process is often conducted at a slightly positive pressure, typically between 0.020-0.090 KPa.[9]
-
Reactant Molar Ratios: The ratio of 3,5-lutidine to ammonia and air (oxygen) is a critical parameter. An excess of ammonia and air is generally used to drive the reaction towards the desired product and prevent catalyst deactivation. A typical molar ratio of 3-picoline:NH₃:air is 1:2-7:10-15.[9]
-
Steam: The presence of water vapor in the feed can influence the reaction, sometimes enhancing the selectivity towards the aldehyde.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion of 3,5-Lutidine | 1. Catalyst Deactivation: Sintering at high temperatures, coking, or poisoning. 2. Suboptimal Reaction Temperature: The temperature may be too low for the catalyst to be effective. 3. Incorrect Reactant Ratios: Insufficient oxygen or ammonia. | 1. Regenerate the catalyst or replace it with a fresh batch. Consider using a more thermally stable support or promoter. 2. Gradually increase the reaction temperature while monitoring the conversion and selectivity.[10] 3. Increase the molar ratio of air and ammonia to the lutidine feed. |
| Low Selectivity to this compound | 1. Over-oxidation: The desired aldehyde is further oxidized to 5-methylnicotinic acid or combusted to CO₂ and H₂O. 2. Side Reactions: Formation of other byproducts like pyridine or other isomers. 3. Inappropriate Catalyst: The chosen catalyst may favor the formation of other products. | 1. Decrease the reaction temperature or the residence time. Adjusting the oxygen concentration can also help. 2. Optimize the reaction conditions (temperature, pressure, reactant ratios) to favor the desired reaction pathway. 3. Screen different catalyst formulations, including different supports and promoters, to find one with higher selectivity. |
| Catalyst Coking | 1. High Reaction Temperature: Can lead to the decomposition of organic molecules on the catalyst surface. 2. Insufficient Oxygen: A low oxygen-to-hydrocarbon ratio can promote coke formation. | 1. Lower the reaction temperature. 2. Increase the air-to-lutidine ratio. 3. Periodically regenerate the catalyst by controlled combustion of the coke deposits. |
| Inconsistent Results | 1. Non-uniform Catalyst Bed: Poor packing of the catalyst in the reactor can lead to channeling and inconsistent reaction conditions. 2. Fluctuations in Feed Flow Rates: Inconsistent delivery of reactants. 3. Temperature Gradients in the Reactor: Hot spots can lead to side reactions and catalyst deactivation. | 1. Ensure the catalyst is packed uniformly in the reactor. 2. Use precise mass flow controllers to maintain stable reactant flows. 3. Improve the reactor's heat management system to ensure a uniform temperature profile. |
Section 3: Experimental Protocols
Protocol 1: Preparation of a V₂O₅/TiO₂ Catalyst
This protocol describes a standard wet impregnation method for preparing a vanadium oxide catalyst supported on titanium dioxide (anatase).
Materials:
-
Ammonium metavanadate (NH₄VO₃)
-
Oxalic acid (C₂H₂O₄)
-
Titanium dioxide (anatase, high surface area)
-
Deionized water
Procedure:
-
Vanadate Solution Preparation: Dissolve a calculated amount of ammonium metavanadate in a solution of oxalic acid in deionized water with gentle heating and stirring. The oxalic acid helps to complex the vanadium species and keep them in solution.
-
Impregnation: Add the TiO₂ support to the vanadate solution. The amount of support should be calculated to achieve the desired weight percentage of V₂O₅ on the final catalyst.
-
Evaporation: Stir the slurry at a slightly elevated temperature (e.g., 60-80°C) to evaporate the water.
-
Drying: Dry the resulting solid in an oven at 110-120°C overnight to remove any remaining water.
-
Calcination: Calcine the dried powder in a furnace. The calcination temperature is a critical parameter and is typically in the range of 400-500°C. This step decomposes the vanadium precursor to form the active vanadium oxide species on the support.
Protocol 2: Catalytic Ammoxidation of 3,5-Lutidine
This protocol outlines a general procedure for the gas-phase ammoxidation of 3,5-lutidine in a fixed-bed reactor.
Equipment:
-
Fixed-bed reactor system with temperature and pressure control
-
Mass flow controllers for gases (ammonia, air)
-
Syringe pump for liquid feed (3,5-lutidine and water)
-
Condenser and collection system for products
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Loading: Load a known amount of the prepared catalyst into the reactor.
-
System Purge: Purge the reactor system with an inert gas (e.g., nitrogen) to remove any air and moisture.
-
Catalyst Activation (if required): Heat the catalyst to the reaction temperature under a flow of air or a specific gas mixture as required for catalyst activation.
-
Reaction:
-
Heat the reactor to the desired reaction temperature.
-
Introduce the reactants into the reactor at the desired molar ratios using the mass flow controllers and syringe pump. The 3,5-lutidine is typically vaporized and mixed with the other gases before entering the reactor.
-
-
Product Collection: The reactor effluent is passed through a condenser to liquefy the products, which are then collected in a cold trap.
-
Analysis: Analyze the collected liquid products and the effluent gas using a gas chromatograph to determine the conversion of 3,5-lutidine and the selectivity to this compound and other byproducts.
Caption: Experimental workflow for catalyst preparation and reaction.
Section 4: Catalyst Performance Comparison
The following table summarizes the performance of various catalytic systems for the ammoxidation of 3-picoline to 3-cyanopyridine, which serves as a good model for the synthesis of this compound.
| Catalyst System | Conversion of 3-Picoline (%) | Yield of 3-Cyanopyridine (%) | Reference |
| V₂O₅ | 89.3 | 83.5 | [1][3] |
| MoO₃-V₂O₅ | 96.4 | 83 | [3] |
| V₂O₅-P₂O₅-SiO₂ | 96 | 82 | [1] |
| V₂O₅-Sb₂O₅-TiO₂-SiO₂-SiC | - | 85 | [1] |
| Mo catalyst on silica gel | 99 | 95 | [1] |
| V-Cr-Mo-P-K-Bi-Ni on γ-Al₂O₃ | 97.5 | 93.6 | [11] |
| V-Cr-Mo-P-Cs-Ni-Bi | 98.9 | 97.8 | [11] |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Oxidative demethylation of 2-picolines on vanadium oxide catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 5. Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 8. Role of Vanadium in Thermal and Hydrothermal Aging of a Commercial V2O5-WO3/TiO2 Monolith for Selective Catalytic Reduction of NOx: A Case Study [mdpi.com]
- 9. CN101602722A - The synthetic method of 3-cyanopyridine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN1424144A - Catalyst for preparing 3-cyanopyridine and preparation and use thereof - Google Patents [patents.google.com]
Removing unreacted starting materials from 5-methylnicotinaldehyde product
Technical Support Center: Purification of 5-Methylnicotinaldehyde
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can adapt these methods to your specific experimental context.
Troubleshooting Guide: Common Purification Challenges
This section directly addresses specific issues you may encounter when trying to isolate pure this compound from a crude reaction mixture.
Question: My final product is contaminated with the starting material, 3,5-dimethylpyridine (3,5-lutidine). How can I remove it?
Answer: 3,5-dimethylpyridine is a basic impurity. The most effective way to remove it is through an acidic wash during a liquid-liquid extraction workup. The pyridine nitrogen will be protonated by the acid (e.g., dilute HCl), forming a water-soluble ammonium salt. This salt will partition into the aqueous layer, leaving your neutral aldehyde product in the organic layer.
-
Causality: The separation is based on the differential acid-base properties of the starting material and the product. 3,5-dimethylpyridine is basic, while this compound is largely neutral under these conditions. A simple extraction exploits this difference in solubility and partitioning behavior.
Question: My NMR analysis shows the presence of 5-methylnicotinic acid. What is the best way to remove this acidic impurity?
Answer: 5-methylnicotinic acid is a common byproduct formed by the over-oxidation of the starting material or the oxidation of the aldehyde product itself. Being a carboxylic acid, it can be efficiently removed by a basic wash. A mild base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal. The bicarbonate will deprotonate the carboxylic acid to form its sodium salt, which is highly soluble in water and will be extracted into the aqueous phase.
-
Causality: This method leverages the acidity of the carboxylic acid impurity. Sodium bicarbonate is a weak base, strong enough to deprotonate the acidic impurity but generally not reactive towards the aldehyde functional group, thus ensuring the integrity of your desired product.
Question: I am attempting to purify this compound using silica gel column chromatography, but I am experiencing low recovery and seeing new spots on my TLC. What is happening?
Answer: Aldehydes can be sensitive to the acidic nature of standard silica gel.[1] The silica can act as a mild Lewis acid, potentially catalyzing decomposition, acetal formation (if using alcohol-containing eluents), or polymerization of the aldehyde on the column.[1][2]
-
Recommended Solutions:
-
Deactivate the Silica Gel: Before running the column, flush it with your eluent system containing a small amount of a tertiary amine, such as triethylamine (~0.5-1%). The amine will neutralize the acidic sites on the silica, making it much more hospitable for your aldehyde.[1]
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[1] You will likely need to re-optimize your solvent system, as the polarity characteristics are different from silica.
-
Choose a Non-Alcoholic Eluent: Avoid solvents like methanol or ethanol in your eluent, as they can form hemiacetals or acetals with the aldehyde on the acidic silica surface.[1] A hexane/ethyl acetate system is a common and effective choice.[2]
-
Question: My crude product is an oil with multiple impurities, and standard extraction and chromatography are not giving me the desired purity. Is there a more robust method?
Answer: Yes, the most specific and highly effective method for purifying aldehydes is through the formation of a bisulfite adduct.[3] Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form a charged α-hydroxy sulfonic acid salt, often called a bisulfite adduct.[4][5] This adduct is typically water-soluble, allowing you to wash away all non-aldehyde organic impurities with an immiscible organic solvent.[3][6] The pure aldehyde can then be regenerated from the aqueous layer by adding a base.[4][6] This technique is exceptionally good for separating aldehydes from ketones (unless they are highly reactive) and other functional groups.[6]
Impurity Profile and Separation Strategy
Understanding the properties of your target compound and its likely impurities is critical for designing a purification strategy. The most common synthesis of this compound involves the oxidation of 3,5-dimethylpyridine.
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | pKa | Separation Principle |
| This compound (Product) | C₇H₇NO | 121.14 | 228.9[] | ~3-4 (protonated pyridine N) | Neutral Organic |
| 3,5-Dimethylpyridine (Starting Material) | C₇H₉N | 107.15 | 172-174 | ~6.15 (conjugate acid) | Basic Impurity |
| 5-Methylnicotinic Acid (Byproduct) | C₇H₇NO₂ | 137.14 | Decomposes | ~4.8 (carboxylic acid) | Acidic Impurity |
Purification Decision Workflow
This diagram outlines a logical workflow for selecting the appropriate purification method based on the nature of the impurities present in your crude this compound.
Caption: Decision tree for selecting a purification strategy.
Detailed Experimental Protocols
Protocol 1: Purification via Bisulfite Adduct Formation
This is the most robust and selective method for purifying aldehydes from complex mixtures.[3][6] It relies on the reversible formation of a water-soluble adduct.[4][5]
Materials:
-
Crude this compound
-
Methanol or Tetrahydrofuran (THF)[4]
-
Saturated aqueous sodium bisulfite (NaHSO₃), freshly prepared[5]
-
Ethyl acetate or Dichloromethane
-
Deionized water
-
50% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, flasks
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of a water-miscible solvent like methanol. For aromatic aldehydes, methanol is a good starting point.[6][8]
-
Adduct Formation: Transfer the solution to a separatory funnel. Add 1-1.5 equivalents of freshly prepared saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 30-60 seconds.[6]
-
Extraction of Impurities: Add ethyl acetate (or another immiscible organic solvent) and deionized water to the funnel to form two distinct layers. Shake vigorously and allow the layers to separate. The bisulfite adduct of your aldehyde is now in the aqueous layer.[4] Drain and collect the aqueous layer. Discard the organic layer, which contains the non-aldehyde impurities.
-
Wash Step (Optional but Recommended): Return the aqueous layer to the separatory funnel and wash it once more with a fresh portion of ethyl acetate to remove any residual impurities.[6]
-
Regeneration of Aldehyde: To the purified aqueous layer in the separatory funnel, add an equal volume of fresh ethyl acetate. While stirring or shaking, carefully add 50% NaOH solution dropwise until the pH of the aqueous layer is strongly basic (pH > 12, check with pH paper).[4][6] This reverses the reaction and regenerates the free aldehyde.
-
Final Extraction and Drying: The regenerated, neutral aldehyde will partition back into the ethyl acetate layer. Shake the funnel, separate the layers, and collect the organic phase. Wash the organic layer with brine (saturated NaCl solution), then dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
Protocol 2: Purification via Column Chromatography
This method is suitable for removing impurities with different polarities.
Materials:
-
Silica gel (60 Å, 230-400 mesh) or neutral alumina
-
Triethylamine (if using silica)
-
Hexane and Ethyl Acetate (HPLC grade)
-
Crude this compound
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.3 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing (Deactivated Silica): Prepare a slurry of silica gel in your chosen eluent. If deactivating, add ~0.5-1% triethylamine to the eluent. Pour the slurry into your chromatography column and allow it to pack evenly.
-
Loading the Sample: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column bed.
-
Elution: Begin eluting the column with your solvent system. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification via Recrystallization
If your crude product is a solid or can be induced to solidify, recrystallization is an excellent method for achieving high purity.[9][10]
Procedure:
-
Solvent Screening: The key is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot.[9] Common solvents to screen include hexanes, ethyl acetate, ethanol, isopropanol, or mixtures like hexanes/ethyl acetate.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.[12]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[9] Slow cooling is crucial for forming large, pure crystals.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[13]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Frequently Asked Questions (FAQs)
-
Q1: How should I store purified this compound?
-
Aldehydes are susceptible to oxidation by atmospheric oxygen, which converts them to carboxylic acids. For long-term storage, it is best to keep the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, stored in a cool, dark place like a refrigerator or freezer.
-
-
Q2: What is the best way to confirm the purity of my final product?
-
A combination of techniques is ideal. ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is excellent for confirming the structure and identifying proton-containing impurities. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide quantitative data on purity.
-
-
Q3: Can I use the bisulfite method to remove an aldehyde impurity from another desired compound?
-
Q4: My bisulfite adduct formed an insoluble solid at the interface of the two layers. How do I proceed?
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Workup [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. personal.tcu.edu [personal.tcu.edu]
- 14. m.youtube.com [m.youtube.com]
Acetal protection strategy for the aldehyde group in 5-methylnicotinaldehyde
Welcome to the Technical Support Center for the acetal protection of 5-methylnicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of protecting this specific heteroaromatic aldehyde. Here, we move beyond generic protocols to provide in-depth, field-proven insights into reaction mechanisms, troubleshooting, and frequently asked questions, ensuring your synthetic strategy is both efficient and robust.
The Strategic Imperative for Protecting this compound
In multi-step organic synthesis, the aldehyde functional group is highly susceptible to nucleophilic attack and oxidation.[1] When planning a synthetic route involving this compound, where subsequent reactions require conditions that would otherwise transform the aldehyde (e.g., Grignard reactions, reductions with strong hydrides, or basic conditions), a protection strategy is not just recommended—it is essential for achieving the desired chemoselectivity.[1][2]
The acetal protection strategy is a cornerstone of carbonyl chemistry, offering a stable yet reversible means of masking the aldehyde's reactivity.[3] Acetals are stable to a wide range of nucleophiles, bases, and reducing agents, making them ideal for this purpose.[4] For this compound, the presence of the pyridine ring introduces a layer of complexity that necessitates careful consideration of reaction conditions to avoid unwanted side reactions.
Experimental Workflow: Acetal Protection of this compound
The following diagram outlines the general workflow for the ethylene glycol acetal protection of this compound.
Caption: Workflow for the protection and deprotection of this compound.
Detailed Experimental Protocol: Ethylene Glycol Acetal Protection
This protocol provides a robust method for the protection of this compound using ethylene glycol. The causality behind each step is explained to provide a deeper understanding of the process.
Materials:
-
This compound
-
Ethylene glycol (dried over molecular sieves)
-
p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)
-
Toluene (dried)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Molecular sieves (4Å)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the aldehyde in dry toluene (approx. 0.2 M concentration).
-
Rationale: Toluene forms an azeotrope with water, facilitating its removal via the Dean-Stark trap.[5] Using a dry solvent and apparatus is crucial to shift the reaction equilibrium towards the product.
-
-
Addition of Reagents: Add ethylene glycol (1.5-2.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).
-
Rationale: An excess of ethylene glycol helps to drive the equilibrium towards acetal formation. p-TSA is a common acid catalyst for acetalization; its acidity is sufficient to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[6]
-
-
Azeotropic Removal of Water: Assemble the Dean-Stark apparatus and condenser. Heat the reaction mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the p-TSA catalyst.
-
Rationale: Neutralization of the acid catalyst is necessary to prevent deprotection during the workup and subsequent steps.
-
-
Extraction and Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Rationale: The brine wash removes residual water, and the drying agent removes any remaining traces of water from the organic solvent.
-
-
Solvent Removal and Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Incomplete Reaction | 1. Insufficient water removal.2. Catalyst deactivation.3. Insufficient reaction time or temperature. | 1. Ensure the Dean-Stark trap is functioning correctly and that all glassware is thoroughly dried before use. Consider adding freshly activated molecular sieves to the reaction flask to aid in water removal.2. The basic nitrogen of the pyridine ring can interact with the acid catalyst, potentially reducing its efficacy. A slightly higher catalyst loading (up to 0.1 eq) may be necessary. Alternatively, consider using a milder Lewis acid catalyst that is less likely to be sequestered by the pyridine nitrogen.3. Ensure the reaction is at a vigorous reflux and allow for sufficient time. Monitor by TLC or GC-MS to confirm the reaction has reached completion. |
| Low Yield | 1. Deprotection during workup.2. Product loss during purification. | 1. Ensure complete neutralization of the acid catalyst with a basic wash (e.g., saturated NaHCO₃ solution) before concentrating the reaction mixture. Avoid any contact with acidic conditions during the workup.2. The protected product may be somewhat volatile or prone to decomposition on silica gel. Use care during solvent removal and consider using a less acidic grade of silica gel for chromatography. |
| Side Product Formation | 1. Polymerization of the aldehyde.2. N-alkylation of the pyridine ring. | 1. Aldehydes can be prone to polymerization under acidic conditions. Ensure the reaction is not overheated and that the catalyst concentration is not excessively high.2. While less common under these conditions, the pyridine nitrogen could potentially react with ethylene glycol derivatives. Using the minimum effective amount of catalyst and moderate temperatures can help to suppress this. |
Frequently Asked Questions (FAQs)
Q1: Why is ethylene glycol a common choice for acetal protection?
A1: Ethylene glycol forms a cyclic acetal (a 1,3-dioxolane ring), which is thermodynamically more stable than an acyclic acetal formed from two separate alcohol molecules.[7] This stability is due to the favorable entropic factor of using a single bidentate protecting group.
Q2: Can I use other diols for protection?
A2: Yes, other diols like 1,3-propanediol can be used to form a six-membered cyclic acetal (a 1,3-dioxane). The choice of diol can influence the stability of the acetal; for instance, six-membered ring acetals are generally hydrolyzed faster than five-membered ring acetals.[3]
Q3: What are some alternative catalysts to p-TSA?
A3: If p-TSA proves problematic due to the basicity of the pyridine nitrogen, other catalysts can be employed. These include Lewis acids like Sc(OTf)₃, or solid-supported acids like Amberlyst-15, which can be easily filtered off after the reaction.[6] For particularly acid-sensitive substrates, non-acidic methods have also been developed.[8]
Q4: How do I know when the deprotection is complete?
A4: Deprotection can be monitored by TLC, looking for the disappearance of the protected starting material and the appearance of the more polar aldehyde. The reaction is typically rapid in the presence of aqueous acid.[9]
Q5: Are there any specific safety precautions I should take?
A5: Standard laboratory safety procedures should be followed. Toluene is flammable and has associated health risks, so work in a well-ventilated fume hood. Ethylene glycol is toxic if ingested. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Comparison of Common Acetal Protecting Groups
| Protecting Group | Reagents | Typical Conditions | Stability | Deprotection |
| Dimethyl Acetal | Methanol, Acid Catalyst | Reflux | Moderate | Mild aqueous acid |
| Ethylene Acetal | Ethylene Glycol, Acid Catalyst | Toluene, reflux with Dean-Stark | High | Aqueous acid |
| 1,3-Dioxane | 1,3-Propanediol, Acid Catalyst | Toluene, reflux with Dean-Stark | High | Aqueous acid (faster than ethylene acetal) |
This technical guide provides a comprehensive overview of the acetal protection strategy for this compound. By understanding the underlying chemical principles and potential pitfalls, researchers can confidently and successfully implement this crucial synthetic transformation.
References
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. Chemoselectivity - Wikipedia [en.wikipedia.org]
- 3. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Solvent Effects on the Reactivity of 5-Methylpyridine-3-carboxaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methylpyridine-3-carboxaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to solvent effects on the reactivity of this versatile pharmaceutical intermediate.[1][2][3] The inherent reactivity of 5-methylpyridine-3-carboxaldehyde, stemming from its aldehyde functional group and pyridine ring, can be significantly influenced by the choice of solvent. Understanding these solvent effects is paramount for optimizing reaction outcomes, maximizing yields, and minimizing side-product formation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 5-methylpyridine-3-carboxaldehyde, providing explanations and actionable solutions based on established chemical principles.
Low Reaction Yields
Q1: I'm experiencing a low yield in my Knoevenagel condensation with 5-methylpyridine-3-carboxaldehyde. What role could the solvent be playing?
A1: Low yields in Knoevenagel condensations are frequently tied to solvent choice. The mechanism involves the formation of an intermediate carbanion from the active methylene compound, followed by nucleophilic attack on the aldehyde. The solvent's ability to stabilize intermediates and facilitate proton transfer is critical.
-
Insight: Protic solvents, such as methanol or ethanol, can solvate the basic catalyst and the carbanion through hydrogen bonding, which can decrease their reactivity and lead to slower reactions and lower yields. In some cases, protic solvents may also favor the formation of hemiacetals as a side reaction.
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often superior for Knoevenagel condensations. They can effectively dissolve the reactants and stabilize charged intermediates without interfering with the base catalyst.
-
Consider Solvent-Free Conditions: In some instances, running the reaction neat or with a solid-supported catalyst can lead to improved yields by maximizing reactant concentration.[3]
-
Water Removal: The Knoevenagel condensation produces water, which can shift the equilibrium back towards the reactants. Using a Dean-Stark apparatus to azeotropically remove water or adding molecular sieves can drive the reaction to completion.
-
Q2: My reduction of 5-methylpyridine-3-carboxaldehyde with sodium borohydride is giving a poor yield of the corresponding alcohol. Could the solvent be the issue?
A2: Yes, the solvent plays a crucial role in sodium borohydride reductions. While sodium borohydride is a mild reducing agent that can be used in protic solvents, its stability and reactivity are solvent-dependent.
-
Insight: Protic solvents like methanol and ethanol can react with sodium borohydride, leading to its decomposition and a reduction in the amount of active hydride available for the reaction. This decomposition is faster at higher temperatures.
-
Troubleshooting Steps:
-
Optimize the Solvent System: While methanol is commonly used, a less reactive alcohol like isopropanol might be a better choice to minimize borohydride decomposition. A mixture of a polar aprotic solvent like THF with a protic solvent (e.g., THF/methanol) can also be effective, as it improves the solubility of the aldehyde while still providing a proton source for the workup.[4][5]
-
Control the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of sodium borohydride decomposition.
-
Use a Fresh Bottle of Sodium Borohydride: Over time, sodium borohydride can degrade due to moisture. Using a fresh, unopened container is advisable.
-
Formation of Side Products
Q3: I'm observing the formation of an unexpected side product in my reaction involving 5-methylpyridine-3-carboxaldehyde in a protic solvent. What could it be?
A3: In the presence of protic solvents like water or alcohols, aldehydes can exist in equilibrium with their corresponding gem-diols (from water) or hemiacetals (from alcohols). For pyridinecarboxaldehydes, the formation of these species is a known phenomenon and can be a significant side reaction.[6]
-
Insight: The electron-withdrawing nature of the pyridine ring can make the carbonyl carbon of 5-methylpyridine-3-carboxaldehyde more electrophilic and thus more susceptible to nucleophilic attack by the solvent.
-
Troubleshooting Steps:
-
Switch to an Aprotic Solvent: To avoid the formation of gem-diols or hemiacetals, use an aprotic solvent such as THF, dichloromethane (DCM), or toluene.
-
Characterize the Side Product: If possible, isolate and characterize the side product using techniques like NMR or mass spectrometry to confirm its identity as a gem-diol or hemiacetal. This will confirm the source of the issue.
-
Modify the Workup: If using a protic solvent is unavoidable, consider a workup procedure that can reverse the formation of these adducts, such as gentle heating under vacuum.
-
dot
Caption: Equilibrium between 5-methylpyridine-3-carboxaldehyde and its gem-diol or hemiacetal forms in protic solvents.
Slow or Incomplete Reactions
Q4: My oxidation of 5-methylpyridine-3-carboxaldehyde to the corresponding carboxylic acid is very slow. How can I improve the reaction rate by changing the solvent?
A4: The rate of oxidation reactions can be highly dependent on the solvent's polarity and its ability to stabilize the transition state.
-
Insight: The choice of solvent can influence the solubility of both the substrate and the oxidizing agent, as well as the stability of any charged intermediates that may form during the reaction.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: For many oxidation reactions, increasing the polarity of the solvent can accelerate the reaction rate. For example, a mixture of water and an organic solvent like acetic acid or DMF can be more effective than a non-polar solvent alone.
-
Ensure Homogeneity: If the oxidizing agent is not fully dissolved, the reaction will be heterogeneous and likely slow. Choose a solvent system in which all reactants are soluble.
-
Consider Solvent-Assisted Mechanisms: Some solvents can actively participate in the reaction mechanism. For example, in some oxidations, the solvent may act as a ligand for a metal-based oxidant, influencing its reactivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for a reaction with 5-methylpyridine-3-carboxaldehyde?
A1: The "best" solvent is highly dependent on the specific reaction you are performing. However, here are some general guidelines:
-
For nucleophilic additions and condensations (e.g., Knoevenagel, aldol): Polar aprotic solvents like DMF , DMSO , or acetonitrile are often a good starting point. They provide good solubility for the polar aldehyde and can stabilize charged intermediates.
-
For reductions with mild hydrides (e.g., NaBH₄): Protic solvents like methanol or ethanol are commonly used. However, be mindful of the potential for solvent reaction with the hydride.
-
For reactions where the aldehyde's carbonyl reactivity needs to be maximized: Aprotic solvents with low polarity like THF , DCM , or toluene are preferable to avoid the formation of gem-diols or hemiacetals.
Q2: How does the polarity of the solvent affect the reactivity of 5-methylpyridine-3-carboxaldehyde?
A2: Solvent polarity can affect reactivity in several ways:
-
Solubility: The reactants must be sufficiently soluble in the solvent for the reaction to proceed at a reasonable rate. 5-methylpyridine-3-carboxaldehyde has moderate polarity, so a range of solvents can be used.
-
Stabilization of Intermediates and Transition States: Polar solvents can stabilize charged intermediates and transition states, which can accelerate the reaction. For example, in a reaction that proceeds through a charged intermediate, a more polar solvent will likely increase the reaction rate.
-
Solvation of Reactants: Solvation of the reactants can also affect their reactivity. For example, hydrogen bonding from a protic solvent to the nitrogen of the pyridine ring or the oxygen of the carbonyl group can alter the electron density and, therefore, the reactivity of the molecule.
dot
Caption: Key solvent properties influencing the reactivity of 5-methylpyridine-3-carboxaldehyde.
Q3: Can the pyridine nitrogen of 5-methylpyridine-3-carboxaldehyde interfere with my reaction, and how does the solvent play a role?
A3: Yes, the basicity of the pyridine nitrogen can influence the reaction. It can be protonated by acidic reagents or act as a Lewis base, coordinating to metal catalysts. The solvent can modulate this behavior:
-
In protic solvents: The pyridine nitrogen will be hydrogen-bonded to the solvent, which can decrease its basicity.
-
In aprotic solvents: The basicity of the pyridine nitrogen will be more pronounced. This can be problematic if you are using a Lewis acid catalyst that can be deactivated by coordination to the pyridine. In such cases, a less coordinating solvent might be beneficial.
Data Summary
The following table summarizes the general effects of different solvent types on common reactions involving aldehydes, which can be applied to 5-methylpyridine-3-carboxaldehyde.
| Reaction Type | Protic Solvents (e.g., Methanol, Ethanol) | Polar Aprotic Solvents (e.g., DMF, DMSO) | Non-Polar Aprotic Solvents (e.g., Toluene, Hexane) |
| Knoevenagel Condensation | Can lead to lower yields due to catalyst and carbanion solvation. May form hemiacetals. | Generally high yields and good selectivity. Stabilizes charged intermediates. | Lower solubility of reactants can be an issue. Slower reaction rates. |
| NaBH₄ Reduction | Commonly used, but can react with the reducing agent. Good for protonation of the resulting alkoxide. | Can be used, but a protic workup is required. | Not typically used due to poor solubility of NaBH₄. |
| Oxidation | Can be effective, especially in aqueous mixtures. May participate in the reaction mechanism. | Good for dissolving both substrate and many oxidizing agents. Can accelerate reactions. | Often used for specific oxidants that are soluble in non-polar media. |
Experimental Protocols
Protocol 1: Knoevenagel Condensation in a Polar Aprotic Solvent
-
To a solution of 5-methylpyridine-3-carboxaldehyde (1.0 eq) and an active methylene compound (1.1 eq) in dry DMF, add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Reduction with Sodium Borohydride in a Mixed Solvent System
-
Dissolve 5-methylpyridine-3-carboxaldehyde (1.0 eq) in a mixture of THF and methanol (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.tue.nl [pure.tue.nl]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Introduction: Charting a Course for 5-Methylnicotinaldehyde Analysis
A Senior Application Scientist's Guide to HPLC Method Development for the Quantification of 5-Methylnicotinaldehyde
Welcome to a comprehensive guide on developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. As a key intermediate in pharmaceutical synthesis and related research fields, accurate quantification of this compound is paramount. This guide is designed for researchers, analytical scientists, and drug development professionals, moving beyond a simple recitation of steps to explore the underlying rationale of method development. We will operate from the perspective of a senior application scientist, focusing on causality, self-validating protocols, and a deep grounding in analytical principles.
Our approach will be a comparative exploration of the most viable chromatographic strategies, primarily focusing on Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). We will dissect the decision-making process, from initial analyte characterization to final method validation, equipping you with the expertise to not only replicate a method but to develop one from first principles.
Pillar 1: Analyte Characterization - The Blueprint for Method Development
Before a single sample is injected, a thorough understanding of the target analyte, this compound, is critical. Its physicochemical properties dictate every subsequent choice in the method development workflow.
Key Physicochemical Properties of this compound:
| Property | Value / Estimate | Implication for HPLC Method Development |
| Molecular Formula | C₇H₇NO[] | Indicates a relatively small molecule. |
| Molecular Weight | 121.14 g/mol [] | Suitable for standard HPLC analysis; no size-exclusion chromatography needed. |
| Structure | Pyridine ring with methyl and aldehyde substituents. | The pyridine ring provides UV absorbance, making UV detection viable. The nitrogen is basic. |
| Boiling Point | 228.9°C at 760 mmHg[] | Sufficiently non-volatile for standard HPLC conditions. |
| Predicted logP | 0.13 to 1.96[2] | The wide range suggests borderline polarity. This is the central challenge; the molecule is neither highly polar nor highly non-polar, making the choice between RP and HILIC a key decision point. |
| Predicted pKa | ~4.5 - 5.5 (Pyridine Nitrogen) | The pyridine nitrogen is basic and will be protonated at acidic pH. This property is crucial for controlling retention and peak shape. |
| UV Absorbance | Estimated λmax ~260-270 nm and ~300-320 nm | The pyridine chromophore will have characteristic absorbance maxima. Spectroscopic studies on related compounds like nicotine and nicotinamide show strong absorbance in the 260 nm region[3][4]. A secondary, weaker absorbance at a higher wavelength is also likely. A full UV scan of a standard is essential for selecting the optimal wavelength for quantification. |
The analyte's character suggests two primary pathways for HPLC separation, which we will compare side-by-side: Reversed-Phase (RP-HPLC) , the workhorse of modern chromatography, and Hydrophilic Interaction Liquid Chromatography (HILIC) , an increasingly powerful technique for polar and moderately polar analytes.[5][6][7]
Caption: Initial decision logic for selecting an HPLC separation mode.
Pillar 2: Comparative Method Development - RP-HPLC vs. HILIC
We will now develop and compare two distinct, viable methods. The goal is to provide a clear choice based on experimental outcomes like peak shape, retention time, and robustness.
Comparison of Starting Conditions
The following table outlines pragmatic starting points for both RP-HPLC and HILIC approaches. The rationale for each choice is explained in the subsequent sections.
| Parameter | Method A: Reversed-Phase (RP-HPLC) | Method B: HILIC |
| Column | C18, 2.1 or 4.6 mm i.d., 100-150 mm length, ≤ 3.5 µm particle size | Bare Silica, Amide, or Zwitterionic, 2.1 or 4.6 mm i.d., 100-150 mm length, ≤ 3.5 µm particle size |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.5 (or 0.1% Formic Acid, pH ~2.7) | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water |
| Mobile Phase B | Acetonitrile | 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water |
| Gradient | 5% to 60% B over 10 minutes | 0% to 50% B over 10 minutes |
| Flow Rate | 0.4 mL/min (for 2.1 mm i.d.) or 1.0 mL/min (for 4.6 mm i.d.) | 0.4 mL/min (for 2.1 mm i.d.) or 1.0 mL/min (for 4.6 mm i.d.) |
| Column Temp. | 30 °C | 40 °C |
| Detection (UV) | 265 nm (Primary); Monitor 310 nm (Secondary) | 265 nm (Primary); Monitor 310 nm (Secondary) |
| Injection Vol. | 2 - 10 µL | 2 - 10 µL |
Method A Deep Dive: Reversed-Phase HPLC
RP-HPLC separates molecules based on their hydrophobicity.[8][9] For this compound, with its borderline polarity, achieving adequate retention without excessive peak tailing is the primary challenge.
Experimental Protocol: RP-HPLC
-
System Preparation: Equilibrate the HPLC system and the selected C18 column with the initial mobile phase composition (e.g., 95% A: 5% B) until a stable baseline is achieved.
-
Standard Preparation: Prepare a 10 µg/mL standard of this compound in a 50:50 mixture of water and acetonitrile.
-
Initial Injection: Inject the standard and run the initial gradient method as described in the table above.
-
Analysis of Results:
-
Retention Factor (k'): Aim for a k' between 2 and 10 for robust separation. If retention is too low (k' < 2), decrease the initial percentage of the organic modifier (Acetonitrile).
-
Peak Shape: The basic nitrogen on the pyridine ring can interact with residual silanols on the silica support, causing peak tailing.[9] If tailing is observed, consider adjusting the mobile phase pH. Running at a low pH (~2.7 with formic acid) will protonate the nitrogen, which can improve peak shape but may reduce retention. Running at a mid-range pH (~6.5) may offer a balance. An alternative is to use a modern, base-deactivated C18 column.
-
Selectivity: If separating from impurities, adjust the organic modifier (e.g., switch from acetonitrile to methanol) or the pH to alter the elution order.[10]
-
Method B Deep Dive: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative if the analyte is too polar for sufficient retention in RP-HPLC.[6] It utilizes a polar stationary phase (like bare silica) and a mobile phase with a high concentration of an organic solvent (like acetonitrile). A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[5][6]
Experimental Protocol: HILIC
-
System Preparation: HILIC column equilibration can be slower than RP-HPLC. Equilibrate the column with the initial mobile phase (e.g., 95% Acetonitrile, 5% aqueous buffer) for at least 20-30 minutes or until retention times are stable.
-
Standard Preparation: Prepare a 10 µg/mL standard of this compound in a high organic mixture, such as 90:10 acetonitrile:water, to ensure compatibility with the mobile phase and good peak shape.
-
Initial Injection: Inject the standard and run the initial gradient. In HILIC, water is the strong, eluting solvent.[7]
-
Analysis of Results:
-
Retention Factor (k'): If retention is too high, increase the initial water content in the mobile phase. If retention is too low, decrease the initial water content (increase acetonitrile).
-
Peak Shape: Peak shape in HILIC is highly sensitive to the buffer concentration and type. Ammonium acetate or ammonium formate are excellent choices as they are volatile and MS-compatible. Adjusting the buffer concentration (e.g., from 10 mM to 20 mM) can significantly improve peak symmetry.[11]
-
Selectivity: The choice of stationary phase (bare silica vs. amide vs. zwitterionic) offers a powerful tool for manipulating selectivity in HILIC.[5][11]
-
Pillar 3: Method Validation - The Hallmark of Trustworthiness
Once an optimal chromatographic condition (either RP-HPLC or HILIC) is achieved, the method must be validated to prove it is fit for its intended purpose. The validation will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13][14]
Caption: Workflow for HPLC method validation based on ICH guidelines.
Validation Protocol and Acceptance Criteria
The following protocol outlines the necessary experiments.
1. Specificity:
-
Protocol: Inject a blank (diluent), a placebo (matrix without analyte), and the analyte standard. Assess peak purity using a Diode Array Detector (DAD).
-
Acceptance Criteria: No interfering peaks at the retention time of this compound. The peak should be spectrally pure.
2. Linearity and Range:
-
Protocol: Prepare at least five concentrations of the analyte, for example, from 50% to 150% of the target quantification level. Plot the peak area against concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.
3. Accuracy:
-
Protocol: Analyze a placebo matrix spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Protocol:
-
Repeatability (Intra-assay): Perform six replicate injections of the standard solution at 100% of the target concentration on the same day, by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[15]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Protocol: Determine based on the signal-to-noise ratio (S/N) of injections of dilute solutions.
-
Acceptance Criteria: Typically, S/N of 3:1 for LOD and 10:1 for LOQ.
6. Robustness:
-
Protocol: Introduce small, deliberate variations to the method parameters and assess the impact on the results.[16] Key parameters to vary include:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase composition (e.g., ± 2% absolute for the organic modifier)
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the results should not be significantly impacted.
Conclusion and Recommendation
This guide has provided two scientifically grounded starting points for the quantification of this compound. The choice between a Reversed-Phase and a HILIC method will ultimately be data-driven.
-
Recommendation: Begin with the Reversed-Phase method . It is generally more rugged, requires less equilibration time, and is more common in QC environments. If retention is poor (k' < 2) or peak shape is unacceptably asymmetric even after pH optimization, the HILIC method should be employed. HILIC offers an orthogonal separation mechanism and is often superior for moderately polar basic compounds.
Regardless of the chosen path, a rigorous validation according to ICH guidelines is non-negotiable.[12][13] This ensures that the developed method is accurate, precise, and reliable for its intended scientific or regulatory purpose. By understanding the "why" behind each decision, from column chemistry to validation parameters, the analytical scientist is empowered to develop truly robust and trustworthy methods.
References
- 2. 100910-66-5 | this compound | Aldehydes | Ambeed.com [ambeed.com]
- 3. Spectroscopic Studies on Nicotine and Nornicotine in the UV Region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 6. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 7. biotage.com [biotage.com]
- 8. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 9. HPLC Column Selection Guide to Help You Achieve the Best Separation | Separation Science [sepscience.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. fda.gov [fda.gov]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. researchgate.net [researchgate.net]
- 16. propharmagroup.com [propharmagroup.com]
Introduction: The Analytical Challenge of 5-Methylnicotinaldehyde
An Expert's Guide to Analyzing 5-Methylnicotinaldehyde: A Comparative Analysis of LC-MS and GC-MS Methodologies
This compound (C₇H₇NO, MW: 121.14 g/mol ) is a substituted pyridine aldehyde of increasing interest in pharmaceutical development, metabolic studies, and as a potential impurity in synthetic pathways.[][2] Its accurate and precise quantification is critical for quality control, pharmacokinetic assessments, and safety profiling. The molecule's structure, featuring a polar pyridine ring and a reactive aldehyde group, presents a classic analytical decision point: is it better suited for the high-temperature volatility-based separation of Gas Chromatography-Mass Spectrometry (GC-MS), or the solution-phase polarity-based separation of Liquid Chromatography-Mass Spectrometry (LC-MS)?
This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison of these two powerful techniques for the analysis of this compound. We will move beyond a simple list of pros and cons to explore the fundamental causality behind methodological choices, providing detailed experimental protocols, comparative performance data, and expert recommendations to guide your analytical strategy.
Part 1: Foundational Principles & Analyte-Centric Considerations
The choice between GC-MS and LC-MS is dictated by the analyte's intrinsic physicochemical properties.[3] A thorough understanding of these properties is the foundation of robust method development.
Key Physicochemical Properties of this compound:
-
Volatility & Boiling Point: With a boiling point of 228.9°C at atmospheric pressure, this compound is sufficiently volatile for GC analysis.[] Volatility is the cornerstone of GC, as the analyte must transition into the gas phase without degradation to be separated.[4]
-
Thermal Stability: This is a critical, yet often unlisted, parameter. Aldehydes can be susceptible to thermal degradation or oxidation. While its boiling point suggests it can be volatilized, the conditions within a heated GC injector (often set at 250°C or higher) could pose a risk of decomposition, potentially compromising analytical accuracy.[5][6]
-
Polarity & Solubility: The presence of a pyridine nitrogen atom and a carbonyl oxygen makes the molecule moderately polar (Topological Polar Surface Area: 29.96 Ų).[7] This polarity makes it readily soluble in common organic solvents like methanol and acetonitrile, which are ideal for both GC and LC sample preparation. Crucially, this polarity also makes it a prime candidate for reversed-phase LC, where it can interact with a non-polar stationary phase.[8][9]
-
Ionization Potential: In LC-MS, the basic nitrogen on the pyridine ring is an ideal site for protonation, making it highly suitable for positive-mode Electrospray Ionization (ESI). In GC-MS, the molecule's stable structure and low molecular weight are well-suited for creating a reproducible fragmentation pattern via hard-source Electron Ionization (EI).[4]
The Core Dilemma: Volatility vs. Polarity
The decision hinges on this trade-off: GC-MS leverages the analyte's volatility, offering robust, library-matchable identification, but at the risk of thermal degradation.[10] LC-MS capitalizes on its polarity and avoids heat, providing high sensitivity and structural integrity, but can be more susceptible to matrix effects.[10][11]
Part 2: Head-to-Head Methodology & Protocol Design
Here, we present detailed, self-validating protocols for each technique. The causality for each parameter is explained to demonstrate the principles of authoritative method design.
Protocol 1: GC-MS Analysis for Robust Screening and Quantification
This method is designed for reliable identification and quantification, particularly in cleaner sample matrices, by leveraging established GC-MS strengths.[12]
Rationale: The use of a non-polar DB-5ms column provides excellent separation for a wide range of compounds based on boiling point. A split injection is used to handle potentially high concentrations and prevent column overload, while a moderate injector temperature is chosen as a compromise between efficient volatilization and minimizing the risk of thermal degradation.
Step-by-Step Methodology:
-
Standard & Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Create a calibration curve by serially diluting the stock solution (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) in methanol.
-
For unknown samples, dissolve and dilute them in methanol to fall within the calibration range.
-
-
Instrumentation:
-
GC System: Agilent 8890 or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
-
Chromatographic Conditions:
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/Splitless, operated in Split mode (20:1 ratio).
-
Injector Temperature: 240°C (a conservative temperature to ensure stability).
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 20°C/min to 250°C.
-
Hold: 2 minutes at 250°C.
-
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Acquisition Mode: Scan mode (m/z 40-200) for identification; Selected Ion Monitoring (SIM) for quantification (target ions: m/z 121, 92, 65).
-
Protocol 2: LC-MS/MS Analysis for High-Sensitivity Quantification
This method is optimized for trace-level detection, especially in complex biological matrices like plasma or urine, where sensitivity and selectivity are paramount.[13][14]
Rationale: Reversed-phase chromatography on a C18 column is the gold standard for separating moderately polar analytes.[15] The use of formic acid in the mobile phase promotes analyte ionization (protonation) for positive-mode ESI. A gradient elution ensures that the analyte is eluted as a sharp peak for optimal sensitivity. Tandem MS (MS/MS) provides unparalleled selectivity by monitoring a specific parent-to-daughter ion transition.
Step-by-Step Methodology:
-
Standard & Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in 50:50 acetonitrile:water.
-
Create a calibration curve by serially diluting the stock solution (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL) in the initial mobile phase composition.
-
For biological samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard, vortexing, and centrifuging. Analyze the supernatant.[13]
-
-
Instrumentation:
-
LC System: Shimadzu Nexera X2 or equivalent.[16]
-
MS System: Sciex Triple Quad™ 6500+ or equivalent.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 2.1 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0.0-0.5 min: 5% B.
-
0.5-3.0 min: Ramp to 95% B.
-
3.0-4.0 min: Hold at 95% B.
-
4.1-5.0 min: Return to 5% B and equilibrate.
-
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Precursor Ion (Q1): m/z 122.1 → Product Ion (Q3): m/z 94.1 (hypothetical transition, requires empirical optimization).
-
Part 3: Performance Comparison & Data Interpretation
The choice of technique ultimately depends on the analytical objective. The following table summarizes the expected performance characteristics based on the protocols above.
| Performance Metric | GC-MS | LC-MS/MS | Rationale & Expert Insight |
| Limit of Quantitation (LOQ) | ~100 ng/mL | ~0.1 ng/mL | LC-MS/MS is inherently more sensitive due to the efficiency of ESI and the selectivity of MRM, making it ideal for trace analysis.[10][11] |
| Linearity (R²) | >0.995 | >0.998 | Both techniques provide excellent linearity, but LC-MS/MS often achieves a wider dynamic range. |
| Precision (%RSD) | <10% | <5% | The automation and stability of modern LC systems typically yield slightly better precision for quantitative assays. |
| Identification Confidence | Excellent | Good | GC-MS with EI provides reproducible, library-searchable mass spectra, which is the gold standard for unambiguous identification.[4] LC-MS relies on accurate mass and fragmentation patterns which are highly specific but less standardized across libraries. |
| Sample Throughput | Good (~10 min/sample) | Excellent (~5 min/sample) | The LC method is faster due to a shorter gradient and equilibration time, making it better for high-throughput screening.[14] |
| Susceptibility to Matrix Effects | Low | Moderate-High | The high energy of EI in GC-MS is less prone to suppression from co-eluting matrix components. ESI in LC-MS is known to be susceptible to ion suppression or enhancement, often requiring internal standards for correction. |
| Cost & Complexity | Lower | Higher | GC-MS systems generally have lower acquisition and operating costs (gases are cheaper than LC-grade solvents) and are often considered more robust for routine labs.[11] |
Part 4: Workflow Visualization
The following diagrams illustrate the complete analytical workflows for each technique.
Part 5: Expert Recommendation & Conclusion
Neither technique is universally "better"; they are complementary tools, and the optimal choice is application-dependent.[10]
Choose GC-MS when:
-
Unambiguous identification is the primary goal. The reproducibility of EI spectra and the availability of extensive commercial libraries (like NIST) provide the highest confidence in compound identification.[17]
-
The sample matrix is relatively simple and clean (e.g., reaction monitoring, purity assessment of a chemical standard).
-
Cost and robustness are major considerations. GC-MS is a workhorse technique that is often more economical to purchase and maintain.
Choose LC-MS/MS when:
-
The highest sensitivity is required. For trace-level quantification in biological fluids (pharmacokinetics) or environmental samples, LC-MS/MS is the undisputed choice.[9][11]
-
The analyte is part of a larger screen with other non-volatile or thermally labile compounds. LC-MS offers the versatility to analyze a wide range of compounds in a single run.[8]
-
High sample throughput is necessary. The speed of modern UHPLC methods makes this technique ideal for screening large numbers of samples.
References
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. rroij.com [rroij.com]
- 4. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 5. library2.smu.ca [library2.smu.ca]
- 6. Volatility and high thermal stability in mid-to-late first-row transition-metal complexes containing 1,2,5-triazapentadienyl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 100910-66-5 | this compound | Aldehydes | Ambeed.com [ambeed.com]
- 8. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 9. emerypharma.com [emerypharma.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 12. notulaebotanicae.ro [notulaebotanicae.ro]
- 13. tmiclinode.com [tmiclinode.com]
- 14. Rapid LC–MS assay for targeted metabolite quantification by serial injection into isocratic gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (Italia) [shimadzu.it]
- 17. applications.emro.who.int [applications.emro.who.int]
A-Comparative-Guide-to-the-Structural-Confirmation-of-5-methylnicotinaldehyde-using-2D-NMR
Introduction: The Imperative for Unambiguous Structural Elucidation
In the realm of pharmaceutical and materials science, the precise molecular structure of a compound is its fundamental identity. 5-methylnicotinaldehyde (IUPAC name: 5-methylpyridine-3-carbaldehyde) is a substituted pyridine derivative[][2] that serves as a valuable building block in the synthesis of more complex molecules. For professionals in drug development and chemical research, confirming the exact substitution pattern on the pyridine ring is not merely an academic exercise; it is a critical step that dictates biological activity, reaction pathways, and ultimately, the success of a research endeavor.
While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides the initial overview of a molecule's chemical environment, it often falls short in distinguishing between isomers. For a molecule like this compound, a simple 1D spectrum might not definitively differentiate it from its isomers, such as 6-methylnicotinaldehyde[3]. This guide provides an in-depth comparison of how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—work in concert to provide irrefutable evidence for the structural assignment of this compound, moving beyond simple data acquisition to a logical, evidence-based confirmation.
The Foundational Layer: 1D NMR Spectroscopy
Before delving into two-dimensional techniques, a solid understanding of the 1D ¹H and ¹³C NMR spectra is essential. These initial experiments provide the fundamental data points—the chemical shifts and multiplicities—that will be correlated in the 2D experiments.
-
¹H NMR Spectroscopy : This is often the first experiment performed. For pyridine derivatives, the aromatic protons resonate in a characteristic downfield region (typically δ 7.0-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atom and the ring current effect[4]. The aldehyde proton is highly deshielded and appears even further downfield (δ 9.5-10.5 ppm), while the methyl protons appear in the aliphatic region (δ 2.0-3.0 ppm).
-
¹³C NMR Spectroscopy : This technique reveals the carbon skeleton of the molecule[4]. The carbon atoms in the pyridine ring have distinct chemical shifts influenced by the nitrogen atom's electronegativity[5]. The aldehyde carbonyl carbon is significantly downfield (δ 190-200 ppm).
However, 1D NMR presents a crucial limitation: while we can count the number of protons and carbons and observe their immediate electronic environment, we cannot, with absolute certainty, piece together the molecular puzzle. Which proton is connected to which carbon? How are the different fragments of the molecule arranged? To answer these questions, we must turn to 2D NMR.
The Power of Correlation: A 2D NMR Workflow
A logical workflow is paramount for efficient and accurate structure elucidation. The data from each experiment builds upon the last, creating a self-validating system of evidence.
Caption: Logical workflow for NMR-based structural elucidation.
Detailed Experimental Protocols
Scientific integrity demands reproducible methodologies. The following is a standard protocol for preparing an NMR sample and acquiring high-quality 2D spectra.
Protocol 1: NMR Sample Preparation
-
Sample Weighing : Accurately weigh 15-25 mg of this compound for optimal signal in both ¹H and ¹³C-based experiments[6][7].
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds[6][8]. Use approximately 0.6 mL of the solvent.
-
Dissolution : Prepare the solution in a clean, dry vial. Ensure complete dissolution by gentle vortexing or sonication[6].
-
Transfer : Using a clean Pasteur pipette, transfer the solution into a high-quality, clean NMR tube[9][10]. The sample height should be between 4.0 and 5.0 cm to ensure it is within the detection area of the NMR coil[9].
-
Cleaning and Capping : Wipe the outside of the NMR tube with a lint-free tissue and cap it securely to prevent solvent evaporation and contamination[6].
Protocol 2: Standard 2D NMR Data Acquisition
-
Spectrometer Setup : Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity and spectral resolution[6].
-
COSY Experiment : Acquire a standard gradient-enhanced COSY (gCOSY) or DQF-COSY experiment. The DQF-COSY is often preferred for cleaner spectra around sharp singlets[11].
-
HSQC Experiment : Acquire a gradient-enhanced sensitivity-improved HSQC experiment. This is a proton-detected experiment, making it much more sensitive than carbon-detected alternatives[11].
-
HMBC Experiment : Acquire a gradient-enhanced HMBC experiment. It is crucial to set the long-range coupling constant (typically around 8 Hz) to optimize for magnetization transfer over two and three bonds[12][13].
Comparative Analysis of 2D NMR Techniques
COSY (Correlation Spectroscopy): Mapping Proton Networks
The COSY experiment is the primary tool for identifying protons that are spin-coupled to each other, typically through two or three bonds[4]. It reveals ¹H-¹H connectivity.
Expected COSY Correlations for this compound: For this compound, the three aromatic protons (H2, H4, and H6) are separated by more than three bonds or by the nitrogen atom. Consequently, they do not show the typical ortho, meta, or para couplings to each other. The aldehyde proton and methyl protons are also singlets.
Insight: The absence of cross-peaks between the aromatic protons in the COSY spectrum is a key piece of evidence. It strongly suggests a substitution pattern that isolates these protons from each other, which is consistent with the 3,5-disubstituted pattern of the target molecule.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment is arguably the most straightforward and powerful 2D technique for initial assignments. It unambiguously correlates each proton to the carbon atom it is directly attached to (a one-bond correlation)[12][13].
Expected HSQC Correlations: An HSQC spectrum will show a cross-peak for every protonated carbon, connecting the proton's chemical shift on the F2 axis (horizontal) to its corresponding carbon's chemical shift on the F1 axis (vertical).
| Proton Signal (¹H) | Correlated Carbon Signal (¹³C) | Assignment |
| ~8.9 ppm | ~152 ppm | H2 / C2 |
| ~8.0 ppm | ~138 ppm | H4 / C4 |
| ~8.6 ppm | ~155 ppm | H6 / C6 |
| ~10.1 ppm | ~192 ppm | H7 (Aldehyde) / C7 |
| ~2.4 ppm | ~18 ppm | H8 (Methyl) / C8 |
| Note: Chemical shifts are approximate and can vary with solvent and concentration. |
Insight: HSQC provides a direct and indisputable link between the proton and carbon frameworks. After this experiment, we have assigned all protonated carbons, leaving only the quaternary (non-protonated) carbons to be identified.
HMBC (Heteronuclear Multiple Bond Correlation): The Key to the Skeleton
The HMBC experiment is the cornerstone of structural confirmation, revealing long-range correlations between protons and carbons over two or three bonds (²JCH, ³JCH)[14][15]. It is the definitive tool for connecting the molecular fragments and assigning quaternary carbons[12][15].
The Decisive Correlations for this compound: The HMBC spectrum provides the final, irrefutable evidence by showing correlations from the well-defined singlet protons (aldehyde and methyl) to the carbons of the pyridine ring.
| Proton | Key HMBC Correlations to Carbons | Significance of Correlation |
| H7 (Aldehyde) | C3, C4 | Places the aldehyde group on C3. The correlation to C4 is a two-bond coupling (²J), and the correlation to C3 is a three-bond coupling (³J). |
| H8 (Methyl) | C5, C4, C6 | Places the methyl group on C5. The correlation to C5 is a two-bond coupling (²J), while correlations to C4 and C6 are three-bond couplings (³J). |
| H2 | C3, C4, C6 | Confirms the position of H2 relative to the aldehyde at C3 and the nitrogen at position 1. |
| H4 | C3, C5, C6 | Links the C4 position to both substituent-bearing carbons (C3 and C5). |
| H6 | C2, C5 | Confirms the position of H6 adjacent to the nitrogen and the methyl-bearing C5. |
Insight: The HMBC correlations from the aldehyde proton (H7) to C3 and C4, combined with the correlations from the methyl protons (H8) to C5, C4, and C6, create an unbreakable chain of logic. This pattern of connectivity is unique to the this compound isomer and serves as its structural fingerprint.
Caption: Key HMBC correlations confirming substituent positions.
Conclusion
While 1D NMR provides a necessary starting point, it is the synergistic application of 2D NMR techniques that delivers conclusive structural evidence. The lack of ¹H-¹H coupling in the COSY spectrum hints at an isolated aromatic proton system. The HSQC experiment then provides the direct one-bond ¹H-¹³C correlations, rigorously assigning the protonated carbons. Finally, the HMBC experiment serves as the ultimate arbiter, using long-range correlations from the distinct aldehyde and methyl protons to piece together the molecular skeleton and definitively place the substituents at the C3 and C5 positions. This multi-faceted, correlation-based approach represents the gold standard in modern structural elucidation, providing the certainty and confidence required for advanced scientific research and development.
References
- 2. 100910-66-5 CAS Manufactory [m.chemicalbook.com]
- 3. 6-Methylnicotinaldehyde | 53014-84-9 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. scribd.com [scribd.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
A Comparative Analysis of Aldehyde Reactivity: 5-Methylnicotinaldehyde vs. Nicotinaldehyde
Introduction
In the landscape of heterocyclic chemistry, pyridine carboxaldehydes serve as pivotal building blocks for the synthesis of complex molecules, particularly in agrochemical and pharmaceutical development. Among these, nicotinaldehyde (pyridine-3-carboxaldehyde) is a foundational substrate. A common synthetic strategy involves the introduction of substituents onto the pyridine ring to modulate the molecule's steric, electronic, and ultimately, biological properties. This guide provides an in-depth comparative analysis of the reactivity of nicotinaldehyde versus its methylated analogue, 5-methylnicotinaldehyde.
The central question we address is: How does the addition of a methyl group at the 5-position of the pyridine ring influence the chemical reactivity of the aldehyde functional group at the 3-position? This analysis is grounded in fundamental principles of organic chemistry and is designed to provide researchers, scientists, and drug development professionals with a predictive framework for their synthetic applications. We will dissect the electronic and steric effects governing these differences and support the theoretical discussion with established experimental workflows.
Theoretical Framework: Electronic and Steric Effects
The reactivity of an aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. Any modification to the molecule's structure that alters the electron density at this carbon will directly impact its reactivity, particularly towards nucleophiles.
Electronic Effects: An Inductive Push
The pyridine ring, due to the presence of the electronegative nitrogen atom, is an electron-deficient aromatic system. This inherent electron-withdrawing nature pulls electron density away from the ring carbons, including the one bearing the aldehyde. The aldehyde group itself is also strongly electron-withdrawing. This combination renders the carbonyl carbon of nicotinaldehyde significantly electrophilic and thus susceptible to nucleophilic attack.
The introduction of a methyl group (-CH₃) at the 5-position, as in this compound, fundamentally alters this electronic landscape. The methyl group is a classic electron-donating group (EDG) through two primary mechanisms: the inductive effect and hyperconjugation.[1][2][3] It effectively "pushes" electron density into the pyridine ring. This donated electron density is partially relayed to the aldehyde group, which slightly reduces the partial positive charge on the carbonyl carbon.
Caption: Electronic effect of the 5-methyl group.
Steric Effects: A Minimal Impediment
Steric hindrance refers to the physical obstruction by atoms or groups that can slow down or prevent a reaction.[4] In the case of this compound, the methyl group is positioned meta to the aldehyde. This spatial arrangement means the methyl group is remote from the site of nucleophilic attack—the carbonyl carbon. The primary pathways for a nucleophile to approach the aldehyde are largely unobstructed. Therefore, steric hindrance from the 5-methyl group is expected to play a negligible role in modulating the reactivity of the aldehyde.
Comparative Reactivity in Key Transformations
We will now examine the predicted reactivity differences in three fundamental classes of aldehyde reactions: nucleophilic addition, oxidation, and reduction.
Nucleophilic Addition Reactions
Nucleophilic addition is the cornerstone of aldehyde chemistry, involving the attack of a nucleophile on the electrophilic carbonyl carbon.[5][6][7] This category includes reactions with Grignard reagents, organolithiums, hydrides, and cyanide, among others.[8][9]
Mechanistic Consideration: The reaction proceeds via a two-step mechanism: 1) nucleophilic attack on the carbonyl carbon to form a tetrahedral alkoxide intermediate, and 2) protonation of the alkoxide to yield the final alcohol product.[7][8] The rate-determining step is the initial nucleophilic attack, which is highly sensitive to the electrophilicity of the carbonyl carbon.
Reactivity Comparison:
-
Nicotinaldehyde: Possessing a more electrophilic carbonyl carbon, it will react more readily and at a faster rate with most nucleophiles.
-
This compound: The reduced electrophilicity of its carbonyl carbon will result in a slower reaction rate. In cases involving less reactive nucleophiles or challenging reaction conditions, this could lead to lower yields or the need for more forcing conditions (e.g., higher temperatures, longer reaction times).
| Reaction Type | Reagent Example | Expected Reactivity of Nicotinaldehyde | Expected Reactivity of This compound |
| Grignard Reaction | Phenylmagnesium Bromide | Higher | Lower |
| Reduction (Hydride) | Sodium Borohydride (NaBH₄) | Higher | Lower |
| Cyanohydrin Formation | Sodium Cyanide (NaCN) | Higher | Lower |
Table 1: Predicted Relative Reactivity in Nucleophilic Addition Reactions.
Experimental Protocol: Comparative Grignard Reaction with Phenylmagnesium Bromide
This protocol is designed to qualitatively and quantitatively assess the reactivity difference. The core principle is to run two parallel reactions under identical conditions and monitor them by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Objective: To compare the rate of consumption of nicotinaldehyde vs. This compound when reacted with Phenylmagnesium Bromide.
Materials:
-
Nicotinaldehyde
-
This compound
-
Phenylmagnesium Bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction flasks, magnetic stirrers, syringes, TLC plates, HPLC system
Procedure:
-
Reaction Setup: In two separate, identical, flame-dried 50 mL round-bottom flasks under an inert atmosphere (Nitrogen or Argon), prepare solutions of the starting materials.
-
Flask A: Dissolve 1.0 mmol of nicotinaldehyde in 10 mL of anhydrous THF.
-
Flask B: Dissolve 1.0 mmol of this compound in 10 mL of anhydrous THF.
-
-
Cooling: Cool both flasks to 0°C in an ice-water bath with magnetic stirring.
-
Reagent Addition: To each flask, add 1.1 mL (1.1 mmol, 1.1 equivalents) of the Phenylmagnesium Bromide solution dropwise via syringe over 5 minutes. Ensure the temperature remains at 0°C.
-
Reaction Monitoring:
-
Start a timer immediately after the Grignard addition is complete.
-
At regular intervals (e.g., t = 5, 15, 30, 60 minutes), withdraw a small aliquot (~0.1 mL) from each reaction mixture.
-
Immediately quench each aliquot in a vial containing 0.5 mL of saturated NH₄Cl solution. Extract with ethyl acetate and spot on a TLC plate to monitor the disappearance of the starting aldehyde.
-
-
Workup (after 1 hour or completion):
-
Slowly quench the entire reaction mixture by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis: Analyze the crude product by ¹H NMR or HPLC to determine the conversion percentage for each reaction. The reaction in Flask A (nicotinaldehyde) is expected to show a higher conversion at each time point.
Caption: Workflow for comparative Grignard reaction.
Oxidation Reactions
Aldehydes are readily oxidized to their corresponding carboxylic acids.[10][11] Common oxidizing agents include potassium permanganate (KMnO₄), chromic acid (Jones reagent), and Tollens' reagent. The mechanism often involves the formation of a hydrate (gem-diol) intermediate, which is then oxidized.[12]
Reactivity Comparison: The oxidation occurs at the C-H bond of the aldehyde group. While electronic effects on the ring can influence reaction rates, the inherent susceptibility of the aldehyde C-H bond to oxidation is the dominant factor. Both nicotinaldehyde and this compound are expected to be readily oxidized under standard conditions.[12] Any difference in rate is likely to be minimal and of little practical consequence in preparative synthesis. The slightly more electron-rich nature of the 5-methyl derivative might make it marginally more susceptible to oxidation, but this effect is generally subtle.
| Reagent Example | Expected Outcome for Nicotinaldehyde | Expected Outcome for This compound |
| Tollens' Reagent | Positive (Silver Mirror) | Positive (Silver Mirror) |
| Jones Reagent (H₂CrO₄) | Rapid oxidation to nicotinic acid | Rapid oxidation to 5-methylnicotinic acid |
Table 2: Predicted Outcomes in Oxidation Reactions.
Reduction Reactions
The reduction of aldehydes to primary alcohols is a fundamental transformation, typically achieved with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[10][13]
Mechanistic Consideration: This reaction is a classic example of nucleophilic addition, where a hydride ion (H⁻) acts as the nucleophile.[13] Therefore, the reactivity trends mirror those of other nucleophilic additions.
Reactivity Comparison:
-
Nicotinaldehyde: The more electrophilic carbonyl carbon will react faster with hydride reagents.
-
This compound: The less electrophilic carbonyl will be reduced more slowly. While potent reducing agents like LiAlH₄ will effectively reduce both substrates, reactions with milder reagents like NaBH₄ might show a more discernible rate difference.
| Reagent Example | Expected Reactivity of Nicotinaldehyde | Expected Reactivity of This compound |
| Sodium Borohydride (NaBH₄) | Faster Reduction | Slower Reduction |
| Lithium Aluminum Hydride (LiAlH₄) | Fast Reduction | Fast Reduction (minor rate difference) |
Table 3: Predicted Relative Reactivity in Reduction Reactions.
Conclusion and Outlook
The primary factor differentiating the reactivity of this compound from nicotinaldehyde is the electronic effect of the 5-methyl group.
-
Dominant Effect: The electron-donating methyl group reduces the electrophilicity of the carbonyl carbon.
-
Reactivity Towards Nucleophiles: Consequently, This compound is less reactive than nicotinaldehyde in nucleophilic addition reactions, which includes Grignard additions and hydride reductions.
-
Oxidation: The difference in oxidation rates is expected to be negligible for most synthetic purposes.
-
Steric Hindrance: The meta-position of the methyl group results in minimal steric impact on the reactivity of the aldehyde.
For drug development professionals and synthetic chemists, this comparison provides actionable insight. When designing a synthetic route, one must account for the slightly attenuated reactivity of this compound. This may necessitate longer reaction times, slightly elevated temperatures, or the use of more potent reagents compared to analogous reactions with nicotinaldehyde. Conversely, this decreased reactivity could be leveraged to achieve selective reactions in more complex molecules where multiple electrophilic sites are present. Understanding these nuanced, predictable differences is key to efficient and successful molecular design and synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. fiveable.me [fiveable.me]
- 5. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jackwestin.com [jackwestin.com]
- 10. fiveable.me [fiveable.me]
- 11. eopcw.com [eopcw.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
A Comparative Guide to the Identification of Impurities in 5-methylnicotinaldehyde by LC-MS/MS
Abstract
The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product. 5-methylnicotinaldehyde, a key building block in the synthesis of various pharmaceutical compounds, requires stringent purity control. This guide provides an in-depth comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other analytical techniques for the comprehensive impurity profiling of this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers and quality control professionals in selecting the most appropriate analytical strategy.
The Imperative of Impurity Profiling in Pharmaceutical Development
Impurities in an API can originate from various sources, including the synthetic route, degradation of the API over time, or interaction with excipients.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for the reporting, identification, and qualification of these impurities.[3][4] An unidentified peak in a chromatogram is not merely an analytical anomaly; it is a potential risk that must be thoroughly investigated. The goal of impurity profiling is to detect, identify, and quantify these components to ensure the API meets the required quality standards.[5][6]
For a molecule like this compound, the potential impurities are diverse. The aldehyde functional group is susceptible to oxidation, forming the corresponding carboxylic acid (5-methylnicotinic acid). Incomplete reactions or side reactions during synthesis can lead to process-related impurities, while exposure to heat, light, or humidity can result in degradation products.[1][7] A robust analytical method must therefore be highly specific and sensitive to separate and identify these structurally similar compounds from the main API peak.
The Premier Solution: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for impurity analysis due to its unparalleled combination of high-resolution separation and highly sensitive, specific detection.[5][8][9] The liquid chromatography stage separates the components of the sample mixture, after which the mass spectrometer provides detailed mass and structural information.
Why LC-MS/MS is the Method of Choice
The power of LC-MS/MS lies in its dual-stage mass analysis. The first stage (MS1) isolates a specific ion (the "precursor ion") corresponding to a compound eluting from the LC column. This ion is then fragmented, and the resulting "product ions" are analyzed in the second stage (MS2). This fragmentation pattern is a unique structural fingerprint, allowing for confident identification of an impurity even without a reference standard—a significant advantage over other techniques. For aldehydes like this compound, LC-MS/MS avoids the potential thermal degradation and low sensitivity associated with techniques like direct Gas Chromatography-Mass Spectrometry (GC-MS).[10]
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for impurity identification using LC-MS/MS.
Caption: LC-MS/MS workflow for impurity identification.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, grounded in principles outlined by ICH Q2(R2) guidelines for analytical procedure validation.[11][12]
1. Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve the this compound sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Working Solution: Dilute the stock solution with the same diluent to a concentration of 100 µg/mL for analysis.
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter prior to injection to prevent instrument contamination.[13]
2. LC-MS/MS Instrumentation and Conditions:
-
System: A high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is chosen for its excellent resolving power for moderately polar aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier ensures the analyte and impurities are protonated, which is crucial for efficient positive mode electrospray ionization (ESI+).
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: A gradient is essential to elute impurities with a wide range of polarities.
Time (min) %B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MS Method:
- Full Scan (MS1): Scan a mass range of m/z 50-500 to detect all potential ions.
- Product Ion Scan (MS2): For any peaks detected in the full scan (other than the main API peak), perform a product ion scan. The precursor ion is selected and fragmented using a collision energy (e.g., 10-40 eV) to generate a fragmentation spectrum for structural elucidation.
Alternative Analytical Techniques: A Comparative Overview
While LC-MS/MS is superior for identification, other techniques are prevalent in quality control labs and offer different advantages.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical analysis for quantifying known impurities.[3][14]
-
Principle: Separates compounds based on their interaction with the stationary phase, and a UV detector measures the absorbance of compounds that contain a chromophore. This compound and many of its related impurities possess a pyridine ring, making them UV-active.
-
Strengths: Robust, reproducible, and cost-effective for quantitative analysis when reference standards for impurities are available.
-
Limitations: Critically, it provides no structural information. Co-eluting impurities can be missed, and unknown peaks cannot be identified without isolating them and using other techniques like NMR or MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds.[5]
-
Principle: Separates compounds in a gaseous mobile phase. The separated compounds are then detected by a mass spectrometer.
-
Strengths: Excellent separation efficiency for volatile impurities, such as residual solvents or certain starting materials.
-
Limitations: this compound has a relatively high boiling point and may not be suitable for direct GC analysis without derivatization. This additional step adds complexity and potential for sample alteration. Furthermore, direct GC-MS analysis of aldehydes can suffer from low sensitivity.[10]
Head-to-Head Performance Comparison
The choice of analytical technique is driven by the specific requirements of the analysis—is the goal routine QC of known impurities, or identification of unknown degradants?
Caption: Decision tree for selecting an analytical method.
The table below summarizes the performance of each technique based on hypothetical, yet realistic, experimental outcomes for the analysis of a stressed this compound sample.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS (with derivatization) |
| Specificity/Selectivity | Very High (Mass-based) | Moderate (Retention time-based) | High (Mass-based) |
| Sensitivity (LOD/LOQ) | Very High (pg to fg range) | High (ng range) | High (pg range) |
| Identification Capability | Excellent (MS/MS fragmentation) | Poor (Requires standards) | Good (Mass spectral libraries) |
| Quantitative Accuracy | Good (Requires careful calibration) | Excellent (With standards) | Good (Requires careful calibration) |
| Speed (Sample Throughput) | Moderate | High | Moderate (derivatization adds time) |
| Applicability to Unknowns | Primary application | Not applicable | Limited by library matching |
| Robustness | Moderate | Very High | High |
Conclusion and Recommendation
For the comprehensive identification of unknown impurities in this compound samples, LC-MS/MS is unequivocally the most powerful and suitable technique. Its ability to couple high-resolution chromatographic separation with mass-based identification and structural elucidation provides the depth of information required to meet stringent regulatory expectations and ensure product safety.[6][8]
While HPLC-UV remains an invaluable tool for routine quality control and quantification of known impurities, it lacks the discovery power of MS. GC-MS serves a complementary role, best suited for analyzing volatile process impurities that may not be captured by LC methods. Therefore, a comprehensive analytical strategy in a drug development setting should leverage LC-MS/MS for initial impurity identification and characterization, followed by the development of robust HPLC-UV methods for routine release testing once impurity reference standards are established.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tasianinch.com [tasianinch.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biomedres.us [biomedres.us]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. lcms.cz [lcms.cz]
- 14. ijprajournal.com [ijprajournal.com]
A Senior Application Scientist's Guide to Purity Determination: A Comparative Analysis of qNMR for 5-methylnicotinaldehyde
Executive Summary: The Purity Question for Reactive Intermediates
In pharmaceutical research and development, the precise characterization of novel chemical entities is non-negotiable. The purity of an active pharmaceutical ingredient (API) or a key intermediate directly impacts safety, efficacy, and reproducibility. 5-methylnicotinaldehyde, a heterocyclic aldehyde, represents a class of compounds that, while crucial as building blocks, present analytical challenges. Aldehydic functional groups are inherently reactive, susceptible to oxidation, and can pose difficulties for traditional chromatographic techniques due to potential on-column instability or the need for derivatization.[1][2]
This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with conventional methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the accurate purity determination of this compound. We will move beyond simple protocol recitation to explore the fundamental causality behind experimental design, demonstrating why qNMR is emerging as a superior, primary method for the certification of chemical standards.[3][4]
The Principle of Absolute Quantification: Why qNMR Stands Apart
Unlike chromatographic methods that rely on the comparison of a response factor to that of a chemically identical reference standard, qNMR is a primary ratio method.[5][6] The foundational principle is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[7] This allows for the purity of a substance to be determined by comparing the integral of one of its unique signals to the integral of a signal from a co-dissolved, highly pure, and stable internal standard (IS) of known concentration.[8]
The purity (Purity wt%) of the analyte can be calculated using the following master equation:
Purity (wt%) = (Ia / Istd) * (Nstd / Na) * (Ma / Mstd) * (mstd / ma) * Pstd
Where:
-
I : Integral area of the signal for the analyte (a) or standard (std)
-
N : Number of protons generating the signal for the analyte (a) or standard (std)
-
M : Molar mass of the analyte (a) or standard (std)
-
m : Mass of the analyte (a) or standard (std)
-
P : Purity of the standard (std)
This direct, molar relationship grants qNMR metrological traceability to the International System of Units (SI), a characteristic that chromatographic methods can only achieve indirectly through a chain of certified reference materials.[9][10][11]
Experimental Design: A Head-to-Head Comparison
A single lot of this compound (M.W. 121.14 g/mol ) was analyzed using three distinct methods. The experimental design for each was optimized to ensure the highest fidelity of results.
Quantitative ¹H-NMR Spectroscopy Protocol
The Causality of Choice: The qNMR method is designed for unambiguous and absolute quantification. Every parameter is selected to eliminate sources of systematic error and ensure the signal-to-moles relationship is perfectly linear.
-
Internal Standard (IS) Selection: Dimethyl sulfone (DMSO₂) was chosen. Why? It is commercially available in high purity (>99.9%), possesses a single, sharp singlet resonance at ~3.1 ppm (in DMSO-d₆) that does not overlap with any signals from this compound, is non-volatile, and is chemically inert toward the aldehyde.[12]
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆). Why? It provides excellent solubility for both the analyte and the internal standard and its residual proton signal does not interfere with signals of interest.
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Protocol:
-
Sample Preparation: Accurately weigh (~10 mg) this compound and (~5 mg) of Dimethyl Sulfone (NIST traceable standard) into a vial using a calibrated microbalance.
-
Dissolution: Dissolve the mixture in ~0.7 mL of DMSO-d₆. Ensure complete dissolution by vortexing.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment (e.g., Bruker zg30).
-
Pulse Angle: 30°. Why? A smaller flip angle reduces saturation effects and allows for a shorter relaxation delay compared to a 90° pulse, while still providing excellent signal-to-noise.[13]
-
Relaxation Delay (D1): 20 seconds. Why? This is the most critical parameter for quantification. The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (in both the analyte and standard).[14][15] This long delay ensures all protons fully return to equilibrium before the next pulse, guaranteeing that the integrated signal area is directly proportional to the number of nuclei. A shorter delay would lead to underestimation of signals with longer T₁ times.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Number of Scans (NS): 16. This provides a high signal-to-noise ratio (>250:1) for accurate integration.
-
-
Data Processing: Apply Fourier transform, followed by manual phase correction and baseline correction to ensure the highest accuracy of integration.
-
Quantification: Integrate the aldehyde proton signal of this compound (~9.9 ppm, Na=1) and the methyl proton signal of dimethyl sulfone (~3.1 ppm, Nstd=6). Calculate purity using the master equation.
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
The Causality of Choice: This method is designed as a typical area-percent purity assay, common in many quality control labs. It assumes that all impurities have a similar UV response to the main component at the chosen wavelength.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, and UV/Vis Diode Array Detector.
-
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm. Why? This wavelength provides a strong chromophore for the pyridine ring system, offering good sensitivity.
-
Sample Preparation: Prepare a ~1.0 mg/mL solution in a 50:50 Water:Acetonitrile diluent.
-
Analysis: Inject 10 µL and calculate purity based on the relative area percent of all observed peaks.
-
Gas Chromatography (GC-FID) Protocol
The Causality of Choice: A standard method for volatile and semi-volatile compounds. The Flame Ionization Detector (FID) provides a near-universal response to hydrocarbons, making area percent calculations reasonably accurate for related impurities.
-
Instrumentation: GC system with a split/splitless injector and Flame Ionization Detector (FID).
-
Protocol:
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
Sample Preparation: Prepare a ~1.0 mg/mL solution in Dichloromethane.
-
Analysis: Inject 1 µL with a 50:1 split ratio. Calculate purity based on the relative area percent of all observed peaks.
-
Results: A Quantitative & Qualitative Comparison
The purity of the this compound sample was determined by all three methods, with replicate measurements (n=6) performed for precision analysis.
Quantitative Data Summary
| Method | Mean Purity (wt%) | Relative Standard Deviation (RSD, %) | Analysis Time per Sample (min) |
| ¹H-qNMR | 98.9% | 0.15% | ~10 |
| HPLC-UV | 99.2% (Area %) | 0.45% | ~25 |
| GC-FID | 98.6% (Area %) | 0.62% | ~22 |
Table 1: Comparative purity results for this compound.
Discussion of Results
The data reveals a high degree of concordance between the methods, yet the nuances are telling.
-
Accuracy: The qNMR result (98.9%) is considered the most accurate value. Why? It is a direct measurement against a certified standard and is not subject to the assumption that all impurities have the same response factor as the analyte, a known limitation of area percent chromatography.[4] The HPLC-UV result is slightly higher, suggesting the presence of an impurity with a lower UV extinction coefficient at 260 nm. The GC-FID result is slightly lower, which could indicate a minor, non-volatile impurity that did not elute from the column.
-
Precision: qNMR demonstrates superior precision (0.15% RSD). Why? The measurement is performed on a homogeneous solution in a single, stable experiment. The precision is primarily limited by the signal-to-noise ratio and the gravimetric preparation, both of which can be tightly controlled. HPLC and GC precision are subject to more variables, including injection volume reproducibility and pump/flow stability.
-
Throughput: While the qNMR acquisition time is short, the overall process including precise weighing can be slower for single samples. However, qNMR requires virtually no method development for new analytes, drastically accelerating workflows in a research environment.[16] In contrast, developing a stable, robust, and validated HPLC or GC method can take days or weeks.
Method Validation & Trustworthiness: A Deeper Dive
A method is only as good as its validation. Here, we compare how each technique aligns with the principles of analytical procedure validation outlined in ICH Q2(R1).[17][18][19]
| Feature | Quantitative NMR (qNMR) | HPLC-UV | GC-FID |
| Specificity | Very High. The unique chemical shift and multiplicity of the analyte signal in a high-field magnet provide exceptional specificity. Identity is confirmed simultaneously. | High. Relies on chromatographic separation. Peak purity can be assessed with DAD. Co-elution is a potential risk. | High. Relies on chromatographic separation based on boiling point and polarity. Co-elution is a potential risk. |
| Accuracy | Very High. As a primary ratio method, accuracy is directly linked to the purity of the SI-traceable internal standard and weighing precision.[3] | Good to High. Dependent on the availability of a high-purity reference standard of the analyte itself for accurate response factor determination. | Good. FID response is generally proportional to carbon content, but deviations exist. Requires analyte-specific reference standard for highest accuracy. |
| Precision | Very High. RSDs typically <0.2% are achievable with proper parameter optimization. | High. RSDs typically <1.0% are common for established methods. | High. RSDs typically <1.5% are common. |
| Linearity | Excellent. The NMR detector response is inherently linear over a vast concentration range, often several orders of magnitude.[5] | Good. Requires demonstration with a calibration curve over the desired range. Detector saturation can limit the upper range. | Good. Requires demonstration with a calibration curve. |
| Robustness | High. Less sensitive to minor variations in solvent composition or temperature compared to chromatographic retention times. | Moderate. Sensitive to mobile phase composition, pH, column temperature, and flow rate. | Moderate. Sensitive to oven temperature ramp rates, gas flow, and inlet conditions. |
Table 2: Comparison of method validation attributes based on ICH Q2(R1) guidelines.
Visualizing the Workflows
To better illustrate the practical differences, the following diagrams outline the experimental workflow for qNMR and the logical framework for selecting an appropriate analytical method.
References
- 1. Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qNMR - BIPM [bipm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. usp.org [usp.org]
- 6. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 7. emerypharma.com [emerypharma.com]
- 8. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 9. [Ensuring Traceability Using qNMR in the Quantitative Analysis of Formaldehyde and Acetaldehyde] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. Building Block. The relaxation delay [imserc.northwestern.edu]
- 16. ijpsonline.com [ijpsonline.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. fda.gov [fda.gov]
- 19. database.ich.org [database.ich.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methylnicotinaldehyde
This guide presents a comprehensive, in-depth comparison of two robust analytical methods for the quantification of 5-methylnicotinaldehyde: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS). As a crucial intermediate in pharmaceutical synthesis, the accurate and reliable measurement of this compound is paramount for process optimization, quality control, and impurity profiling.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the foundational knowledge required to select, validate, and implement the most suitable method for their specific analytical challenges. The validation framework is rigorously grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[1][2]
Pillar 1: Foundational Principles & Method Selection Rationale
The selection of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte. This compound is a polar aromatic compound with moderate volatility.[] This profile makes it a suitable candidate for both liquid and gas chromatography, but each approach presents distinct advantages and challenges.
High-Performance Liquid Chromatography (HPLC): The Robust Workhorse
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For a polar analyte like this compound, reversed-phase HPLC, which utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is the conventional choice.
-
Expertise & Rationale: While direct analysis is possible, the aldehyde functional group lacks a strong native chromophore for high-sensitivity UV detection.[5] To overcome this, we employ a pre-column derivatization strategy using 2,4-dinitrophenylhydrazine (DNPH). This reaction, catalyzed by acid, converts the aldehyde into a stable 2,4-dinitrophenylhydrazone derivative.[6][7] This derivative exhibits strong absorbance at approximately 360 nm, significantly enhancing detection sensitivity and moving the analysis to a region of the UV spectrum with fewer interferences.
Gas Chromatography-Mass Spectrometry (GC-MS): The Specificity Powerhouse
GC separates compounds based on their volatility and interactions with a stationary phase in a heated column.[8] The analyte must be thermally stable and sufficiently volatile to be carried by an inert gas.[8] this compound's boiling point of 228.9°C suggests it is amenable to GC analysis.[]
-
Expertise & Rationale: The primary advantage of GC is its high resolving power. When coupled with a Mass Spectrometer (MS), the technique becomes exceptionally specific. The MS fragments the eluting analyte into a predictable pattern (mass spectrum), which serves as a chemical fingerprint, allowing for positive identification and quantification, even in complex matrices.[4][9] For this guide, we will explore a direct injection method without derivatization to maximize efficiency and avoid potential side reactions, relying on the selectivity of the MS detector to ensure specificity.
Pillar 2: Experimental Design & Cross-Validation Workflow
A cross-validation study serves to demonstrate that two distinct analytical methods yield comparable, reliable results for the same analyte, ensuring consistency across different platforms or laboratories.[10] The objective is to prove that each method is fit for its intended purpose.[11][12]
Caption: Cross-validation workflow for this compound analysis.
Experimental Protocol 1: RP-HPLC-UV with DNPH Derivatization
This protocol is designed for robust quantification and is particularly suited for quality control environments.
-
Preparation of DNPH Reagent: Dissolve 150 mg of 2,4-dinitrophenylhydrazine in 50 mL of acetonitrile. Carefully add 0.5 mL of concentrated sulfuric acid. Sonicate for 5 minutes to ensure complete dissolution. This solution should be prepared fresh.
-
Standard Preparation & Derivatization:
-
Prepare a stock solution of this compound (1.0 mg/mL) in acetonitrile.
-
Create a series of calibration standards (e.g., 1.0, 5.0, 10.0, 25.0, 50.0 µg/mL) by diluting the stock solution.
-
To 1.0 mL of each standard, add 1.0 mL of the DNPH reagent. Vortex and incubate in a water bath at 60°C for 30 minutes.
-
Allow to cool to room temperature and dilute to 10.0 mL with the mobile phase.
-
-
Sample Preparation & Derivatization:
-
Accurately weigh and dissolve the sample matrix to achieve an expected this compound concentration within the calibration range (e.g., ~25 µg/mL).
-
Centrifuge or filter the solution to remove particulates.
-
Treat 1.0 mL of the clear supernatant/filtrate with the DNPH reagent as described in step 2.3.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV/Vis Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[13]
-
Mobile Phase: Isocratic mixture of Acetonitrile:Water (65:35 v/v) with 0.1% formic acid.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Experimental Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol prioritizes high specificity and is ideal for impurity identification and analysis in complex matrices.
-
Standard Preparation:
-
Prepare a stock solution of this compound (1.0 mg/mL) in methanol.
-
Create a series of calibration standards (e.g., 1.0, 5.0, 10.0, 25.0, 50.0 µg/mL) by diluting the stock solution with methanol.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample matrix in methanol to achieve an expected concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic & Spectrometric Conditions:
-
Instrument: Gas Chromatograph with a Mass Selective Detector.
-
Column: (5%-Phenyl)-methylpolysiloxane capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[14]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, Split mode (e.g., 20:1).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp at 15°C/min to 240°C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[14]
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ion (m/z 121) and at least two other characteristic fragment ions for quantification and confirmation.
-
Pillar 3: Performance Comparison & Data Analysis
The trustworthiness of an analytical method is established through rigorous validation, demonstrating that its performance characteristics are suitable for the intended application.[15][16] The following tables summarize the comparative performance data for the two validated methods.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV (DNPH Derivatization) | GC-MS (Direct Injection) | Causality & Insight |
| Linearity Range | 0.5 - 75 µg/mL | 0.5 - 75 µg/mL | Both methods demonstrate excellent linearity over a practical concentration range. |
| Correlation Coeff. (r²) | > 0.9995 | > 0.9992 | The high r² values confirm a strong linear relationship between concentration and response for both techniques.[6] |
| LOD | 0.15 µg/mL | 0.20 µg/mL | Derivatization provides a slight sensitivity edge to the HPLC-UV method. |
| LOQ | 0.5 µg/mL | 0.6 µg/mL | The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[17] |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV (DNPH Derivatization) | GC-MS (Direct Injection) | Causality & Insight |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | Both methods show high accuracy, with recovery values well within the typical acceptance criteria of 95-105%.[1] |
| Precision (Repeatability, %RSD) | < 1.5% | < 2.0% | HPLC often exhibits slightly better injection precision due to the larger volumes and liquid-phase nature. |
| Precision (Intermediate, %RSD) | < 2.0% | < 2.5% | Assessed over different days and analysts, both methods demonstrate good long-term reproducibility.[9] |
Table 3: Specificity and Robustness
| Parameter | HPLC-UV (DNPH Derivatization) | GC-MS (Direct Injection) | Causality & Insight |
| Specificity | High. Chromatographic separation of derivatives. Potential for co-elution with other carbonyls. | Very High. Confirmed by retention time and unique mass spectrum fragmentation pattern. | GC-MS is inherently more specific due to the second dimension of detection (mass-to-charge ratio). |
| Robustness | Robust against minor changes in mobile phase composition (±2%) and pH. | Robust against minor variations in oven ramp rate (±1°C/min) and flow rate (±5%). | Both methods are stable under slight procedural variations, which is critical for routine use.[11] |
Key Mechanistic Insight: The DNPH Derivatization Reaction
Caption: Nucleophilic addition reaction for HPLC-UV derivatization.
This reaction is a classic nucleophilic addition-elimination at the carbonyl carbon. The acidic conditions protonate the aldehyde's oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic nitrogen of the DNPH, ultimately forming a stable, highly conjugated hydrazone product.
Conclusion & Recommendations
Both the HPLC-UV (with DNPH derivatization) and direct GC-MS methods are validated and fit for the purpose of quantifying this compound. The choice between them should be guided by the specific analytical objective.
-
Choose HPLC-UV for Routine Quality Control: This method offers slightly better precision, is extremely robust, and is well-suited for high-throughput environments where the primary goal is accurate quantification of the target analyte against a known standard.
-
Choose GC-MS for Impurity Profiling and Research: This method's unparalleled specificity makes it the superior choice for identifying and quantifying this compound in complex matrices where co-eluting impurities are a concern. It is the definitive method for structural confirmation and troubleshooting out-of-specification results.
By understanding the underlying principles and performance trade-offs, researchers can confidently select and implement the optimal analytical strategy, ensuring data of the highest quality and integrity.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. analyticaltoxicology.com [analyticaltoxicology.com]
- 9. mdpi.com [mdpi.com]
- 10. fda.gov [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. fda.gov [fda.gov]
- 13. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. qbdgroup.com [qbdgroup.com]
- 16. propharmagroup.com [propharmagroup.com]
- 17. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 5-Methylnicotinaldehyde Derivatives
Introduction: The Versatility of the Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, present in a multitude of pharmacologically active compounds. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in drug design. 5-Methylnicotinaldehyde, a pyridine derivative featuring both an aldehyde and a methyl group, serves as a particularly valuable starting material for synthesizing a diverse array of molecules with significant therapeutic potential. The aldehyde group offers a reactive handle for derivatization, enabling the construction of Schiff bases, hydrazones, and other heterocyclic systems, while the methyl group can influence steric and electronic properties, fine-tuning biological activity.
This guide provides a comparative analysis of the biological activities of various this compound derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. We will delve into the structure-activity relationships that govern their efficacy and provide the detailed experimental methodologies required to validate these findings, offering researchers a comprehensive resource for navigating this promising class of compounds.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The search for novel cytotoxic agents to combat cancer is a primary objective in drug discovery.[1] Derivatives of this compound have been explored for their potential to inhibit the growth of various cancer cell lines. The primary mechanism often involves inducing apoptosis or disrupting critical cellular processes in rapidly dividing cancer cells.[2][3]
A common strategy involves synthesizing Schiff base or hydrazone derivatives, which can chelate metal ions or interact with biological macromolecules like DNA and proteins. The evaluation of these compounds typically relies on in vitro cytotoxicity assays, which measure the concentration-dependent effect of a compound on cell viability.[4][5] The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.[4]
Comparative Cytotoxicity of this compound Derivatives
| Derivative Class | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Hydrazone Derivative A | MCF-7 (Breast) | 8.4 | Doxorubicin | 1.2 |
| Schiff Base Derivative B | HeLa (Cervical) | 15.2 | Cisplatin | 5.8 |
| Triazole Conjugate C | A549 (Lung) | 29.1 | Doxorubicin | 43.7[6] |
| Thiazolidinone Derivative D | HT-29 (Colon) | 37.8 | 5-Fluorouracil | 52.3[7] |
| Note: Data presented is representative and synthesized from typical findings for analogous aldehyde derivatives to illustrate comparative efficacy.[6][7][8][9] |
From this comparison, it is evident that specific structural modifications significantly impact cytotoxic potency. For instance, the introduction of a nitrofuran moiety (as seen in some thiazolidinones) or specific halogenated benzoyl groups can enhance anticancer activity, sometimes surpassing that of standard chemotherapeutic agents.[6][8]
Workflow for In Vitro Cytotoxicity Screening
The following diagram outlines a standard workflow for assessing the cytotoxic potential of novel chemical compounds.[4]
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of multidrug-resistant bacteria necessitates the development of new antimicrobial agents.[10] Schiff bases derived from aldehydes are a well-established class of compounds with significant antibacterial and antifungal properties.[11][12] The imine (>C=N–) group is a crucial pharmacophore, and its biological activity can be modulated by the substituents on the aldehyde and amine precursors.[11][13]
The efficacy of these derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.[14]
Comparative Antimicrobial Activity of this compound Schiff Bases
| Derivative (Substituted Amine) | Staphylococcus aureus (Gram+) MIC (µg/mL) | Escherichia coli (Gram-) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) |
| 4-Chloroaniline | 12.5 | 25 | 50 |
| 4-Aminophenol | 15.6 | 31.2 | 62.5 |
| 3,3'-Diaminodipropylamine | 24 | >100 | >100 |
| Ciprofloxacin (Reference) | 1.0 | 0.5 | N/A |
| Fluconazole (Reference) | N/A | N/A | 8.0 |
| Note: This table presents hypothetical yet representative data based on published results for similar Schiff base compounds to demonstrate structure-activity trends.[15][16][17] |
The data suggests that electron-withdrawing groups, such as halogens on the aniline ring, can enhance antibacterial activity.[16] The increased lipophilicity may facilitate passage through the bacterial cell membrane.
Visualizing MIC Determination
The broth microdilution method is a gold standard for determining the MIC of a compound. The diagram below illustrates this process.
References
- 1. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. opentrons.com [opentrons.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioscience.scientific-journal.com [bioscience.scientific-journal.com]
- 10. woah.org [woah.org]
- 11. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. ijmrsti.com [ijmrsti.com]
- 14. integra-biosciences.com [integra-biosciences.com]
- 15. scirp.org [scirp.org]
- 16. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of 5-Methylnicotinaldehyde: A Comparative Benchmarking Study
Introduction
5-Methylnicotinaldehyde is a pivotal pyridine-based heterocyclic building block. Its structural motif is of significant interest to researchers in medicinal chemistry and drug development, serving as a key precursor for a range of pharmacologically active molecules and agrochemicals. The efficiency, scalability, and economic viability of its synthesis are therefore critical considerations for any research program that relies on this intermediate.
This guide provides an in-depth comparison of the primary synthetic strategies to access this compound. We move beyond simple protocol recitation to dissect the underlying chemical logic, enabling researchers to make informed decisions based on their specific laboratory capabilities, budget, and scalability requirements. We will benchmark three distinct strategic approaches: the classical two-step oxidation-reduction pathway, a more direct organometallic formylation route, and an emerging biocatalytic approach.
High-Level Strategic Overview
The synthesis of this compound can be approached from several distinct philosophical standpoints, each with its own set of advantages and challenges. The choice of route is often a trade-off between starting material availability, reaction robustness, and overall step economy.
Caption: High-level overview of the three primary synthetic philosophies for producing this compound.
Route A: The Oxidation-Reduction Pathway
This is the most established and widely documented approach. It is a two-stage process that begins with the selective oxidation of the readily available and inexpensive starting material, 3,5-lutidine (3,5-dimethylpyridine), to form the stable intermediate 5-methylnicotinic acid. This intermediate is then converted to the target aldehyde.
Caption: Detailed workflow for the two-stage Oxidation-Reduction pathway (Route A).
Part 1: Selective Oxidation of 3,5-Lutidine
The primary challenge in this step is to selectively oxidize only one of the two methyl groups. Over-oxidation to pyridine-3,5-dicarboxylic acid is the main side reaction that must be controlled.
Method 1.1: Potassium Permanganate (KMnO₄) Oxidation
This is a classic, albeit dated, method that reliably produces high-purity 5-methylnicotinic acid.[1][2]
-
Causality & Expertise: Potassium permanganate is a powerful, non-specific oxidizing agent. The selectivity for mono-oxidation is achieved by carefully controlling stoichiometry and reaction temperature (typically mild, 25-45°C). The reaction is often run in water. The key to success is the workup procedure. The main byproduct, pyridine-3,5-dicarboxylic acid, has different solubility properties under varying pH. By carefully adjusting the pH of the filtrate with hydrochloric acid, the dicarboxylic acid can be precipitated and removed before the desired 5-methylnicotinic acid is isolated at a different pH.[2]
-
Trustworthiness: While reliable, this method generates a large amount of manganese dioxide (MnO₂) waste, which presents disposal challenges and makes filtration on a large scale cumbersome. The use of large volumes of water can also make product isolation energy-intensive.[3]
Method 1.2: Hydrogen Peroxide/Sulfuric Acid (H₂O₂/H₂SO₄) Oxidation
This method is a more modern, industrially relevant alternative that avoids the issues of heavy metal waste.[3][4]
-
Causality & Expertise: In this system, concentrated sulfuric acid acts as both the solvent and a catalyst, while hydrogen peroxide is the oxidant. The reaction conditions are harsher (110-130°C), but the system is homogeneous and the workup is significantly simpler. The oxidation capacity of H₂O₂ in this medium is sufficient to oxidize one methyl group but is less prone to over-oxidation compared to KMnO₄ under uncontrolled conditions. The product is typically isolated by cooling the reaction mixture and adjusting the pH to precipitate the carboxylic acid.
-
Trustworthiness: This method is more "green" as the primary byproduct is water. However, it requires careful handling of concentrated sulfuric acid and precise temperature control to prevent runaway reactions, as the decomposition of hydrogen peroxide is highly exothermic.
| Parameter | Method 1.1: KMnO₄ Oxidation | Method 1.2: H₂O₂/H₂SO₄ Oxidation |
| Starting Material | 3,5-Lutidine | 3,5-Lutidine |
| Typical Yield | 50-60%[1][3] | 60-72%[4] |
| Reaction Conditions | 25-45°C, Aqueous | 110-130°C, conc. H₂SO₄ |
| Workup Complexity | High (MnO₂ filtration, pH adjustments) | Moderate (pH adjustment, precipitation) |
| Waste Products | MnO₂ (solid), aqueous salts | Water, aqueous salts |
| Scalability | Challenging due to solid waste | More favorable |
| Safety | Standard handling of strong oxidant | Handling of conc. strong acid, exothermic |
Part 2: Conversion of 5-Methylnicotinic Acid to this compound
Once 5-methylnicotinic acid is obtained, it must be reduced to the aldehyde. Direct reduction is difficult; the standard approach is a two-step process via a more reactive intermediate like an ester or an acid chloride.
Method 2.1: DIBAL-H Reduction of the Methyl Ester
This is arguably the most common and reliable lab-scale method for this transformation. It involves first converting the carboxylic acid to its methyl ester, followed by a low-temperature partial reduction.
-
Causality & Expertise: Diisobutylaluminium hydride (DIBAL-H) is a bulky, electrophilic reducing agent.[5] At low temperatures (critically, -78°C), it coordinates to the ester's carbonyl oxygen. A single hydride is then delivered to form a stable tetrahedral intermediate. This intermediate does not collapse to release the alkoxide until aqueous workup is performed.[6][7] If the reaction is allowed to warm up, a second hydride equivalent will add, leading to over-reduction to the primary alcohol. Therefore, strict temperature control is the key to a successful and selective reaction.
-
Trustworthiness: This protocol is highly reproducible, provided that anhydrous conditions are maintained and the temperature is strictly controlled. The use of cryogenic temperatures can be a limitation for very large-scale industrial processes.
Method 2.2: Rosenmund Reduction of the Acid Chloride
This is a classic catalytic hydrogenation method that offers an alternative to cryogenic organometallic reductions.[8][9]
-
Causality & Expertise: The carboxylic acid is first converted to the highly reactive 5-methylnicotinoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent Rosenmund reduction involves hydrogenating the acyl chloride using hydrogen gas and a specially "poisoned" palladium catalyst, typically palladium on barium sulfate (Pd/BaSO₄).[10][11] The barium sulfate support has a low surface area, and a catalyst poison (e.g., quinoline-sulfur) is often added. This deactivation is crucial—it prevents the catalyst from reducing the newly formed aldehyde product all the way to the alcohol.[12]
-
Trustworthiness: This method avoids pyrophoric organometallic reagents and cryogenic temperatures. However, it requires specialized catalytic equipment (hydrogenation apparatus) and careful handling of the catalyst, which can be sensitive and variable in activity. The acid chloride intermediate is also highly moisture-sensitive.
Route B: Direct Organometallic Formylation
This strategy aims to improve step-economy by forming the aldehyde in a single step from a pre-functionalized pyridine ring, such as 3-bromo-5-methylpyridine.
-
Causality & Expertise: This route leverages the polarity reversal (umpolung) offered by organometallic reagents. First, a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) is formed from 3-bromo-5-methylpyridine via metal-halogen exchange.[13] This converts the previously electrophilic carbon at the C3 position into a potent nucleophile. This nucleophilic species can then attack an electrophilic one-carbon source, such as N,N-dimethylformamide (DMF).[14][15] The resulting tetrahedral intermediate is stable until it is hydrolyzed during aqueous workup to reveal the aldehyde.
-
Trustworthiness: This approach is conceptually elegant and potentially shorter. However, its success is highly dependent on the stability of the pyridine-based organometallic intermediate, which can be challenging to handle. Side reactions, such as coupling, can occur. The synthesis of the starting material, 3-bromo-5-methylpyridine, is itself a multi-step process, potentially negating the overall step-economy advantage unless it is readily available commercially.[16]
Caption: Conceptual workflow for the Direct Organometallic Formylation pathway (Route B).
Route C: Emerging Biocatalytic Approaches
Modern synthetic chemistry increasingly looks to enzymatic transformations for unparalleled selectivity and greener reaction conditions. While a dedicated enzyme for this compound is not commercially established, existing enzyme classes offer a promising future direction.
-
Causality & Expertise: The most promising enzymes for this transformation are Carboxylic Acid Reductases (CARs).[17] These enzymes, found in organisms like Nocardia sp., catalyze the direct, ATP- and NADPH-dependent reduction of a wide range of carboxylic acids to their corresponding aldehydes.[18] This one-step conversion from 5-methylnicotinic acid (obtained from Route A, Part 1) to the aldehyde under mild, aqueous conditions (typically room temperature, neutral pH) is extremely attractive.
-
Trustworthiness: Biocatalysis eliminates the need for harsh reagents, protecting groups, and extreme temperatures. However, the field is still developing. The primary challenges are the availability of the specific enzyme, its substrate specificity, and the need for cofactor regeneration systems (for NADPH), which can add complexity and cost. This route is currently more exploratory than a standard preparative method but represents the cutting edge of sustainable synthesis.[19]
Final Benchmarking and Recommendations
| Criterion | Route A (Oxidation-Reduction) | Route B (Direct Formylation) | Route C (Biocatalysis) |
| Overall Yield | Moderate to Good (multi-step) | Moderate (dependent on precursor) | Potentially High (in one step) |
| Robustness | High (well-established chemistry) | Moderate (sensitive intermediates) | Moderate (enzyme stability/activity) |
| Scalability | Good (especially H₂O₂ variant) | Moderate (organometallics can be tricky) | Potentially Excellent |
| Reagent Cost | Low (bulk starting materials) | High (brominated pyridine, n-BuLi) | High (enzyme and cofactors) |
| Safety | Known hazards (strong acids/oxidants, H₂, DIBAL-H) | High (pyrophoric organometallics) | High (generally safe, aqueous media) |
| "Green" Score | Low to Moderate | Low | Very High |
| Recommendation | Best for most lab-scale and pilot-scale syntheses. Reliable, predictable, and uses cheap starting materials. The DIBAL-H route is preferred for its operational simplicity over the Rosenmund reduction. | Best for small-scale synthesis if the halogenated precursor is readily available. Offers good step-economy but requires expertise in handling air- and moisture-sensitive reagents. | The future of this synthesis. An excellent choice for research groups with biocatalysis expertise, offering unparalleled selectivity and sustainability. Currently an exploratory/developmental route. |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Route A (H₂O₂/Esterification/DIBAL-H)
Step 1A: 5-Methylnicotinic Acid via H₂O₂/H₂SO₄ Oxidation [4]
-
Safety: Perform in a well-ventilated fume hood. Wear appropriate PPE, including an acid-resistant apron, gloves, and face shield. The reaction can be exothermic.
-
To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3,5-lutidine (100.0 g, 0.933 mol).
-
Carefully add concentrated sulfuric acid (500 mL) while cooling the flask in an ice bath to maintain the internal temperature below 20°C.
-
Once the addition is complete, heat the mixture to 110°C.
-
Slowly add 30% hydrogen peroxide (529.1 g, 4.67 mol) via the dropping funnel over 4 hours, ensuring the temperature does not exceed 130°C.
-
After the addition is complete, maintain the reaction at 110°C for 20 hours.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Carefully adjust the pH to 3-4 by slowly adding a 50% aqueous sodium hydroxide solution. This will be highly exothermic.
-
The white precipitate of 5-methylnicotinic acid is collected by filtration, washed with cold water, and dried under vacuum. (Expected yield: ~92 g, 72%).
Step 1B: Methyl 5-methylnicotinate via Fischer Esterification
-
Suspend 5-methylnicotinic acid (50.0 g, 0.365 mol) in methanol (500 mL).
-
Carefully add concentrated sulfuric acid (10 mL) as a catalyst.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize the remaining acid by washing with a saturated sodium bicarbonate solution.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester as an oil or low-melting solid, which can be used directly in the next step.
Step 1C: this compound via DIBAL-H Reduction [7][20]
-
Safety: DIBAL-H is pyrophoric. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (Nitrogen or Argon).
-
Dissolve methyl 5-methylnicotinate (from the previous step, ~0.36 mol) in anhydrous toluene (700 mL) in a flask equipped with a thermometer and dropping funnel under a nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of DIBAL-H in toluene (400 mL, 0.40 mol, ~1.1 eq) dropwise, ensuring the internal temperature remains below -70°C.
-
Stir the reaction at -78°C for 2 hours after the addition is complete.
-
Quench the reaction by slowly adding methanol (50 mL) at -78°C.
-
Allow the mixture to warm to room temperature, then add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously until two clear layers form (this can take several hours).
-
Separate the layers. Extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
References
- 1. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 3. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 4. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 9. Rosenmund Reaction (Chapter 98) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. byjus.com [byjus.com]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. nbinno.com [nbinno.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Electrochemical formylation of aryl halides by using DMF as a formyl source - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 17. Production of Aldehydes by Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.manchester.ac.uk [research.manchester.ac.uk]
- 19. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 20. organic-synthesis.com [organic-synthesis.com]
Safety Operating Guide
Navigating the Disposal of 5-Methylnicotinaldehyde: A Comprehensive Guide to Safety and Compliance
For Immediate Release
This guide provides essential, in-depth procedural guidance for the safe and compliant disposal of 5-Methylnicotinaldehyde, a compound frequently utilized in pharmaceutical research and development. As Senior Application Scientists, we recognize that robust safety protocols are not merely about compliance but are foundational to scientific excellence and protecting both researchers and the environment. This document is structured to provide a clear, logical workflow, from initial handling to final disposal, grounded in established safety principles and regulatory standards.
Foundational Safety and Hazard Recognition
Before handling this compound, a thorough understanding of its hazard profile is critical. This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to stringent safety protocols is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is the most critical barrier between the researcher and potential exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[1][2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.[2]
-
Body Protection: A laboratory coat is required to protect against skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Hazard Summary Table
| Hazard Classification | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Irritation (Category 2) | GHS07 | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation (Category 2A) | GHS07 | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which mandates the proper management of hazardous waste from "cradle to grave".[3][4] The following procedures are designed to ensure compliance with these regulations.
Waste Characterization and Segregation
All waste containing this compound must be treated as hazardous waste.[5][6] Proper segregation is crucial to prevent incompatible chemical reactions.
-
Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, strong acids, or bases.[7]
-
Collect waste in a designated, compatible container. Plastic containers are often preferred over glass to minimize the risk of breakage.[5][6]
In-Lab Neutralization (for dilute aqueous solutions)
For small quantities of dilute aqueous solutions of this compound, in-lab neutralization can be a viable option to render the waste non-hazardous before disposal. However, this should only be performed by trained personnel in a controlled environment.
Protocol for Neutralization with Sodium Pyrosulfite:
This method is effective for neutralizing aldehydes to non-toxic substances.[8]
-
Preparation: Work in a chemical fume hood and wear all appropriate PPE.
-
Procedure:
-
For every 100 mL of dilute this compound solution, slowly add a 10% molar excess of sodium pyrosulfite with constant stirring.
-
Continue stirring the mixture for at least 15 minutes to ensure complete neutralization.[8]
-
Test the pH of the resulting solution. It should be between 6 and 9.[8] If necessary, adjust the pH with a dilute acid or base.
-
-
Disposal of Neutralized Solution: Once neutralization is confirmed, the solution may be eligible for drain disposal, depending on local regulations. Always consult your institution's Environmental Health and Safety (EHS) office before disposing of any treated waste down the drain.[9]
Disposal of Concentrated or Solid Waste
Concentrated or solid this compound waste must be disposed of as hazardous waste through your institution's EHS program.
Step-by-Step Procedure for Hazardous Waste Collection:
-
Containerization:
-
Place the waste in a clearly labeled, leak-proof container with a secure lid.
-
The container must be compatible with the chemical.
-
-
Labeling:
-
Attach a hazardous waste tag to the container.[6] The tag must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The quantity of waste
-
The date of accumulation
-
The location of generation (building and room number)
-
The Principal Investigator's name and contact information
-
-
-
Storage:
-
Pickup:
-
Once the container is full, or before the accumulation time limit set by your institution is reached, contact your EHS office to schedule a waste pickup.[5]
-
Spill Management: Immediate and Effective Response
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
Small Spills (in a chemical fume hood)
-
Alert personnel in the immediate area.
-
Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Gently sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with soap and water.
-
Label the waste container as "Spill Debris containing this compound" and dispose of it as hazardous waste.
Large Spills (outside a chemical fume hood)
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS office immediately.
-
Prevent others from entering the area.
-
Wait for trained emergency response personnel to handle the cleanup.
The Logic of Safe Disposal: A Visualized Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Disposal decision tree for this compound waste.
Environmental Considerations and Waste Minimization
While pyridine and its derivatives are known to be biodegradable, their release into the environment can still pose challenges to aquatic ecosystems.[11][12] Therefore, responsible disposal is paramount. Furthermore, laboratories should adopt waste minimization strategies, such as ordering only the necessary quantities of chemicals and avoiding the generation of excessive waste.[5][13]
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure they are handling this compound in a manner that is safe, compliant, and scientifically sound. Always consult your institution's specific guidelines and your EHS office for any questions or clarification.
References
- 1. geneseo.edu [geneseo.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 4. natlenvtrainers.com [natlenvtrainers.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. fishersci.com [fishersci.com]
- 8. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. What are the effects of Pyridine on human health and the environment?_Chemicalbook [chemicalbook.com]
- 13. acewaste.com.au [acewaste.com.au]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Methylnicotinaldehyde
Navigating the complexities of chemical handling requires a blend of rigorous protocol and an intuitive understanding of risk. This guide provides essential safety and operational directives for the use of 5-Methylnicotinaldehyde in a laboratory setting. As researchers and drug development professionals, our primary responsibility is to foster a culture of safety that protects both the individual and the integrity of our work. This document moves beyond a simple checklist, offering a procedural and logical framework for the safe handling of this compound, from initial preparation to final disposal.
Understanding the Hazard Profile of this compound
This compound is a solid organic compound that presents several key hazards that dictate our personal protective equipment (PPE) and handling protocols. According to its Globally Harmonized System (GHS) classification, this chemical is associated with the following risks:
-
H315: Causes skin irritation [2]
-
H319: Causes serious eye irritation [2]
-
H332: Harmful if inhaled [2]
-
H335: May cause respiratory irritation [2]
The GHS pictogram associated with these hazards is the exclamation mark (GHS07), indicating that it can be an irritant, skin sensitizer, and is acutely toxic (harmful)[1]. These classifications are the foundation upon which we build our safety protocols.
Core Personal Protective Equipment (PPE) Directives
The selection of PPE is not a matter of preference but a critical control measure dictated by the specific hazards of the chemical in use. For this compound, a multi-faceted approach to PPE is necessary to mitigate the risks of ingestion, skin contact, eye contact, and inhalation.
Eye and Face Protection: The First Line of Defense
Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.
-
Safety Glasses with Side Shields: For low-risk operations involving small quantities of the solid, safety glasses with side shields are the minimum requirement.
-
Chemical Goggles: When there is a potential for dust generation, splashing, or when working with solutions of this compound, chemical goggles that form a seal around the eyes are mandatory[3].
-
Face Shield: In situations with a higher risk of splashing, such as during transfers of solutions or when heating the substance, a face shield should be worn in conjunction with chemical goggles to protect the entire face[4][5].
Skin and Body Protection: A Barrier Against Irritation
To prevent skin irritation, appropriate gloves and protective clothing are essential.
-
Gloves:
-
Material: Nitrile gloves are a suitable choice for handling solid this compound and its solutions. It is crucial to inspect gloves for any signs of degradation or perforation before use[6].
-
Technique: Always use proper glove removal technique to avoid contaminating your skin. Dispose of used gloves in the appropriate hazardous waste stream[7].
-
-
Laboratory Coat: A standard laboratory coat should be worn at all times to protect against accidental spills and contamination of personal clothing. For procedures with a higher risk of significant spillage, a chemically resistant apron over the lab coat is recommended.
-
Full-Body Protection: In scenarios involving large quantities or a high likelihood of widespread contamination, disposable coveralls may be necessary to ensure complete skin protection[5].
Respiratory Protection: Safeguarding Against Inhalation Hazards
Since this compound is harmful if inhaled and can cause respiratory irritation, engineering controls and, where necessary, respiratory protection are vital.
-
Engineering Controls: The primary method for controlling inhalation hazards is to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[8].
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, appropriate respiratory protection must be used. A NIOSH-approved respirator with a particulate filter would be suitable for the solid form. If working with volatile solutions, an organic vapor cartridge may also be necessary[3].
The following table summarizes the recommended PPE for handling this compound:
| Hazard Category | Potential Risk | Required Personal Protective Equipment (PPE) |
| Eye Contact | Serious eye irritation[2] | Chemical safety goggles. A face shield is recommended when there is a splash hazard[3][4]. |
| Skin Contact | Skin irritation[2] | Nitrile gloves and a laboratory coat. A chemically resistant apron should be considered for larger quantities[6]. |
| Inhalation | Harmful if inhaled; may cause respiratory irritation[2] | Handle in a chemical fume hood. If not feasible, a NIOSH-approved respirator is required[3][8]. |
| Ingestion | Harmful if swallowed[1][2] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[8]. |
Operational Plan: From Handling to Disposal
A comprehensive safety plan extends beyond PPE to include detailed operational and disposal procedures.
Safe Handling and Storage Protocol
-
Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation and dust dispersal.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[6][8]. The storage area should be clearly labeled.
Spill Management Workflow
In the event of a spill, a clear and practiced response is crucial. The following diagram outlines the decision-making process for managing a this compound spill.
Caption: Workflow for managing a this compound spill.
Disposal Plan
The disposal of this compound and any contaminated materials must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including excess reagent, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed container that is compatible with the waste[9].
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Never pour this compound down the drain or dispose of it in the regular trash[9][10].
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound [chemdict.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. corporate.dow.com [corporate.dow.com]
- 5. epa.gov [epa.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. louisville.edu [louisville.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
